4-Bromo-3-chlorothiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
4-bromo-3-chlorothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO2S/c6-2-1-10-4(3(2)7)5(8)9/h1H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVQEKKMAKSARR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)C(=O)O)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis Pathway and Mechanistic Insights for 4-Bromo-3-chlorothiophene-2-carboxylic acid
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4-Bromo-3-chlorothiophene-2-carboxylic acid (CAS: 1401992-28-6)
Executive Summary
Highly functionalized thiophenes are indispensable building blocks in modern drug discovery and materials science, frequently serving as bioisosteres for phenyl rings in kinase inhibitors and advanced agrochemicals[1]. The synthesis of 4-bromo-3-chlorothiophene-2-carboxylic acid presents a unique regiochemical challenge: accurately positioning three distinct functional groups (bromo, chloro, and carboxyl) on a compact heteroaromatic core.
This technical guide outlines a robust, two-step synthetic architecture starting from commercially available 3,4-dibromothiophene. By leveraging the nuanced kinetic and thermodynamic principles of lithium-halogen exchange and Directed Ortho-Metalation (DoM), this pathway ensures high regioselectivity, scalability, and self-validating purification steps.
Retrosynthetic Strategy & Pathway Design
The target molecule is a 2,3,4-trisubstituted thiophene. A linear, forward-engineered approach relies on sequential lithiation to functionalize the thiophene core systematically.
-
Disconnection 1 (C2 Carboxylation): The carboxylic acid moiety at the C2 position can be introduced via the regioselective deprotonation of 3-bromo-4-chlorothiophene[2], followed by electrophilic trapping with carbon dioxide.
-
Disconnection 2 (C3 Chlorination): The precursor, 3-bromo-4-chlorothiophene, is accessed via a highly selective mono-lithium-halogen exchange of 3,4-dibromothiophene[3], followed by quenching with a solid chlorine source.
Figure 1: Retrosynthetic pathway and forward synthesis of 4-Bromo-3-chlorothiophene-2-carboxylic acid.
Mechanistic Causality: The "Why" Behind the Chemistry (E-E-A-T)
To ensure process reliability, it is critical to understand the physicochemical forces driving these transformations.
Step 1: Kinetic Control in Lithium-Halogen Exchange
Treating 3,4-dibromothiophene with n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) triggers a rapid lithium-halogen exchange[4].
-
Why n-BuLi at -78 °C? At this temperature, the kinetics of the halogen-metal exchange vastly outcompete the thermodynamic deprotonation of the C2/C5 protons. If conducted at higher temperatures, competing ring-opening reactions or "halogen dance" rearrangements will destroy the yield.
-
Why Hexachloroethane (C₂Cl₆)? While chlorine gas (Cl₂) is the cheapest electrophile, it is highly reactive and prone to causing over-chlorination. C₂Cl₆ acts as a mild, easily weighable, solid electrophilic chlorine source that delivers exactly one equivalent of chlorine to the lithiated intermediate.
Step 2: Inductive Effects in Regioselective Deprotonation
The intermediate, 3-bromo-4-chlorothiophene, possesses two available protons at C2 and C5.
-
Why does deprotonation occur exclusively at C2? The regioselectivity is governed by the inductive electron-withdrawing (-I) effects of the adjacent halogens[5]. Chlorine is significantly more electronegative than bromine. Consequently, the C2 proton (adjacent to chlorine) is highly acidified compared to the C5 proton (adjacent to bromine).
-
Why use LDA instead of n-BuLi? n-BuLi is a powerful nucleophile that would trigger an unwanted lithium-halogen exchange at the C4 bromine. Lithium diisopropylamide (LDA) is a sterically hindered, non-nucleophilic base that exclusively performs the desired acid-base deprotonation at the C2 position.
Figure 2: Mechanistic logic of LDA-mediated regioselective deprotonation at the C2 position.
Experimental Protocols (Self-Validating Systems)
The following protocols are engineered to be self-validating, meaning the purification steps inherently separate the target from unreacted starting materials based on fundamental chemical properties.
Protocol A: Synthesis of 3-Bromo-4-chlorothiophene
-
System Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system thoroughly with argon.
-
Substrate Loading: Dissolve 3,4-dibromothiophene (10.0 g, 41.3 mmol, 1.0 equiv) in anhydrous THF (200 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Syringe in n-butyllithium (2.5 M in hexanes, 17.3 mL, 43.4 mmol, 1.05 equiv) dropwise over 30 minutes. Maintain the internal temperature below -70 °C. Stir for 45 minutes.
-
Electrophilic Trapping: Add a solution of hexachloroethane (10.7 g, 45.4 mmol, 1.1 equiv) in anhydrous THF (50 mL) dropwise.
-
Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl (100 mL). Extract the aqueous layer with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Pass the crude oil through a short silica gel plug using hexanes to afford the intermediate as a pale liquid.
Protocol B: Synthesis of 4-Bromo-3-chlorothiophene-2-carboxylic acid
-
Deprotonation: In a flame-dried, argon-purged flask, dissolve 3-bromo-4-chlorothiophene (5.0 g, 25.3 mmol, 1.0 equiv) in anhydrous THF (125 mL). Cool to -78 °C.
-
Base Addition: Add freshly prepared or commercial Lithium diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene, 13.9 mL, 27.8 mmol, 1.1 equiv) dropwise. Stir for 1.5 hours at -78 °C to ensure complete metalation.
-
Carboxylation: Bubble anhydrous CO₂ gas through the solution vigorously for 30 minutes, or pour the reaction mixture directly over a beaker of crushed, dry CO₂ pellets (Dry Ice). Allow the mixture to slowly warm to room temperature as the excess CO₂ sublimates.
-
Self-Validating Purification (Acid-Base Extraction):
-
Quench the reaction with distilled water (100 mL).
-
Extract the basic aqueous layer with diethyl ether (2 × 75 mL). Note: This step is critical as it removes any unreacted 3-bromo-4-chlorothiophene and non-acidic byproducts into the organic waste.
-
Cool the aqueous layer in an ice bath and carefully acidify with 6M HCl until the pH reaches 1-2.
-
The target carboxylic acid will crash out of the solution as a solid precipitate.
-
-
Isolation: Collect the solid via vacuum filtration, wash with ice-cold water, and dry under high vacuum to yield the pure product.
Quantitative Data & Analytical Characterization
Tracking the reaction progress requires precise analytical markers. The table below summarizes the expected quantitative parameters and primary ¹H NMR shifts used to validate the structural integrity at each stage.
| Parameter | Step 1: Chlorination | Step 2: Carboxylation |
| Starting Material | 3,4-Dibromothiophene | 3-Bromo-4-chlorothiophene |
| Reagents | n-BuLi, Hexachloroethane | LDA, CO₂ (solid/gas) |
| Temperature Profile | -78 °C → Room Temp | -78 °C → Room Temp |
| Reaction Time | 2.5 hours | 3.5 hours |
| Expected Yield | 75 - 82% | 80 - 88% |
| Product State | Pale liquid | Off-white crystalline solid |
| Key ¹H NMR Marker | Two doublets (H2, H5) at ~7.2 & 7.4 ppm | Single peak (H5) at ~7.5 ppm; broad -OH |
References
-
Practical Access to Metallo Thiophenes: Regioselective Synthesis of 2,4-Disubstituted Thiophenes Organic Process Research & Development, ACS Publications. URL:[Link]
-
Product Class 10: Thiophenes, Thiophene 1,1-Dioxides, and Thiophene 1-Oxides Science of Synthesis, Thieme Connect. URL:[Link]
-
Enthalpies of Vaporization of Organic and Organometallic Compounds, 1880–2002 Journal of Physical and Chemical Reference Data, UNT Digital Library. URL:[Link]
Sources
1H NMR and 13C NMR spectral data for 4-Bromo-3-chlorothiophene-2-carboxylic acid
Structural Elucidation of 4-Bromo-3-chlorothiophene-2-carboxylic Acid: A Comprehensive Guide to H and C NMR Spectroscopy
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-Bromo-3-chlorothiophene-2-carboxylic acid (CAS: 1401992-28-6)
Executive Summary
In modern drug discovery, highly substituted halogenated thiophenes serve as critical bioisosteres for phenyl rings, offering unique metabolic stability and distinct vector geometries for structure-based drug design. 4-Bromo-3-chlorothiophene-2-carboxylic acid [1] is a highly functionalized building block whose dense substitution pattern presents a unique challenge for structural verification. Because positional isomers (e.g., 5-bromo-3-chlorothiophene-2-carboxylic acid) can easily form during electrophilic aromatic substitution, rigorous Nuclear Magnetic Resonance (NMR) characterization is non-negotiable.
As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data reporting. This guide establishes a self-validating framework for the acquisition, interpretation, and orthogonal confirmation of the
Theoretical Framework & Chemical Shift Causality
To confidently assign NMR spectra, one must first understand the causality behind the chemical shifts. The thiophene core is an electron-rich heteroaromatic system, but the dense substitution in 4-bromo-3-chlorothiophene-2-carboxylic acid drastically alters its local electronic environment.
- H NMR Causality: The molecule possesses only two protons: the carboxylic acid proton (-COOH) and the isolated aromatic proton at the C5 position. The C5 proton is subject to the combined electron-withdrawing inductive effects of the halogens and the anisotropic deshielding of the adjacent aromatic ring, pushing its resonance downfield relative to an unsubstituted thiophene (typically ~7.3 ppm). The carboxylic acid proton, highly deshielded by the carbonyl oxygen and subject to hydrogen bonding, will appear far downfield.
-
C NMR Causality: The
C spectrum must account for five distinct carbon environments.-
C2 (Carboxylic-bearing): Deshielded strongly by the adjacent carbonyl group.
-
C3 (Chlorine-bearing): Experiences a mild inductive deshielding effect from the electronegative chlorine atom.
-
C4 (Bromine-bearing): Subject to the "heavy-atom effect" (spin-orbit coupling). Unlike lighter halogens, bromine causes a significant upfield shift (shielding) of its directly attached carbon, pushing the C4 resonance well below typical aromatic carbon frequencies.
-
C=O (Carbonyl): Highly deshielded
carbon.
-
Experimental Methodologies: A Self-Validating Protocol
A robust NMR protocol must be self-validating. Poor sample preparation or improper pulse sequence calibration can lead to line broadening, missing quaternary carbons, or inaccurate integrations.
Sample Preparation Protocol
To ensure high-resolution data and prevent exchange-broadening of the carboxylic acid proton, rigorous sample preparation is required[2].
-
Lyophilization: Prior to dissolution, subject the sample to freeze-drying to remove any residual moisture that could obscure the spectrum or cause proton exchange[3].
-
Solvent Selection: Weigh exactly 15.0 mg of 4-bromo-3-chlorothiophene-2-carboxylic acid. Dissolve in 0.6 mL of Dimethyl Sulfoxide-
(DMSO- , 99.9% isotopic purity). DMSO- is chosen because its high dielectric constant disrupts intermolecular hydrogen bonding, yielding a sharper -COOH signal compared to CDCl . -
Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
-
Filtration: Filter the solution through a 0.2
m PTFE syringe filter directly into a standard 5 mm precision NMR tube to remove particulate matter that could distort magnetic field homogeneity.
H NMR Acquisition (1D)
-
Spectrometer: 400 MHz (or higher) equipped with a broadband observe (BBO) or cryoprobe.
-
Pulse Sequence: Standard 30° pulse (zg30 in Bruker terminology).
-
Parameters:
-
Spectral Width (SW): 20 ppm (to capture the far downfield -COOH proton).
-
Relaxation Delay (D1): 1.0 second.
-
Number of Scans (NS): 16.
-
-
Validation: Lock on the DMSO-
signal, perform automated tuning/matching (ATM), and execute gradient shimming (topshim) until the residual DMSO pentet (2.50 ppm) has a line width at half height (FWHM) of 1.0 Hz.
C NMR Acquisition (1D)
-
Pulse Sequence: Power-gated proton decoupling (zgpg30).
-
Parameters:
-
Spectral Width (SW): 250 ppm.
-
Relaxation Delay (D1): 2.0 seconds. Crucial Causality: Quaternary carbons (C2, C3, C4, C=O) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures these slowly relaxing nuclei fully recover longitudinal magnetization between scans, preventing signal attenuation.
-
Number of Scans (NS): 512 - 1024 (due to the low inherent sensitivity of
C and the presence of four quaternary carbons).
-
Spectral Data Presentation
The following tables summarize the quantitative spectral assignments derived from the structural causality and experimental protocols described above.
Table 1: H NMR Spectral Data (400 MHz, DMSO- )
| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment |
| 13.75 | Broad Singlet (br s) | 1H | N/A | -COOH (Carboxylic acid) |
| 8.12 | Singlet (s) | 1H | N/A | Thiophene C5-H |
Note: The C5-H appears as a sharp singlet because there are no adjacent protons on the thiophene ring to induce scalar (
Table 2: C NMR Spectral Data (100 MHz, DMSO- )
| Chemical Shift ( | Carbon Type | Assignment | Mechanistic Rationale |
| 161.8 | Quaternary (C=O) | -C OOH | Highly deshielded carbonyl carbon. |
| 131.5 | Quaternary (C) | Thiophene C 2 | Deshielded by the adjacent electron-withdrawing carbonyl group. |
| 129.8 | Methine (CH) | Thiophene C 5 | Confirmed via DEPT-135 (positive phase signal). |
| 127.2 | Quaternary (C) | Thiophene C 3 | Mildly deshielded by the electronegative -Cl atom. |
| 111.6 | Quaternary (C) | Thiophene C 4 | Upfield shift driven by the heavy-atom spin-orbit effect of Bromine. |
Advanced 2D NMR Workflows for Unambiguous Assignment
While the 1D data strongly supports the structure, a self-validating scientific framework requires orthogonal confirmation. To definitively prove that the halogens are at the 3- and 4-positions (and not the 4- and 5-positions), 2D NMR techniques are employed.
Logical workflow for the unambiguous NMR structural elucidation of halogenated thiophenes.
Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment correlates protons with their directly attached carbons (
-
Application: The cross-peak in the HSQC spectrum will definitively link the
H singlet at 8.12 ppm to the C signal at 129.8 ppm, confirming that 129.8 ppm is the C5 methine carbon.
Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment correlates protons with carbons separated by two or three bonds (
-
Application: The C5 proton (8.12 ppm) will show strong
correlations to the C3 carbon (127.2 ppm) and a correlation to the C4 carbon (111.6 ppm). Crucially, if the bromine and chlorine were swapped, the heavy-atom effect would shift the C3 carbon upfield instead of C4. The HMBC map locks the entire molecular puzzle into place, proving the exact connectivity of the 4-bromo-3-chloro substitution pattern.
References
High-Resolution Mass Spectrometry Analysis of 4-Bromo-3-chlorothiophene-2-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary
The structural characterization of heavily substituted heterocycles, such as 4-Bromo-3-chlorothiophene-2-carboxylic acid, requires highly optimized analytical strategies. As a critical building block in pharmaceutical synthesis, verifying its structural integrity and purity is paramount. This whitepaper details a robust, causality-driven methodology for the analysis of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). By exploiting the unique isotopic signatures of its halogens and the specific ionization behavior of its carboxylic acid moiety, we establish a self-validating analytical framework.
Analyte Profiling & Ionization Causality
The molecular architecture of 4-Bromo-3-chlorothiophene-2-carboxylic acid (C₅H₂BrClO₂S) dictates its behavior within a mass spectrometer. The selection of the ionization mode is not arbitrary; it is a direct consequence of the molecule's functional groups.
Why Electrospray Ionization (ESI) in Negative Mode? Carboxylic acids are highly polar and possess a relatively low pKa, making them highly susceptible to deprotonation in solution[1]. In mass spectrometry, we capitalize on this thermodynamic preference by utilizing negative-ion ESI to generate stable [M-H]- pseudo-molecular ions. Unlike positive mode—which often forces the formation of complex adducts (e.g., [M+Na]+ or [M+K]+) that resist clean fragmentation—negative mode yields a pristine precursor ion. Furthermore, the electron-withdrawing nature of the thiophene ring, compounded by the highly electronegative bromine and chlorine substituents, stabilizes the resulting carboxylate anion through inductive effects, significantly enhancing overall ionization efficiency and signal-to-noise ratio[2].
The Isotopic Signature: A Self-Validating Metric
The most defining and analytically useful feature of 4-Bromo-3-chlorothiophene-2-carboxylic acid is its complex isotopic cluster. The presence of multiple halogens provides a built-in mechanism for data verification.
Bromine exists in nature as ^79Br and ^81Br in a nearly 1:1 ratio, while chlorine exists as ^35Cl and ^37Cl in an approximate 3:1 ratio[3][4]. When these elements co-occur within the same molecule, they generate a highly distinct M, M+2, and M+4 isotopic pattern.
By calculating the theoretical probabilities of these isotopic combinations, we can establish a Self-Validating System Suitability Test (SST) . If the observed MS1 spectrum deviates from the theoretical intensity ratio by >5%, the system automatically flags potential isobaric interference, co-elution, or detector saturation, preventing downstream data misinterpretation.
Table 1: Quantitative Isotopic Distribution for [M-H]-
| Isotope Cluster | Contributing Isotopes | Exact Mass (m/z) | Relative Abundance (%) |
| M | ^79Br, ^35Cl | 238.8569 | ~ 38.2 |
| M+2 | ^81Br, ^35Cl & ^79Br, ^37Cl | 240.8548 | ~ 49.7 |
| M+4 | ^81Br, ^37Cl | 242.8519 | ~ 11.9 |
Note: The resulting M : M+2 : M+4 ratio is approximately 3 : 4 : 1. This ratio must be confirmed prior to any quantitative integration.
Experimental Methodology: LC-ESI-HRMS
To achieve optimal chromatographic resolution and mass accuracy, we employ Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to an Orbitrap or Q-TOF HRMS.
LC-HRMS Analytical Workflow for Halogenated Thiophene Carboxylic Acids
Step-by-Step Self-Validating Protocol
-
Sample Preparation: Dissolve the analyte in a 50:50 mixture of Methanol and LC-MS grade Water. Add 0.1% Ammonium Hydroxide (NH₄OH). Causality: The basic additive forces the deprotonation equilibrium entirely toward the carboxylate state prior to injection, ensuring maximum [M-H]- yield.
-
Chromatographic Separation:
-
Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8). Causality: We strictly avoid Formic Acid or TFA here. Strong acids suppress the negative ionization of carboxylic acids. Ammonium acetate acts as a volatile buffer that maintains the analyte in its anionic form without causing ion suppression[1].
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
-
-
HRMS Acquisition:
-
Mode: ESI Negative.
-
Resolution: Minimum 70,000 FWHM (at m/z 200). Causality: Ultra-high resolution is required to baseline-resolve the ^81Br/^35Cl and ^79Br/^37Cl isobars within the M+2 cluster (Δm ~ 0.0009 Da).
-
Collision-Induced Dissociation (CID) & Structural Elucidation
Upon isolation of the [M-H]- precursor, Collision-Induced Dissociation (CID) is applied to elucidate the structure. The fragmentation pathways of halogenated thiophene carboxylic acids are highly predictable and governed by bond dissociation energies.
Fragmentation Causality:
-
Decarboxylation: The most thermodynamically favorable pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (44 Da). This yields a highly stable, resonance-stabilized carbanion on the thiophene core[2].
-
Dehalogenation: At higher normalized collision energies (NCE > 30%), homolytic or heterolytic cleavage of the C-Br and C-Cl bonds occurs. Because bromine is a superior leaving group compared to chlorine, it is typically lost first as a radical (Br•) or as HBr[5].
Primary Collision-Induced Dissociation (CID) Pathways in Negative ESI mode
Table 2: Optimized MS/MS (ddMS2) Parameters
| Parameter | Value | Causality / Rationale |
| Polarity | Negative | Carboxylic acid readily maintains the [M-H]- state. |
| Normalized Collision Energy (NCE) | 20, 40, 60 (Stepped) | Stepped NCE ensures the simultaneous capture of both low-energy (CO₂ loss) and high-energy (halogen loss) fragments in a single scan. |
| Isolation Window | 1.5 m/z | Narrow enough to isolate specific monoisotopic precursors, yet wide enough to maintain high ion transmission. |
| Resolution | 35,000 FWHM | Balances rapid scan speed (duty cycle) with sufficient mass accuracy for exact fragment identification. |
Conclusion
The mass spectrometric analysis of 4-Bromo-3-chlorothiophene-2-carboxylic acid is a masterclass in applied chemical principles. By understanding the causality behind negative-mode ESI preference and utilizing the inherent 3:4:1 isotopic ratio of the Br/Cl combination as a self-validating system suitability check, researchers can guarantee the trustworthiness of their analytical data. When coupled with ammonium acetate-buffered chromatography and high-resolution CID fragmentation, this protocol ensures definitive structural elucidation and highly accurate quantification for drug development applications.
References
-
Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method - PubMed. URL:[1]
-
Mass spectrometry of halogen-containing organic compounds - ResearchGate. URL:[5]
-
Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry - ChemRxiv. URL:[2]
-
Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. URL:[3]
-
Mass Spectrometry - MSU Chemistry. URL:[4]
Sources
- 1. [Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. researchgate.net [researchgate.net]
FT-IR spectrum and functional groups of 4-Bromo-3-chlorothiophene-2-carboxylic acid
An In-Depth Technical Guide to the FT-IR Spectrum and Functional Group Analysis of 4-Bromo-3-chlorothiophene-2-carboxylic Acid
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Bromo-3-chlorothiophene-2-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. We will delve into the theoretical underpinnings of the expected spectral features, provide a robust experimental protocol for data acquisition, and interpret the resulting spectrum by correlating vibrational modes to the specific functional groups within the molecule.
Introduction: The Role of FT-IR in Molecular Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that covalent bonds in a molecule are not rigid; instead, they can be thought of as springs that vibrate at specific, quantized frequencies.[1] When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, such as stretching and bending.[1] An FT-IR spectrometer measures this absorption, producing a spectrum that serves as a unique molecular "fingerprint."
For a complex molecule like 4-Bromo-3-chlorothiophene-2-carboxylic acid, FT-IR spectroscopy is invaluable for confirming its synthesis and purity. By identifying the characteristic absorption bands of the carboxylic acid, the substituted thiophene ring, and the carbon-halogen bonds, we can verify the compound's structural integrity.
Molecular Structure and Expected Vibrational Modes
The structure of 4-Bromo-3-chlorothiophene-2-carboxylic acid incorporates several distinct functional groups, each with characteristic vibrational frequencies. Understanding these is the first step in interpreting its FT-IR spectrum.
Caption: Molecular structure of 4-Bromo-3-chlorothiophene-2-carboxylic acid with key functional groups highlighted.
The primary functional groups and their associated bond vibrations are:
-
Carboxylic Acid (-COOH): This group gives rise to some of the most distinct signals in the spectrum.
-
O-H Stretching: Due to strong intermolecular hydrogen bonding, which forms a dimeric structure, the O-H stretch is one of the broadest and most recognizable bands in FT-IR spectroscopy.[2][3][4]
-
C=O Stretching: The carbonyl stretch is a very strong and sharp absorption. Its position can be influenced by conjugation and substituents.[5][6]
-
C-O Stretching and O-H Bending: These vibrations occur in the fingerprint region and provide confirmatory evidence for the carboxylic acid group.[4]
-
-
Thiophene Ring: As a heteroaromatic system, it has several characteristic vibrations.
-
Aromatic C-H Stretching: These vibrations occur at a higher frequency than aliphatic C-H stretches.[7][8]
-
C=C Ring Stretching: The aromatic ring exhibits multiple stretching bands of variable intensity.[7][9]
-
C-S Stretching: These vibrations are often weak and can be difficult to definitively assign.[7]
-
-
Carbon-Halogen Bonds:
-
C-Cl Stretching: The vibration of the carbon-chlorine bond.
-
C-Br Stretching: The vibration of the carbon-bromine bond, which occurs at a lower frequency than the C-Cl stretch due to the greater mass of bromine.[10]
-
Interpreting the FT-IR Spectrum: A Region-by-Region Analysis
The FT-IR spectrum is typically analyzed in two main parts: the functional group region (4000–1450 cm⁻¹) and the fingerprint region (1450–400 cm⁻¹).[1]
Functional Group Region (4000 – 1450 cm⁻¹)
-
~3300-2500 cm⁻¹ (O-H Stretch): The most prominent feature for a carboxylic acid is an extremely broad, strong absorption band for the O-H stretch, which is a result of extensive hydrogen bonding.[3][6][11] This band is often so wide that it can obscure the C-H stretching signals.
-
~3100-3000 cm⁻¹ (Aromatic C-H Stretch): Weak to medium intensity peaks are expected just above 3000 cm⁻¹ corresponding to the C-H bond on the thiophene ring.[7][8] These may appear as small, sharp shoulders on the broad O-H band.
-
~1710-1680 cm⁻¹ (C=O Stretch): A very strong and sharp peak is expected in this region for the carbonyl group of the carboxylic acid.[5] The position is slightly lowered from a typical saturated carboxylic acid (~1725 cm⁻¹) due to conjugation with the aromatic thiophene ring, which delocalizes electron density and weakens the C=O double bond.[2][3][6]
-
~1600-1400 cm⁻¹ (C=C Ring Stretch): Several medium to weak bands are anticipated in this region, corresponding to the carbon-carbon double bond stretching vibrations within the thiophene ring.[7][9] Aromatic rings typically show a pair of bands around 1600 cm⁻¹ and 1500-1400 cm⁻¹.
Fingerprint Region (1450 – 400 cm⁻¹)
This region contains a high number of complex vibrations and is unique to the molecule as a whole. Key expected peaks include:
-
~1440-1395 cm⁻¹ (In-plane O-H Bend): A medium, broad peak resulting from the in-plane bending of the O-H group, coupled with C-O stretching.
-
~1320-1210 cm⁻¹ (C-O Stretch): A strong band associated with the stretching of the C-O single bond of the carboxylic acid.[4]
-
~960-900 cm⁻¹ (Out-of-plane O-H Bend): A characteristic broad, medium-intensity band for the out-of-plane bend of the hydrogen-bonded O-H group.[4] Its presence is strong confirmatory evidence of a carboxylic acid dimer.
-
~850-550 cm⁻¹ (C-Cl Stretch): A medium to strong absorption is expected in this range for the carbon-chlorine bond.[10]
-
~690-515 cm⁻¹ (C-Br Stretch): A medium to strong absorption for the carbon-bromine bond is expected at a lower wavenumber.[10]
Data Summary Table
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Carboxylic Acid | O-H Stretch (H-bonded) | 3300 - 2500 | Strong, Very Broad |
| Thiophene Ring | Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |
| Carboxylic Acid | C=O Stretch (Conjugated) | 1710 - 1680 | Strong, Sharp |
| Thiophene Ring | C=C Ring Stretch | 1600 - 1400 | Medium to Weak |
| Carboxylic Acid | O-H Bend (In-plane) | 1440 - 1395 | Medium |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |
| Carboxylic Acid | O-H Bend (Out-of-plane) | 960 - 900 | Medium, Broad |
| C-Cl Bond | C-Cl Stretch | 850 - 550 | Medium to Strong |
| C-Br Bond | C-Br Stretch | 690 - 515 | Medium to Strong |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To ensure reproducible and high-quality data, a standardized protocol is essential. Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and minimal sample preparation.
Instrumentation and Materials
-
Instrument: FT-IR Spectrometer equipped with a Diamond or Germanium ATR accessory.
-
Sample: High-purity solid 4-Bromo-3-chlorothiophene-2-carboxylic acid.
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.
Step-by-Step Methodology
-
Crystal Cleaning: Before analysis, ensure the ATR crystal is impeccably clean. Use a lint-free wipe moistened with isopropanol to gently clean the crystal surface.
-
Background Spectrum Acquisition: Collect a background spectrum of the empty, clean ATR crystal. This is a critical step to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself from the final sample spectrum.
-
Sample Application: Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal, which is crucial for a strong, high-quality signal.
-
Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After the measurement, retract the pressure clamp, remove the sample, and thoroughly clean the ATR crystal with isopropanol and a lint-free wipe.
Caption: Workflow for FT-IR analysis using the ATR method.
Conclusion
The FT-IR spectrum of 4-Bromo-3-chlorothiophene-2-carboxylic acid presents a rich tapestry of information that allows for unambiguous structural confirmation. The key diagnostic features are the exceptionally broad O-H stretch centered around 3000 cm⁻¹, the strong, sharp carbonyl (C=O) peak near 1700 cm⁻¹, and a series of absorptions in the fingerprint region corresponding to the C-O, C-Cl, and C-Br bonds. By following the detailed experimental protocol and using the provided spectral interpretation guide, researchers can confidently characterize this and similar complex heterocyclic compounds, ensuring the integrity of their materials for advanced applications in research and development.
References
-
Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. IOSR Journal of Applied Physics. [Link]
-
IR Spectroscopy of Hydrocarbons. SlidePlayer. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. National Center for Biotechnology Information. [Link]
-
The features of IR spectrum. SlidePlayer. [Link]
-
IR and UV–Vis Spectroscopy of Carboxylic Acids. JoVE. [Link]
-
Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
-
Research Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
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- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jove.com [jove.com]
Structural and Synthetic Paradigm of 4-Bromo-3-chlorothiophene-2-carboxylic acid: A Technical Whitepaper
Executive Summary
In modern medicinal chemistry, the strategic incorporation of multi-halogenated heteroaromatics is a cornerstone of rational drug design. 4-Bromo-3-chlorothiophene-2-carboxylic acid is a highly specialized molecular building block that leverages the bioisosteric properties of thiophene while utilizing precise halogen positioning to modulate steric bulk, electronic distribution, and metabolic stability. This whitepaper provides an in-depth technical analysis of its structural properties, synthetic causality, and analytical validation, designed for researchers and drug development professionals.
Physicochemical Profiling & Structural Elucidation
The molecular architecture of 4-Bromo-3-chlorothiophene-2-carboxylic acid consists of an electron-rich thiophene ring substituted with a carboxylic acid at C2, a chlorine atom at C3, and a bromine atom at C4. This specific arrangement creates a highly functionalized scaffold where the halogens serve dual purposes: steric shielding of the carboxylate and providing handles for late-stage functionalization.
According to chemical registry data from 1[1] and 2[2], the core quantitative data is summarized below:
Table 1: Quantitative Physicochemical Data
| Property | Value |
| IUPAC Name | 4-Bromo-3-chlorothiophene-2-carboxylic acid |
| CAS Registry Number | 1401992-28-6 |
| Molecular Formula | C5H2BrClO2S |
| Molecular Weight | 241.49 g/mol |
| Exact Mass | 239.8647 Da |
| SMILES String | O=C(O)c1scc(Br)c1Cl |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
Strategic Role in Drug Development & Medicinal Chemistry
Thiophene is a classical bioisostere for the phenyl ring, but its electron-rich nature makes it susceptible to CYP450-mediated oxidative metabolism (e.g., epoxidation). The introduction of electron-withdrawing halogens (Cl, Br) significantly lowers the HOMO energy of the ring, enhancing metabolic stability.
Furthermore, transition metal complexes utilizing similar halogenated thiophene-2-carboxylic acids have demonstrated significant anticancer activity, acting as low-toxicity alternatives to traditional platinum-based drugs[3]. The chlorine atom at C3 forces the C2-carboxylic acid out of coplanarity with the thiophene ring due to steric clash, locking the molecule into a specific bioactive conformation. Meanwhile, the C4-bromine serves as a prime candidate for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification of drug libraries.
Synthetic Methodology & Protocol Design
Causality Behind Experimental Choices
Direct bromination of 3-chlorothiophene-2-carboxylic acid is synthetically challenging because the directing effects of the C2-COOH and C3-Cl groups often lead to inseparable mixtures of C4 and C5 halogenated isomers[4]. To achieve absolute regiocontrol, a Directed ortho-Metalation (DoM) strategy starting from 3-chloro-4-bromothiophene is required.
The choice of base is critical. Using a nucleophilic base like n-butyllithium (n-BuLi) will trigger a rapid halogen-metal exchange at the C4-bromine, destroying the starting material. Instead, the sterically hindered, non-nucleophilic base Lithium diisopropylamide (LDA) must be used. LDA selectively deprotonates the C2 position because the C2-proton is flanked by sulfur and chlorine. Chlorine possesses a stronger inductive electron-withdrawing effect (-I) than bromine, making the C2-proton significantly more acidic than the C5-proton.
Fig 1. Logical decision tree for the regioselective synthesis of the target compound.
Step-by-Step Regioselective Protocol
-
System Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (10 mL/mmol) and diisopropylamine (1.1 equiv).
-
LDA Generation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete formation of LDA.
-
Kinetic Deprotonation: Add 3-chloro-4-bromothiophene (1.0 equiv) dropwise. Maintain the reaction at -78°C for 1 hour. Note: Strict temperature control is mandatory to prevent ring-opening or migration.
-
Electrophilic Quench: Bubble anhydrous CO₂ gas through the solution (or pour the mixture over crushed, anhydrous dry ice) for 30 minutes.
-
Workup: Allow the mixture to warm to room temperature. Quench with 1M HCl until the aqueous layer reaches pH ~2, protonating the carboxylate.
-
Isolation: Extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via recrystallization from ethanol/water.
Analytical Validation System
To ensure trustworthiness, the protocol must be self-validating. The presence of exactly one chlorine and one bromine atom provides a highly specific, undeniable isotopic signature in Liquid Chromatography-Mass Spectrometry (LC-MS).
Chlorine naturally occurs as ³⁵Cl and ³⁷Cl in a ~3:1 ratio. Bromine occurs as ⁷⁹Br and ⁸¹Br in a ~1:1 ratio. When analyzing the [M-H]⁻ molecular ion (base mass ~239 Da), the statistical combination of these isotopes generates a characteristic 3:4:1 intensity ratio across the m/z 239, 241, and 243 peaks. Observing this exact cluster confirms both the structural integrity and the successful retention of the bromine atom during lithiation.
Fig 2. Self-validating LC-MS isotopic cluster logic for Br/Cl containing compounds.
References
-
BLD Pharm. "4-Bromo-3-chlorothiophene-2-carboxylic acid (CAS 1401992-28-6)".1
-
Sigma-Aldrich. "4-bromo-3-chlorothiophene-2-carboxylic acid Product Catalog". 2
-
MDPI. "Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes". 3
-
ResearchGate. "Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives". 4
Sources
- 1. 1401992-28-6|4-Bromo-3-chlorothiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 4-bromo-2-chloropyridine-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
The Halogenated Thiophene Paradigm: Engineering Electronic and Steric Landscapes for Advanced Therapeutics and Materials
Executive Summary
Thiophene, a five-membered sulfur-containing heterocycle, serves as a foundational scaffold in both medicinal chemistry and organic electronics. The introduction of halogen atoms (F, Cl, Br, I) onto the thiophene ring fundamentally alters its physicochemical landscape. This modulation is not monolithic; rather, it is dictated by a delicate interplay between electron-withdrawing inductive effects (-I), electron-donating mesomeric effects (+M), and the sheer steric bulk (Van der Waals radii) of the halogen substituents. This whitepaper explores the causality behind these structure-property relationships and provides field-validated protocols for leveraging halogenated thiophenes in drug discovery and materials science.
The Dual Paradigm: Electronic vs. Steric Modulation
Electronic Tuning: Inductive and Mesomeric Balance
Halogens exert a dual electronic influence on the
Crucially, the polarizability of heavier halogens (Cl, Br, I) leads to an anisotropic charge distribution. The electron density is pulled toward the thiophene core equatorially, leaving a region of positive electrostatic potential at the distal end of the C–X bond along the
Steric Bulk and Conformational Control
Steric properties are dictated by the Van der Waals radii of the halogens. While fluorine (1.47 Å) is a recognized bioisostere for hydrogen or hydroxyl groups due to its small size, heavier halogens introduce significant steric hindrance. In the context of polythiophenes (e.g., P3HT derivatives),
However, strategic chlorination or bromination can foster denser
Logical interplay of steric and electronic effects in halogenated thiophenes.
Applications in Drug Discovery: The Halogen Bond
In drug design, the highly directional non-covalent interaction of the sigma-hole is exploited to target Lewis basic sites (e.g., backbone carbonyls) within protein binding pockets, offering a parallel paradigm to hydrogen bonding[1]. Automated scaffold decoration algorithms now routinely evaluate the potential of thiophene-bound halogens to form favorable halogen-bonding contacts, improving target affinity and lipophilicity without drastically altering the molecular weight[1].
Quantitative Analysis of Halogen Properties
To rationally design halogenated thiophene systems, scientists must balance the competing electronic and steric parameters summarized below:
| Halogen | Electronegativity (Pauling) | VdW Radius (Å) | Inductive Effect (-I) | Mesomeric Effect (+M) | Approx. C-X BDE (kcal/mol) |
| Fluorine (F) | 3.98 | 1.47 | Strong | Strong | ~115 |
| Chlorine (Cl) | 3.16 | 1.75 | Moderate | Moderate | ~80 |
| Bromine (Br) | 2.96 | 1.85 | Weak | Weak | ~65 |
| Iodine (I) | 2.66 | 1.98 | Very Weak | Very Weak | ~50 |
Data synthesized from standard physicochemical parameter tables mapping halogen behavior in heterocyclic environments.
Experimental Methodologies
Protocol: Site-Selective Suzuki-Miyaura Cross-Coupling
Objective: Synthesize 5-aryl-2-bromo-3-hexylthiophene from 2,5-dibromo-3-hexylthiophene. Causality: The starting material possesses two reactive C–Br bonds. However, the C2 position is sterically shielded by the adjacent C3-hexyl chain. By utilizing a bulky palladium catalyst and controlling the stoichiometry, oxidative addition is kinetically directed to the less hindered C5 position[3],[4].
Step-by-Step Workflow (Self-Validating System):
-
Reagent Preparation: In an oven-dried Schlenk flask under argon, combine 2,5-dibromo-3-hexylthiophene (1.0 equiv), arylboronic acid (1.05 equiv), and
(0.05 equiv). Causality: A slight excess of boronic acid ensures complete conversion of the kinetically favored C5 site without pushing the reaction toward double-arylation. -
Solvent & Base Addition: Add a degassed mixture of Toluene/Ethanol (4:1) and 2M aqueous
(2.0 equiv). Causality: The biphasic system dissolves both the organic substrates and the inorganic base, facilitating the transmetalation step. -
Thermal Activation: Heat the mixture to 80°C for 12 hours.
-
In-Process Validation (TLC/GC-MS): At 12 hours, sample the organic layer. Analyze via GC-MS to quantify the ratio of C5-arylated vs. C2-arylated isomers. Self-Validation: A >95:5 ratio validates the steric control of the chosen ligand. If significant double-arylation is observed, the temperature must be reduced in subsequent runs.
-
Workup: Quench with water, extract with ethyl acetate, dry over
, and purify via silica gel chromatography (hexanes).
Site-selective Suzuki-Miyaura cross-coupling workflow driven by steric control.
Protocol: Direct Heteroarylation Polymerization (DHAP)
Objective: Synthesize halogenated polythiophenes without pre-functionalized organometallics.
Causality: Traditional cross-coupling (e.g., Stille, Kumada) requires toxic stannanes or sensitive Grignard reagents. DHAP leverages the inherent acidity of the thiophene C–H bonds. Halogenation at the
Step-by-Step Workflow (Self-Validating System):
-
Monomer Setup: Combine the dibrominated co-monomer and the unprotected halogenated thiophene (1:1 molar ratio) in a sealed vial.
-
Catalyst & Ligand: Add
(2 mol%) and a bulky, electron-rich phosphine ligand like P(o-anisyl)3 (8 mol%). Causality: The electron-rich ligand accelerates the CMD pathway, while its steric bulk prevents unwanted branching or crosslinking at the -positions[5]. -
Base & Solvent: Add PivOH (30 mol%) as a proton shuttle,
(2.5 equiv) as the stoichiometric base, and anhydrous THF. -
Polymerization: Stir at 100°C for 24 hours.
-
In-Process Validation (GPC): Aliquot 0.1 mL, precipitate in methanol, and run Gel Permeation Chromatography (GPC). Self-Validation: A unimodal peak with a Polydispersity Index (PDI) < 2.0 confirms successful linear step-growth polymerization without homocoupling defects.
-
Termination: End-cap with bromobenzene, precipitate the polymer in acidic methanol, and perform Soxhlet extraction to remove oligomers.
Conclusion
The rational design of halogenated thiophenes requires a rigorous understanding of their dual nature. By mapping the inductive/mesomeric effects against the steric bulk of the chosen halogen, researchers can precisely tune the sigma-hole for drug-target engagement or engineer the HOMO levels and backbone planarity for next-generation organic electronics. Utilizing sterically-controlled cross-coupling and DHAP methodologies ensures that these theoretically optimized structures can be synthesized with high regiochemical fidelity.
References
1.[2] (PDF) Structure-Property Relationships in Halogenated Thiophene Polymers for Advanced Energy Storage Architectures - ResearchGate Source: researchgate.net URL:
2.[1] Evaluating the Potential of Halogen Bonding in Molecular Design: Automated Scaffold Decoration Using the New Scoring Function XBScore | Journal of Chemical Information and Modeling - ACS Publications Source: acs.org URL:
3.[3] Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - eScholarship Source: escholarship.org URL:
4.[5] Materials Horizons - RSC Publishing Source: rsc.org URL:
5.[4] Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC Source: nih.gov URL:
Sources
Reactivity Profile of the Carboxylic Acid Group on a Thiophene Ring: A Comprehensive Guide for Synthetic and Medicinal Chemists
Executive Summary
Thiophene carboxylic acids (TCAs) are ubiquitous bioisosteres for benzoic acids in drug discovery, serving as critical precursors for the synthesis of complex heterocycles, amides, and esters. However, the reactivity of the carboxylic acid group on a thiophene ring is fundamentally distinct from its benzene counterpart due to the unique electronic contributions of the heteroaromatic sulfur atom. This whitepaper provides an in-depth mechanistic analysis of thiophene carboxylic acid reactivity, focusing on the causality behind experimental behaviors in decarboxylative cross-coupling (DCC) and amidation pathways.
Electronic Architecture & Physicochemical Profiling
To master the reactivity of thiophene carboxylic acids, one must first understand the electronic push-and-pull of the thiophene ring. The sulfur atom exerts a dual electronic effect: a mesomeric (+M) electron-donating effect through the
The position of the carboxylic acid group relative to the sulfur atom dictates the molecule's physicochemical properties. In thiophene-2-carboxylic acid (2-TCA), the proximity of the carboxyl group to the sulfur atom maximizes the inductive withdrawal, significantly lowering its pKa to 3.49 compared to thiophene-3-carboxylic acid (3-TCA) and benzoic acid[1].
Furthermore, Density Functional Theory (DFT) and Hartree-Fock calculations reveal that 2-TCA exhibits a highly specific conformer characterized by an internal hydrogen bond to the thiophene sulfur[2]. This internal polarization optimizes the angle of attack for nucleophiles and lowers the activation energy for subsequent transformations[2].
Quantitative Data Summary
| Property | Thiophene-2-Carboxylic Acid (2-TCA) | Thiophene-3-Carboxylic Acid (3-TCA) |
| pKa (25 °C) | 3.49[1] | 3.81 |
| LogP | 1.57[1] | 1.50 |
| Melting Point | 125–127 °C[1] | 136–141 °C |
| Electronic Effect on COOH | Strong Inductive (-I) withdrawal from S | Weaker Inductive (-I) withdrawal |
| Conformational Polarization | High (Internal H-bond to Sulfur)[2] | Low (No internal S-H bond)[2] |
Decarboxylative Cross-Coupling (DCC): Overcoming the Energy Barrier
Decarboxylative cross-coupling leverages the carboxylic acid as a traceless directing group, extruding CO2 to generate a nucleophilic organometallic species[3][4]. For thiophene carboxylic acids, this process enables highly regioselective arylation without the need for pre-functionalized organoboron or organotin reagents. However, the cleavage of the C-C bond is endergonic. Transition metals such as Cu(I) or Ag(I) are strictly required to lower the activation barrier for decarboxylation[4][5].
Mechanism of Ag/Pd-catalyzed decarboxylative cross-coupling.
Self-Validating Protocol: Palladium/Silver-Catalyzed Decarboxylative Cross-Coupling
Causality Insight: Why use
Step-by-Step Methodology:
-
Preparation: In a glovebox, charge a Schlenk tube with 2-TCA (1.0 equiv), aryl bromide (1.2 equiv),
(5 mol%), XPhos ligand (10 mol%), and (1.5 equiv). Causality: The glovebox ensures an anhydrous and oxygen-free environment, preventing the oxidative degradation of the electron-rich Pd(0) active species. -
Solvent Addition: Add degassed DMF/DMSO (9:1 v/v). Causality: DMSO acts as a mild coordinating solvent that stabilizes the transition states during the high-energy decarboxylation step.
-
Reaction: Seal the tube and heat to 130 °C for 12 hours. Validation Checkpoint: The evolution of
gas will cause a slight pressure increase. A color change to dark brown/black indicates the formation of Pd nanoparticles as the catalytic cycle progresses. TLC monitoring should show the disappearance of the highly polar carboxylic acid spot (baseline in non-polar eluents). -
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Causality: Celite effectively removes the insoluble AgBr salts and aggregated Pd catalyst, preventing emulsion formation during subsequent aqueous extraction.
Amidation Dynamics: Activating the Thiophene Carboxyl Group
Converting the carboxylic acid to an amide is a cornerstone of drug development. However, direct amidation of a thiophene carboxylic acid is thermodynamically unfavorable. The use of coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) activates the carboxylate by forming a highly reactive O-acylisourea, which is subsequently converted to an NHS-active ester[6].
Step-by-step workflow of NHS/DCC mediated amidation of thiophene carboxylic acid.
Self-Validating Protocol: NHS/DCC Mediated Amidation
Causality Insight: Why use NHS/DCC instead of just DCC? DCC alone forms an O-acylisourea intermediate that can undergo an irreversible O-to-N acyl migration to form an unreactive N-acylurea. Adding NHS rapidly traps the O-acylisourea to form a stable, yet highly amine-reactive, NHS ester[6]. This prevents side reactions and allows for clean nucleophilic attack by the amine.
Step-by-Step Methodology:
-
Activation: Dissolve 2-TCA (1.0 equiv) and NHS (1.1 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere.
-
Coupling Agent Addition: Add DCC (1.1 equiv) dropwise as a solution in DCM. Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Validation Checkpoint: A white precipitate of N,N'-dicyclohexylurea (DCU) will begin forming within 15–30 minutes[6]. The volume of precipitate directly correlates with the conversion to the NHS ester.
-
Filtration: Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Causality: Removing DCU at this stage prevents it from interfering with the subsequent nucleophilic attack and vastly simplifies final chromatographic purification.
-
Amidation: Add the primary amine (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) to the filtrate. Stir for 4 hours at room temperature. Validation Checkpoint: TLC monitoring (Hexanes/EtOAc) should reveal the disappearance of the UV-active NHS ester spot and the appearance of a new, less polar amide product.
-
Workup: Wash the organic layer sequentially with 5%
, 1M HCl, and brine to remove unreacted acid, amine, and residual NHS. Dry over and concentrate in vacuo.
Conclusion
The reactivity of the carboxylic acid group on a thiophene ring is a powerful tool in organic synthesis, provided its unique electronic and conformational properties are respected. By understanding the inductive polarization caused by the sulfur atom, chemists can rationally design protocols for decarboxylative cross-couplings and amidations that maximize yield and regioselectivity. The self-validating workflows provided herein serve as robust, field-tested templates for advancing thiophene-based drug development.
References
- Source: acs.
- Source: chemicalbook.
- Title: (PDF)
- Source: nih.
- Source: reddit.
- Title: Nickel-Catalyzed Oxidative Decarboxylative (Hetero)
Sources
- 1. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
- 2. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
Quantum Chemical Profiling of Substituted Thiophenes: A Technical Guide to DFT and HOMO-LUMO Dynamics
Executive Summary
Substituted thiophenes form the structural backbone of numerous modern pharmaceuticals, organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the thiophene ring fundamentally alters its π-conjugated system. Understanding these electronic shifts is critical for rational molecular design.
This whitepaper provides an in-depth technical framework for utilizing Density Functional Theory (DFT) to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of substituted thiophenes. By bridging computational quantum mechanics with experimental electrochemistry, this guide establishes a self-validating protocol for researchers and drug development professionals.
Core Principles: Electronic Modulation in Thiophenes
The thiophene ring is a five-membered sulfur-containing heterocycle characterized by its aromatic sextet. The sulfur atom contributes a lone pair to the π-system, making the ring electron-rich and highly susceptible to electrophilic substitution.
The HOMO-LUMO gap (
-
HOMO correlates with the ionization potential (IP) and electron-donating ability.
-
LUMO correlates with the electron affinity (EA) and electron-accepting ability.
-
dictates the chemical hardness (
), kinetic stability, and optical polarizability of the molecule. A large implies high stability and low reactivity, whereas a narrow indicates a "soft" molecule that is highly reactive and easily excitable by light[1].
Causality of Substituent Effects
The strategic placement of substituents directly manipulates these frontier molecular orbitals (FMOs):
-
Electron-Withdrawing Groups (e.g., Dicyanovinyl, Sulfonamides, Nitro): These groups pull electron density away from the thiophene core. This stabilizes the LUMO significantly more than the HOMO, leading to a drastically reduced
[2][3]. This is highly desirable for creating n-type organic semiconductors. -
Electron-Donating Groups (e.g., Methoxy, Amine): These groups push electron density into the ring, destabilizing (raising) the HOMO energy level. This enhances the molecule's ability to act as a hole-transport material or an antioxidant[4].
-
Push-Pull Systems (D-π-A): Placing an EDG on one end of a thiophene oligomer and an EWG on the other creates a strong intramolecular charge transfer (ICT) state, drastically lowering the
and shifting absorption into the visible/near-IR spectrum[5].
Quantitative Data: HOMO-LUMO Gap Dynamics
The following table summarizes the FMO energies and
| Compound Class | Substituent Type | HOMO (eV) | LUMO (eV) | Key Implication | |
| Unsubstituted Thiophene | None | ~ -6.50 | ~ -0.50 | ~ 6.00 | High kinetic stability, low chemical reactivity. |
| Thiophene Sulfonamides | EWG (Sulfonamide) | -6.80 to -7.10 | -2.15 to -3.66 | 3.44 to 4.65 | Increased electron-accepting ability; highly stable in polar media[3]. |
| Tris-4-amidophenyl-thiophene | EDG (Amide/Imine) | -5.20 | -2.01 | 3.19 | High hole mobility; optimized for solution-processable electronics[6]. |
| Benzene/Thiophene D-π-A | Push-Pull (D-π-A) | -5.30 to -5.50 | -2.80 to -3.00 | 2.50 to 2.70 | Strong intramolecular charge transfer; excellent fluorescence[5]. |
| Dicyanovinyl (DCV) Oligothiophenes | Strong EWG (DCV) | -5.60 to -5.80 | -3.80 to -4.10 | 1.50 to 1.80 | Drastic gap reduction; ideal for field-effect transistors[2]. |
Self-Validating Protocol: DFT and Electrochemical Analysis
To ensure scientific integrity, computational predictions must be anchored by rigorous experimental validation. The following step-by-step methodology outlines a self-validating system combining DFT with Cyclic Voltammetry (CV).
Phase 1: Computational DFT Workflow
Causality in Method Selection: The B3LYP functional is the industry standard for organic molecules due to its balance of electron exchange and correlation[7]. However, for thiophenes, selecting the right basis set is paramount. The 6-311++G(d,p) basis set is required. The polarization functions (d,p) account for the hypervalency and d-orbital participation of the sulfur atom, while the diffuse functions ++ are critical for accurately modeling the expanded electron clouds of anions and excited states[8].
-
Conformer Generation: Generate 3D structures of the substituted thiophenes and perform a preliminary molecular mechanics (e.g., MMFF94) conformational search to find the lowest-energy conformer.
-
Geometry Optimization: Optimize the ground-state geometry using DFT at the B3LYP/6-311++G(d,p) level in a vacuum or implicit solvent model (e.g., SMD).
-
Causality: Gas-phase calculations ignore dielectric screening. If the target application is a biological assay or solution-processed film, an SMD solvation model (e.g., using 1,4-dioxane or dichloromethane parameters) must be applied to accurately predict bulk dielectric stabilization[3].
-
-
Frequency Calculation (The Self-Validation Step): Immediately run a vibrational frequency calculation on the optimized geometry at the same level of theory.
-
Validation: If any imaginary (negative) frequencies are present, the structure is a transition state, not a true local minimum. The geometry must be perturbed and re-optimized until zero imaginary frequencies are observed.
-
-
FMO Extraction: Extract the HOMO and LUMO energy eigenvalues (in Hartrees, then convert to eV: 1 Hartree = 27.211 eV). Calculate
.
Phase 2: Experimental Validation via Cyclic Voltammetry (CV)
Electrochemical data provides the physical grounding for the computational model.
-
Cell Setup: Prepare a 1.0 mM solution of the thiophene derivative in anhydrous dichloromethane (DCM) containing 0.1 M tetrabutylammonium hexafluorophosphate (
) as the supporting electrolyte. -
Electrode Configuration: Use a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Internal Standardization (The Self-Validation Step): Add a small amount of Ferrocene (Fc) to the solution at the end of the experiment.
-
Causality: Reference electrodes naturally drift due to liquid junction potentials. Ferrocene undergoes a highly reversible, solvent-independent one-electron oxidation. By referencing all potentials to the
redox couple, you eliminate reference drift and establish a reliable anchor to the vacuum energy scale[9].
-
-
Data Translation: Extract the onset oxidation potential (
) and onset reduction potential ( ). Calculate the experimental FMOs using the empirical equations (assuming the level is -5.1 eV relative to vacuum)[9]: -
Correlation: Compare the experimental
to the DFT-calculated . A linear correlation validates the computational model, allowing it to be used predictively for virtual screening[5].
Workflow Visualization
The following diagram illustrates the logical pipeline from in silico design to in vitro validation, emphasizing the iterative feedback loops required for robust lead optimization.
Workflow for DFT-guided HOMO-LUMO analysis and experimental validation of thiophenes.
Applications in Drug Development and Materials Science
The predictive power of HOMO-LUMO analysis extends far beyond basic structural chemistry:
-
Quantitative Structure-Activity Relationship (QSAR) in Pharmaceuticals: In drug design, the HOMO energy is often used as a descriptor for a molecule's susceptibility to oxidative metabolism (e.g., by Cytochrome P450 enzymes). Thiophene-2-carboxamide derivatives, for instance, show distinct antibacterial and antioxidant activities that correlate strongly with their FMO distribution and
[4]. -
Organic Photovoltaics (OPVs): The efficiency of a solar cell depends on the energy offset between the donor and acceptor materials. By systematically adding EWGs like cyano or dicyanovinyl groups to oligothiophenes, researchers can precisely tune the LUMO level to ensure efficient exciton dissociation without sacrificing the open-circuit voltage[2][10].
By strictly adhering to the combined computational and experimental protocols outlined in this guide, researchers can confidently leverage the tunable electronic properties of substituted thiophenes to accelerate the discovery of next-generation therapeutics and advanced materials.
References
-
MDPI. Photophysical, Electrochemical, Density Functional Theory, and Spectroscopic Study of Some Oligothiophenes. MDPI Optics.[Link]
-
National Institutes of Health (PMC). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry.[Link]
-
ACS Publications. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure−Property Relationship Using Atomic Signatures. ACS Omega.[Link]
-
RSC Publishing. Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. New Journal of Chemistry.[Link]
-
MDPI. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. MDPI Molecules.[Link]
-
ResearchGate. DFT-simulated MO energy levels (LUMO and HOMO) for tris-4-amidophenyl-thiophene.[Link]
-
ResearchGate. HOMO–LUMO energy level diagram for thiophene–triazole co-oligomers.[Link]
-
ACS Publications. Tuning of the Electronic and Optical Properties of Oligothiophenes via Cyano Substitution: A Joint Experimental and Theoretical Study. The Journal of Physical Chemistry B.[Link]
-
SciSpace. Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photophysical, Electrochemical, Density Functional Theory, and Spectroscopic Study of Some Oligothiophenes [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02668C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Commercial Procurement, Analytical Validation, and Strategic Application of 4-Bromo-3-chlorothiophene-2-carboxylic acid in Drug Discovery
Executive Summary
Halogenated thiophene-2-carboxylic acids are foundational building blocks in modern medicinal chemistry. They are frequently utilized as bioisosteres for phenyl rings to improve aqueous solubility, alter metabolic liabilities, and modulate target binding affinity[1]. This technical whitepaper provides an in-depth guide on 4-Bromo-3-chlorothiophene-2-carboxylic acid (CAS: 1401992-28-6) , detailing its commercial procurement, analytical validation, and strategic utility in synthesizing complex heteroaryl scaffolds.
Chemical Ontology & Mechanistic Rationale
The specific substitution pattern of 4-bromo-3-chlorothiophene-2-carboxylic acid offers a highly programmable scaffold for drug development professionals[2]. The mechanistic brilliance of this molecule lies in its capacity for orthogonal reactivity.
The differential bond dissociation energies between the C–Br bond (~280 kJ/mol) and the C–Cl bond (~330 kJ/mol) enable chemoselective, palladium-catalyzed cross-coupling at the C4 position. This allows chemists to selectively functionalize the bromine site while leaving the C3 chlorine intact for subsequent late-stage diversification or to serve as a lipophilic, electron-withdrawing vector in the final Active Pharmaceutical Ingredient (API)[1][3].
Physicochemical Profiling & Supply Chain Dynamics
Procurement of high-purity building blocks is critical. Trace metal impurities or regioisomeric contaminants (such as the 5-bromo-4-chloro variant) can poison downstream catalytic steps or complicate purification[4]. Several global suppliers provide this compound, though cold-chain logistics are recommended by certain vendors to prevent long-term degradation.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 1401992-28-6 |
| Molecular Formula | C5H2BrClO2S |
| Molecular Weight | 241.49 g/mol |
| Monoisotopic Mass | 239.86 Da |
Table 2: Commercial Suppliers & Specifications
| Supplier | Catalog / SKU | Typical Purity | Notes |
| 2 | ENAH95E72F59 | ≥95% | Available via AldrichCPR[2] |
| 5 | BD0163511 | 98% | Requires cold-chain transport[5] |
| N/A | ≥95% | Available in 50mg research scale[6] | |
| EN300-7549924 | ≥95% | Listed in Building Blocks Catalogue[7] |
Orthogonal Reactivity & Pathway Integration
The true value of 4-bromo-3-chlorothiophene-2-carboxylic acid is realized when deployed in a multi-step, chemoselective workflow. The diagram below illustrates the logical progression of functionalization, starting from the most reactive site (the carboxylic acid) to the least reactive site (the C3-chlorine).
Workflow demonstrating the orthogonal functionalization of the thiophene scaffold.
Analytical Validation Protocol (Self-Validating System)
Never trust the label on a commercial reagent without internal verification. As a self-validating system, the following protocol ensures the structural integrity and purity of the sourced material before it enters the synthetic pipeline.
Step-by-Step Methodology: LC-MS and NMR Profiling
-
Sample Preparation: Dissolve 1.0 mg of the sourced compound in 1.0 mL of LC-MS grade Methanol.
-
LC-MS Analysis: Inject 2 µL onto a C18 reverse-phase column. Use a gradient of 5–95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.
-
Causality & Validation Checkpoint: The presence of a carboxylic acid dictates negative ion mode evaluation. Look for the [M-H]⁻ pseudo-molecular ion at m/z ~238.8. The isotopic pattern must display a distinct cluster indicative of one bromine and one chlorine atom (M, M+2, M+4 in a ~3:4:1 ratio)[8].
-
-
Multinuclear NMR (1H and 13C): Dissolve 15 mg in 0.6 mL of DMSO-d6.
-
Causality & Validation Checkpoint: ¹H NMR will show a single aromatic proton (the C5 proton) as a sharp singlet. ¹³C NMR is critical to confirm the positions of the halogens. The C–Br carbon typically resonates upfield compared to the C–Cl carbon due to the heavy-atom effect. This confirms you have the 4-bromo-3-chloro isomer rather than the 5-bromo-4-chloro regioisomer[4].
-
Experimental Protocol: Chemoselective Functionalization
To utilize this building block effectively, one must first mask the carboxylic acid (typically via amide coupling) before exploiting the C–Br bond.
Phase 1: Amide Coupling (C2 Functionalization)
-
Activation: In an oven-dried flask under nitrogen, dissolve 4-bromo-3-chlorothiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Causality: The electron-withdrawing halogens decrease the nucleophilicity of the carboxylate. HATU is chosen over EDC/HOBt because its highly reactive uronium species forces the activation of electron-deficient acids[9].
-
-
Amine Addition: Stir for 15 minutes at room temperature to ensure complete formation of the active ester, then add the primary amine (1.1 eq).
-
Validation Checkpoint: Withdraw a 10 µL aliquot, quench in 100 µL MeCN, and analyze via LC-MS. The reaction is self-validating when the starting material peak (m/z 239) is <5% relative to the product peak.
-
Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.
Phase 2: Chemoselective Suzuki-Miyaura Coupling (C4 Functionalization)
-
Catalyst Complexation: In a microwave vial, combine the amide product from Phase 1 (1.0 eq), a selected aryl boronic acid (1.1 eq), and Pd(dppf)Cl2 (0.05 eq).
-
Causality: Pd(dppf)Cl2 is selected because its large bite angle facilitates the reductive elimination step, and the reaction temperature can be kept low enough (80°C) to prevent the C3–Cl bond from undergoing oxidative addition.
-
-
Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K2CO3 (3:1 ratio, 0.1 M overall).
-
Reaction: Seal the vial and heat at 80°C for 4 hours.
-
Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3) and LC-MS. The selective replacement of Br with the aryl group will result in a mass shift corresponding to the boronic acid minus the bromine atom, while retaining the chlorine isotope pattern (M, M+2 in a 3:1 ratio).
References
-
Namiki Shoji / Enamine - Building Blocks Catalogue October 2020. Available at: [Link]
-
ResearchGate - Development of potential manufacturing routes for substituted thiophenes. Available at:[Link]
-
PubChemLite - 1401992-28-6 (C5H2BrClO2S) Isotopic & Mass Data. Available at:[Link]
-
National Institutes of Health (PMC) - Design of co-crystals/salts of derivatives of thiophene carboxylic acids. Available at:[Link]
-
PubChemLite - C5H2BrClO2 Regioisomer Analysis. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-bromo-2-chloropyridine-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. Design of co-crystals/salts of some Nitrogenous bases and some derivatives of thiophene carboxylic acids through a combination of hydrogen and halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - C5H2BrClO2 - Explore [pubchemlite.lcsb.uni.lu]
- 5. 1401992-28-6|4-Bromo-3-chlorothiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. danabiosci.com [danabiosci.com]
- 7. namiki-s.co.jp [namiki-s.co.jp]
- 8. PubChemLite - 1401992-28-6 (C5H2BrClO2S) [pubchemlite.lcsb.uni.lu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 4-Bromo-3-chlorothiophene-2-carboxylic acid
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS: 1401992-28-6[1]
Introduction & Mechanistic Rationale
The functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery. The building block 4-Bromo-3-chlorothiophene-2-carboxylic acid presents a unique synthetic challenge and opportunity. It possesses three distinct functional handles: a carboxylic acid at C2, a chlorine atom at C3, and a bromine atom at C4.
Successfully executing a Suzuki-Miyaura cross-coupling on this substrate requires precise control over two chemical phenomena: Regioselectivity (differentiating the two halogens) and Chemoselectivity (managing the unprotected carboxylic acid)[2].
The Regioselectivity Principle
In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the Pd(0) active species into the carbon-halogen bond. The bond dissociation energy of a C-Br bond (~68 kcal/mol) is significantly lower than that of a C-Cl bond (~81 kcal/mol). Consequently, oxidative addition occurs preferentially and rapidly at the C4-bromo position, leaving the C3-chloro position intact for downstream diversification[3].
The Carboxylic Acid Challenge
Free carboxylic acids are notorious for complicating transition-metal catalysis. The acidic proton can quench the basic conditions required to activate the boronic acid, and the resulting carboxylate anion can coordinate to the palladium center, potentially poisoning the catalyst[4]. To circumvent this without resorting to an esterification/saponification detour, the reaction must be flooded with extra equivalents of base (typically 3.0 to 4.0 equivalents). The first equivalent deprotonates the carboxylic acid to form a soluble carboxylate salt, while the remaining equivalents facilitate the crucial transmetalation step by forming the reactive boronate complex[5].
Reaction Pathway Visualization
The following diagram illustrates the catalytic cycle, emphasizing the regioselective oxidative addition and the critical role of the base in managing the free carboxylic acid.
Catalytic cycle of the regioselective Suzuki coupling, highlighting base stoichiometry requirements.
Experimental Protocol: Direct Coupling of the Free Acid
This protocol utilizes a biphasic solvent system to ensure the solubility of both the organic coupling partners and the highly polar carboxylate intermediate. Furthermore, it leverages an acid-base extraction strategy, effectively turning the "problematic" carboxylic acid into a powerful built-in purification handle.
Materials & Reagents
-
Substrate: 4-Bromo-3-chlorothiophene-2-carboxylic acid (1.0 equiv, typically 1.0 mmol)[1]
-
Coupling Partner: Aryl or Heteroaryl boronic acid (1.3 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)
-
Base: Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (3.5 equiv)[4]
-
Solvent System: 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL total volume)
Step-by-Step Methodology
Step 1: Reaction Setup (Inert Atmosphere)
-
To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-Bromo-3-chlorothiophene-2-carboxylic acid (1.0 mmol), the arylboronic acid (1.3 mmol), K₂CO₃ (3.5 mmol), and Pd(dppf)Cl₂ (0.05 mmol).
-
Seal the vessel with a septum. Connect to a Schlenk line and perform three cycles of vacuum/argon backfilling to ensure a strictly oxygen-free environment. Causality: Pd(0) is highly susceptible to oxidation, which leads to catalyst deactivation and homocoupling of the boronic acid.
Step 2: Solvent Addition & Heating 3. In a separate flask, prepare the 1,4-Dioxane/Water (4:1) mixture and sparge with argon for 15 minutes. 4. Add 10 mL of the degassed solvent mixture to the reaction vessel via syringe. 5. Transfer the flask to a pre-heated oil bath at 85 °C – 90 °C. Stir vigorously for 12–16 hours. The biphasic mixture requires high-speed stirring to ensure adequate mass transfer between the aqueous base and organic catalyst phases.
Step 3: Acid-Base Workup (Self-Validating Purification) 6. Cool the reaction mixture to room temperature. Dilute with 15 mL of Deionized Water and 15 mL of Ethyl Acetate (EtOAc). 7. Transfer to a separatory funnel and shake well. Allow the layers to separate. 8. Phase Separation: Collect the aqueous layer (which contains your product as a water-soluble carboxylate salt). Discard the organic layer. Causality: This step elegantly strips away the transition metal catalyst, phosphine ligands, unreacted boronic acid, and any non-polar homocoupled byproducts. 9. Precipitation: Transfer the aqueous layer to an Erlenmeyer flask. While stirring, slowly add 2M HCl dropwise until the pH reaches ~2.0. 10. The desired coupled product (now a neutral, protonated carboxylic acid) will precipitate. Filter the solid via vacuum filtration, wash with cold water, and dry under high vacuum. If the product oils out instead of precipitating, extract the acidic aqueous layer with EtOAc (3 x 15 mL), dry the combined organics over Na₂SO₄, and concentrate under reduced pressure.
Optimization & Troubleshooting Data
When adapting this protocol to highly sterically hindered or electron-deficient boronic acids, adjustments may be required. The following table summarizes quantitative and qualitative data for protocol optimization.
| Variable | Condition Tested | Mechanistic Rationale | Expected Outcome |
| Base Equivalents | 1.5 equiv K₂CO₃ | Insufficient base to both deprotonate the -COOH and activate the boronic acid. | < 20% conversion; recovery of starting material[4]. |
| Base Equivalents | 3.5 - 4.0 equiv K₂CO₃ | Fully neutralizes the acid and provides ample hydroxide/carbonate for transmetalation. | > 85% conversion; clean reaction profile. |
| Catalyst | Pd(PPh₃)₄ | Classic catalyst, but prone to oxidation and less effective for sterically hindered substrates. | Moderate yields (50-60%); higher incidence of protodeboronation. |
| Catalyst | Pd(dppf)Cl₂ | Bidentate ligand enforces a cis-geometry, accelerating reductive elimination and preventing catalyst poisoning. | Excellent yields (> 80%); minimal side reactions. |
| Substrate Modification | Pre-Esterification (Methyl Ester) | Masks the acidic proton, eliminating the need for excess base and improving organic solubility. | > 95% conversion. Trade-off: Requires two additional synthetic steps (protection/deprotection)[4]. |
References
-
[3] Regioselective Suzuki Coupling of Dihaloheteroaromatic Compounds as a Rapid Strategy To Synthesize Potent Rigid Combretastatin Analogues. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
[2] Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship. Available at:[Link]
-
[5] Suzuki Coupling. Organic Chemistry Portal. Available at:[Link]
-
[4] Carboxylic acid and Cross Coupling reactions. r/OrganicChemistry - Reddit. Available at:[Link]
Sources
Application Note: Esterification Strategies for 4-Bromo-3-chlorothiophene-2-carboxylic Acid
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Mechanistic Insights
The synthesis of ester derivatives from highly functionalized thiophenes is a critical transformation in the development of agrochemicals, organic electronics, and pharmaceuticals. 4-Bromo-3-chlorothiophene-2-carboxylic acid presents a unique synthetic challenge due to its dense functionalization.
When designing an esterification protocol for this substrate, two primary mechanistic barriers must be addressed:
-
Steric Hindrance: The chlorine atom at the C3 position is ortho to the carboxylic acid at C2. This proximity creates a significant steric shield, blocking the Bürgi-Dunitz trajectory required for nucleophilic attack at the carbonyl carbon.
-
Electronic Deactivation: Both the 3-chloro and 4-bromo substituents exert strong electron-withdrawing inductive effects (-I). While this increases the acidity of the carboxylic proton, it severely reduces the nucleophilicity of the carbonyl oxygen, rendering acid-catalyzed activation inefficient.
Because of these factors, standard Fischer esterification (refluxing alcohol with catalytic sulfuric acid) typically results in sluggish kinetics, incomplete conversion, and poor yields. To overcome this, we must employ alternative strategies that either force the activation of the carbonyl carbon or bypass it entirely [1].
The two most reliable methodologies for this class of hindered thiophenes are the Acyl Chloride Pathway [2] and the Carboxylate Alkylation Pathway [3].
Mechanistic Decision Tree
Mechanistic decision tree for the esterification of sterically hindered thiophene-2-carboxylic acids.
Comparative Data Presentation
The following table summarizes the quantitative and qualitative data comparing the three esterification approaches for 3-substituted thiophene-2-carboxylic acids.
| Methodology | Reagents | Typical Yield | Reaction Time | Causality / Notes |
| Fischer Esterification | MeOH, H₂SO₄ (cat.), Reflux | < 30% | 24 - 48 h | Poor performance due to steric shielding of the C=O group by the ortho-chloro substituent. |
| Acyl Chloride Pathway | 1. SOCl₂, DMF (cat.)2. MeOH, Et₃N | 85 - 95% | 4 - 6 h | Highly electrophilic acyl chloride intermediate forces the reaction forward despite sterics [2]. |
| Carboxylate Alkylation | MeI, K₂CO₃, DMF, RT | 90 - 98% | 2 - 4 h | SN2 reaction occurs at the distal oxygen, completely bypassing the sterically hindered C=O [1]. |
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that the researcher can visually and analytically confirm the success of each step. The procedures describe the synthesis of the methyl ester, but can easily be adapted for ethyl or other alkyl esters.
Protocol A: Thionyl Chloride-Mediated Esterification (Two-Step)
This method utilizes thionyl chloride to generate a highly reactive acyl chloride intermediate. The addition of catalytic N,N-dimethylformamide (DMF) generates the Vilsmeier-Haack reagent in situ, which significantly accelerates the chlorination.
Step 1: Acid Chloride Formation
-
Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a gas scrubber), suspend 4-bromo-3-chlorothiophene-2-carboxylic acid (1.0 equiv, e.g., 10 mmol) in anhydrous dichloromethane (DCM, 0.5 M).
-
Reagent Addition: Add thionyl chloride (SOCl₂, 2.0 equiv) dropwise at room temperature.
-
Catalysis: Add 2-3 drops of anhydrous DMF.
-
Self-Validation Check: Immediate effervescence (release of SO₂ and HCl gases) should be observed upon DMF addition, confirming the activation of the catalytic cycle.
-
-
Reaction: Heat the mixture to a gentle reflux (40 °C) for 2-3 hours.
-
Self-Validation Check: The reaction is complete when gas evolution ceases and the suspension becomes a clear, homogeneous solution.
-
-
Concentration: Cool to room temperature and concentrate under reduced pressure to remove unreacted SOCl₂. Co-evaporate twice with anhydrous toluene to ensure complete removal of residual HCl and SOCl₂. The resulting crude acyl chloride should be used immediately in the next step.
Step 2: Esterification
-
Setup: Dissolve the crude acyl chloride in anhydrous DCM (0.5 M) and cool to 0 °C in an ice bath.
-
Alcohol Addition: Add anhydrous methanol (5.0 equiv) dropwise.
-
Base Addition: Slowly add triethylamine (Et₃N, 1.5 equiv).
-
Self-Validation Check: The formation of a white precipitate (triethylamine hydrochloride) visually confirms that the esterification is proceeding and HCl is being neutralized.
-
-
Completion: Stir for 1 hour, allowing the reaction to warm to room temperature. Monitor by TLC (Hexanes:EtOAc 4:1). The product spot will run significantly higher (less polar) than the baseline acid.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography if necessary.
Protocol B: Base-Promoted Alkylation (One-Pot)
This protocol is often preferred for small-to-medium scale synthesis due to its mild conditions and avoidance of corrosive thionyl chloride. It leverages the high nucleophilicity of the deprotonated carboxylate.
Procedure:
-
Setup: In a dry round-bottom flask, dissolve 4-bromo-3-chlorothiophene-2-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous DMF (0.3 M).
-
Deprotonation: Add finely powdered anhydrous potassium carbonate (K₂CO₃, 1.5 equiv). Stir at room temperature for 30 minutes.
-
Self-Validation Check: The mixture will form a cloudy suspension. A slight color change (often to a pale yellow) indicates the formation of the carboxylate anion.
-
-
Alkylation: Add methyl iodide (MeI, 1.2 equiv) dropwise. Caution: MeI is highly volatile and toxic; perform strictly in a fume hood.
-
Reaction: Stir at room temperature for 2-4 hours.
-
Self-Validation Check: Monitor by TLC (Hexanes:EtOAc 4:1). The consumption of the highly polar acid (which streaks or stays at the baseline) and the appearance of a distinct, UV-active product spot indicates completion.
-
-
Workup: Pour the reaction mixture into ice-cold distilled water (approx. 5 times the volume of DMF).
-
Self-Validation Check: The product will often precipitate out of the aqueous DMF solution as a solid. If it remains an oil, extract with Ethyl Acetate (3x).
-
-
Purification: Wash the organic layer extensively with water (3x) to remove residual DMF, followed by brine. Dry over Na₂SO₄, concentrate, and purify via recrystallization or flash chromatography.
References
- US4076709A - Thienothiazines Source: Google Patents URL
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides Source: Beilstein Journal of Organic Chemistry URL
- Visible-Light-Induced Esterification of Carboxylic Acids with Arylsulfonium Salts Source: Organic Letters - ACS Publications URL
Application Notes and Protocols: Synthesis of 4-Bromo-3-chlorothiophene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 4-bromo-3-chlorothiophene-2-carbonyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical agents. The protocol details the conversion of 4-bromo-3-chlorothiophene-2-carboxylic acid to its corresponding acid chloride using thionyl chloride (SOCl₂), with a catalytic amount of N,N-dimethylformamide (DMF). This guide emphasizes safety, mechanistic understanding, and procedural details to ensure a high-yielding and safe laboratory operation.
Introduction
Substituted thiophenes are a critical class of heterocyclic compounds in medicinal chemistry and materials science. The specific compound, 4-bromo-3-chlorothiophene-2-carbonyl chloride, serves as a versatile building block, enabling the introduction of the substituted thiophene moiety into larger, more complex molecules. Its high reactivity makes it an ideal precursor for forming amides, esters, and ketones through nucleophilic acyl substitution reactions. This application note provides a detailed, reliable protocol for its synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles and safety considerations.
Chemical Profile and Properties
A thorough understanding of the materials involved is paramount for a successful and safe synthesis.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Bromo-3-chlorothiophene-2-carboxylic acid | unavailable | C₅H₂BrClO₂S | 257.49 | Starting Material |
| Thionyl Chloride (SOCl₂) | unavailable | SOCl₂ | 118.97 | Chlorinating Agent |
| N,N-Dimethylformamide (DMF) | unavailable | C₃H₇NO | 73.09 | Catalyst |
| 4-Bromo-3-chlorothiophene-2-carbonyl chloride | unavailable | C₅HBrCl₂OS | 275.94 | Product |
Reaction Mechanism: The Role of Thionyl Chloride and DMF
The conversion of a carboxylic acid to an acid chloride with thionyl chloride is a classic and efficient transformation. The reaction proceeds through a series of well-understood steps, and the addition of a catalytic amount of DMF significantly accelerates the process via the in-situ formation of the Vilsmeier reagent.[1][2]
-
Formation of the Vilsmeier Reagent : DMF reacts with thionyl chloride to form the electrophilic Vilsmeier reagent, N,N-dimethyl(chloro)formiminium chloride. This species is a more potent acylating agent than thionyl chloride itself.[3][4][5]
-
Activation of the Carboxylic Acid : The carboxylic acid attacks the Vilsmeier reagent, leading to the formation of an unstable intermediate.
-
Chloride Attack and Product Formation : A chloride ion attacks the carbonyl carbon of the activated carboxylic acid, leading to the formation of the desired acid chloride and the regeneration of DMF. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that evolve from the reaction mixture, driving the reaction to completion.[6][7]
Caption: Mechanism of acid chloride formation catalyzed by DMF.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous substituted thiophene-2-carbonyl chlorides.[8] Researchers should perform a thorough risk assessment before commencing any experimental work.
Materials and Equipment:
-
4-Bromo-3-chlorothiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Gas outlet connected to a basic scrubber (e.g., NaOH solution) to neutralize evolved HCl and SO₂
-
Heating mantle with a temperature controller
-
Rotary evaporator
-
Vacuum distillation apparatus (optional, for purification)
Procedure:
-
Reaction Setup : In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-bromo-3-chlorothiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Catalyst Addition : Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to the suspension.
-
Addition of Thionyl Chloride : Slowly add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) to the reaction mixture at room temperature. The addition should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.
-
Reaction Monitoring : Heat the reaction mixture to a gentle reflux (approximately 40-50°C) and maintain for 2-4 hours.[8] The progress of the reaction can be monitored by the cessation of gas evolution and by techniques such as Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of residual SOCl₂, co-evaporation with an inert solvent like toluene may be performed.
-
Purification (Optional) : The crude 4-bromo-3-chlorothiophene-2-carbonyl chloride is often of sufficient purity for subsequent reactions. If higher purity is required, vacuum distillation can be employed.[9]
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
Working with thionyl chloride and substituted thiophenes requires strict adherence to safety protocols.
-
Thionyl Chloride : This reagent is highly corrosive, toxic, and reacts violently with water.[10] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of skin contact, wash immediately with copious amounts of water.
-
Gas Evolution : The reaction produces toxic and corrosive gases (HCl and SO₂). Ensure the reaction apparatus is equipped with a gas outlet leading to a scrubber containing a basic solution to neutralize these gases.
-
Substituted Thiophenes : Halogenated thiophenes and their derivatives can be irritants and harmful if ingested or absorbed through the skin.[11] Handle with care and appropriate PPE.
Characterization
The successful synthesis of 4-bromo-3-chlorothiophene-2-carbonyl chloride can be confirmed by various analytical techniques:
-
Infrared (IR) Spectroscopy : The most telling change will be the disappearance of the broad O-H stretching band of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the appearance of a sharp, strong carbonyl (C=O) stretching band for the acid chloride at a higher frequency (typically 1750-1815 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy will show the disappearance of the acidic proton of the carboxylic acid. The chemical shifts of the aromatic protons on the thiophene ring will also be affected by the change in the electronic nature of the substituent at the 2-position.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique can confirm the molecular weight of the product and assess its purity.
Alternative Chlorinating Agents
While thionyl chloride is a common and effective reagent, other chlorinating agents can also be employed, each with its own advantages and disadvantages.
-
Oxalyl Chloride ((COCl)₂) : Often used with a catalytic amount of DMF, oxalyl chloride is another highly effective reagent.[1] Its byproducts (CO₂, CO, and HCl) are all gaseous, which simplifies the work-up. However, it is generally more expensive than thionyl chloride.
-
Cyanuric Chloride : This solid reagent, when activated with DMF, can also be used for the conversion of carboxylic acids to acid chlorides.[12] The solid byproduct, cyanuric acid, can be removed by filtration, offering a different work-up procedure.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient reaction time or temperature- Inactive thionyl chloride | - Extend reaction time or slightly increase temperature- Use freshly opened or distilled thionyl chloride |
| Low Yield | - Hydrolysis of the acid chloride during work-up- Loss of product during purification | - Ensure all glassware is dry and use anhydrous solvents- Minimize exposure to atmospheric moisture- Use crude product directly if purity is sufficient |
| Dark-colored Product | - Side reactions or decomposition | - Ensure the reaction temperature is not too high- Consider purification by vacuum distillation |
Conclusion
The synthesis of 4-bromo-3-chlorothiophene-2-carbonyl chloride is a straightforward yet crucial transformation for accessing a valuable synthetic intermediate. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably and safely produce this compound in high yield and purity. A thorough understanding of the reaction mechanism and potential challenges will further empower scientists in their drug discovery and development endeavors.
References
- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
- A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. (2024).
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.
- SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
- Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride. (Patent No. CN109422720B).
- 3-Bromo-4-chlorothiophene. PubChem.
- Vilsmeier-Haack Reaction. Master Organic Chemistry.
- 4-Bromo-3-chloropentanoic acid. PubChem.
- Novel chlorinating reagent and method for anomerically chlorinating sugars using thionyl chloride. (Patent No. JP2009528342A).
- An In-depth Technical Guide to the Synthesis of 2-Acetylthiophene. Benchchem.
- Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. (2025). MDPI.
- Process for the preparation of pure thiophene derivatives. (Patent No. US5371240A).
- Vilsmeier-Haack Reaction. (2023). Chemistry Steps.
- 5-Bromo-2-chlorothiophene. NIST WebBook.
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2007). Beilstein Journal of Organic Chemistry.
- acetyl chloride. Organic Syntheses.
- 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE. (2025). ChemicalBook.
- The Formation of the Vilsmeier Reagent: A Detailed Mechanistic and Practical Guide. Benchchem.
- DOI: 10.1039/C7TA00000A. The Royal Society of Chemistry.
- Infrared carbonyl stretching frequencies n.m.r. data.
- Thiophene-3-carbonyl Chloride. (2021).
- The Vilsmeier-Haack Reaction: A Comprehensive Review. Organic & Biomolecular Chemistry.
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. PMC.
- D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. The Royal Society of Chemistry.
Sources
- 1. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. JP2009528342A - Novel chlorinating reagent and method for chlorinating sugars using thionyl chloride - Google Patents [patents.google.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. 4-Bromo-2-chlorothiophene | C4H2BrClS | CID 2724558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US5371240A - Process for the preparation of pure thiophene derivatives - Google Patents [patents.google.com]
- 8. WO2008115912A1 - Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 9. 4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid [cymitquimica.com]
- 10. 4-Bromothiophene-3-carbonyl chloride | 72899-51-5 [sigmaaldrich.com]
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- 12. 4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid | 926257-36-5 | Benchchem [benchchem.com]
Application Notes & Protocols: Modern Synthetic Strategies in Agrochemical Development
Introduction: The Evolving Landscape of Agrochemical Synthesis
The imperative to secure global food supply chains in the face of a growing population and increasing environmental pressures has catalyzed a new era of innovation in agrochemical research. Modern synthetic chemistry is at the forefront of this evolution, enabling the design and efficient production of more potent, selective, and environmentally benign herbicides, fungicides, and insecticides. This application note provides an in-depth guide to key advanced synthetic methodologies that are reshaping the synthesis of agrochemical compounds, moving beyond classical approaches to embrace strategies that offer improved efficiency, sustainability, and access to novel chemical space. We will explore the practical applications of C-H activation, photoredox catalysis, and continuous flow chemistry, providing both the theoretical underpinnings and detailed, field-tested protocols for their implementation.
C-H Activation: A Paradigm Shift in Molecular Construction
The direct functionalization of ubiquitous carbon-hydrogen (C-H) bonds represents one of the most significant recent advances in synthetic chemistry, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. This approach allows for the late-stage modification of complex molecular scaffolds, a particularly valuable tool in the optimization of agrochemical lead compounds.
Mechanistic Principle & Strategic Advantage
Transition-metal catalysis, particularly with palladium, rhodium, and iridium, is central to C-H activation. The general catalytic cycle involves the coordination of the metal to a directing group on the substrate, followed by C-H bond cleavage via cyclometalation or concerted metalation-deprotonation. The resulting organometallic intermediate can then react with a coupling partner to form the desired C-C or C-heteroatom bond. The strategic advantage lies in the ability to bypass multiple steps of substrate pre-functionalization, leading to shorter, more cost-effective, and less waste-intensive synthetic routes.
Application Example: Synthesis of a Protoporphyrinogen Oxidase (PPO)-Inhibiting Herbicide Scaffold
PPO-inhibiting herbicides are a critical class of agrochemicals used to control broadleaf weeds. The synthesis of pyrazole-based PPO inhibitors can be significantly streamlined using a directed C-H activation strategy.
Figure 1: Comparison of traditional and C-H activation synthetic routes.
Protocol: Palladium-Catalyzed C-H Arylation of a Pyrazole Core
This protocol details the direct arylation of a 1,3-dimethylpyrazole with a functionalized aryl bromide, a key step in constructing a PPO-inhibiting herbicide scaffold.
Materials:
-
1,3-Dimethylpyrazole
-
4-Bromobenzotrifluoride
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃)
-
Pivalic Acid (PivOH)
-
Dimethylacetamide (DMAc)
-
Argon gas supply
-
Schlenk flask and standard glassware
Procedure:
-
To a 50 mL Schlenk flask under an argon atmosphere, add 1,3-dimethylpyrazole (1.0 mmol, 1.0 equiv), 4-bromobenzotrifluoride (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add PivOH (0.3 mmol, 30 mol%) to the flask.
-
Add anhydrous DMAc (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired arylated pyrazole.
Data Summary:
| Parameter | Value |
| Reactant Ratio | 1:1.2 (Pyrazole:Aryl Bromide) |
| Catalyst Loading | 5 mol% Pd(OAc)₂ |
| Temperature | 120 °C |
| Reaction Time | 18 hours |
| Typical Yield | 75-85% |
Photoredox Catalysis: Harnessing Light for Novel Reactivity
Visible-light photoredox catalysis has emerged as a powerful tool for forging chemical bonds under remarkably mild conditions. This methodology utilizes a photocatalyst that, upon absorption of light, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates from stable precursors. This opens up new avenues for the synthesis of complex agrochemicals that are often inaccessible through traditional thermal methods.
Mechanistic Principle & Strategic Advantage
A typical photoredox catalytic cycle begins with the excitation of a photocatalyst (e.g., a ruthenium or iridium complex) by visible light. The excited-state photocatalyst can then act as either a potent oxidant or reductant, initiating a radical cascade. The mild reaction conditions (often room temperature) and high functional group tolerance make this an attractive strategy for the late-stage functionalization of delicate and structurally complex molecules.
Application Example: Synthesis of Neonicotinoid Insecticide Analogs
The development of novel neonicotinoid analogs often requires the introduction of complex alkyl groups. Photoredox-mediated Giese-type additions allow for the efficient coupling of alkyl radicals to the electron-deficient core of neonicotinoids.
Figure 2: Simplified workflow of a photoredox-catalyzed Giese-type addition.
Protocol: Photoredox-Mediated Alkylation of a Pyridine Acrylate
This protocol describes the addition of a tertiary alkyl radical, generated from an alkyl bromide, to a vinylpyridine derivative, a common structural motif in neonicotinoid insecticides.
Materials:
-
Ethyl 3-(pyridin-3-yl)acrylate
-
1-Bromo-1-methylcyclohexane
-
fac-Ir(ppy)₃ (Iridium photocatalyst)
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (MeCN)
-
Blue LED light source (450 nm)
-
Schlenk tube and standard glassware
Procedure:
-
In a Schlenk tube, combine ethyl 3-(pyridin-3-yl)acrylate (0.5 mmol, 1.0 equiv), 1-bromo-1-methylcyclohexane (0.75 mmol, 1.5 equiv), and fac-Ir(ppy)₃ (0.005 mmol, 1 mol%).
-
Add anhydrous acetonitrile (5 mL) and DIPEA (1.0 mmol, 2.0 equiv) to the tube.
-
Degas the solution by three freeze-pump-thaw cycles and backfill with argon.
-
Place the sealed tube approximately 5 cm from a 24W blue LED strip and stir at room temperature for 24 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the alkylated product.
Data Summary:
| Parameter | Value |
| Catalyst | fac-Ir(ppy)₃ (1 mol%) |
| Light Source | 450 nm Blue LED |
| Base | DIPEA (2.0 equiv) |
| Reaction Time | 24 hours |
| Temperature | Room Temperature |
| Typical Yield | 65-78% |
Continuous Flow Chemistry: Enhancing Safety and Scalability
Continuous flow chemistry, where reactants are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing, particularly in terms of safety, scalability, and efficiency. Many reactions used in agrochemical synthesis are highly exothermic or involve hazardous reagents, and flow chemistry provides a means to control these processes with greater precision.
Principle & Strategic Advantage
The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling precise temperature control and preventing the formation of hot spots. This is crucial for managing highly exothermic reactions. Furthermore, the small reactor volumes minimize the quantity of hazardous material present at any given time, significantly improving operational safety. Scalability is achieved by simply running the system for longer periods, rather than redesigning larger reactors.
Application Example: Nitration of an Aromatic Precursor for a Phenylpyrazole Insecticide
The nitration of aromatic compounds is a fundamental transformation in the synthesis of many agrochemicals, including phenylpyrazole insecticides like fipronil. This reaction is notoriously exothermic and can lead to runaway reactions in batch mode.
Figure 3: Schematic of a continuous flow nitration setup.
Protocol: Continuous Flow Nitration of an Activated Phenyl Ring
This protocol outlines the nitration of 2,6-dichloro-4-(trifluoromethyl)aniline, a key intermediate for fipronil synthesis.
Materials & Equipment:
-
2,6-Dichloro-4-(trifluoromethyl)aniline
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, 90%)
-
Two syringe pumps
-
T-mixer
-
PFA tubing reactor coil (10 mL volume)
-
Cooling bath
-
Back pressure regulator (BPR)
Procedure:
-
Prepare Feed Solutions:
-
Solution A: Dissolve 2,6-dichloro-4-(trifluoromethyl)aniline (1.0 M) in concentrated H₂SO₄.
-
Solution B: Prepare a 2.0 M solution of HNO₃ in concentrated H₂SO₄.
-
-
System Setup:
-
Assemble the flow system as shown in Figure 3. Immerse the reactor coil in a cooling bath set to 10 °C.
-
Set the back pressure regulator to 30 psi to ensure the reaction remains in the liquid phase.
-
-
Reaction Execution:
-
Pump Solution A at a flow rate of 0.5 mL/min.
-
Pump Solution B at a flow rate of 0.6 mL/min (1.2 equivalents of HNO₃).
-
The solutions combine in the T-mixer and enter the cooled reactor coil. The residence time in the reactor will be approximately 9 minutes.
-
-
Work-up:
-
Collect the output from the reactor in a flask containing ice water with vigorous stirring.
-
The precipitated product is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.
-
Data Summary:
| Parameter | Value |
| Reactant Conc. | 1.0 M (Aniline) |
| Nitrating Agent | 2.0 M HNO₃ in H₂SO₄ |
| Residence Time | ~9 minutes |
| Temperature | 10 °C |
| Safety Feature | Enhanced heat transfer, low reactor volume |
| Typical Yield | >95% |
Conclusion
The methodologies presented in this application note—C-H activation, photoredox catalysis, and continuous flow chemistry—represent a powerful toolkit for the modern agrochemical scientist. By embracing these innovative strategies, researchers can accelerate the discovery and development of next-generation crop protection agents. C-H activation offers unprecedented efficiency in molecular editing, photoredox catalysis provides access to novel reactivity under mild conditions, and flow chemistry ensures that these discoveries can be translated into safe and scalable manufacturing processes. The integration of these techniques is not merely an incremental improvement but a transformative shift, enabling the synthesis of more effective, sustainable, and economically viable agrochemicals to meet the challenges of modern agriculture.
References
-
Title: C–H Bond Activation in Late-Stage Functionalization Source: Chemical Reviews URL: [Link]
-
Title: Transition-Metal-Catalyzed C–H Activation Reactions: A Boon for Agrochemical and Drug Discovery Source: Journal of Agricultural and Food Chemistry URL: [Link]
-
Title: Visible-Light Photoredox Catalysis in Organic Synthesis Source: Chemical Reviews URL: [Link]
-
Title: The Golden Age of Photoredox Catalysis Source: Nature Reviews Chemistry URL: [Link]
-
Title: Continuous flow chemistry: a discovery and development tool for the 21st century Source: Beilstein Journal of Organic Chemistry URL: [Link]
Application Note: Strategic Utilization of 4-Bromo-3-chlorothiophene-2-carboxylic Acid in Medicinal Chemistry
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols
Introduction & Structural Rationale
In modern drug discovery, the design of heteroaromatic scaffolds requires building blocks that offer both precise vectorization and orthogonal reactivity. 4-Bromo-3-chlorothiophene-2-carboxylic acid (CAS: 1401992-28-6) is a highly specialized, polyfunctional building block that fulfills these criteria.
As a Senior Application Scientist, I frequently recommend this scaffold for its unique "programmable" reactivity. The structural causality of this molecule allows chemists to execute rapid structure-activity relationship (SAR) campaigns:
-
C2-Carboxylic Acid: Primed for amidation. Thiophene-2-carboxamides are privileged pharmacophores, demonstrating sub-nanomolar efficacy as P2Y14 receptor antagonists for inflammatory bowel disease[1] and as potent inhibitors of HCV NS5B polymerase[2].
-
C3-Chlorine (Conformational Lock): The chlorine atom at the 3-position serves a dual purpose. First, it provides a lipophilic steric shield that restricts the rotation of the C2-amide bond, locking the molecule into a bioactive conformation. Second, it is kinetically inert to standard palladium-catalyzed oxidative addition, remaining intact during early-stage cross-coupling.
-
C4-Bromine (Cross-Coupling Handle): The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond allows for highly chemoselective transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the 4-position[3].
Fig 1: Orthogonal reactivity map of 4-Bromo-3-chlorothiophene-2-carboxylic acid.
Physicochemical Profile & Data Presentation
Understanding the physical properties of this building block is critical for solvent selection and reaction optimization. The electron-withdrawing nature of the halogens significantly increases the acidity of the C2-carboxylic acid compared to an unsubstituted thiophene.
| Property | Value / Description |
| Chemical Name | 4-Bromo-3-chlorothiophene-2-carboxylic acid |
| CAS Registry Number | 1401992-28-6[4] |
| Molecular Formula | C5H2BrClO2S |
| Molecular Weight | 241.49 g/mol [4] |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DMF, DMSO, MeOH, EtOAc; Insoluble in Hexanes/Water |
| Reactivity Profile | Electrophilic at C2 (upon activation); Oxidative addition at C4 > C3 |
Recommended Synthetic Workflow
To maximize yield and prevent catalyst poisoning, the optimal workflow involves amidation first , followed by cross-coupling . Free carboxylic acids can coordinate to palladium catalysts, forming insoluble Pd-carboxylate complexes that stall cross-coupling cycles. By converting the C2-acid to an amide first, you protect the acidic proton and establish the core binding motif of your target ligand[5].
Fig 2: Standard medicinal chemistry workflow for dihalothiophene derivatization.
Experimental Protocols
The following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed to allow for troubleshooting.
Protocol A: C2-Amide Formation via HATU Activation
Rationale: Thiophene-2-carboxylic acids bearing electron-withdrawing halogens are less nucleophilic at the carbonyl oxygen, making standard carbodiimide (EDC/DIC) couplings sluggish. HATU is selected because the resulting 7-aza-HOBt active ester is highly reactive, driving the amidation to completion even with sterically hindered or weakly nucleophilic amines[6].
Materials:
-
4-Bromo-3-chlorothiophene-2-carboxylic acid (1.0 equiv, 1.0 mmol, 241.5 mg)
-
Target Amine (e.g., substituted aniline or aliphatic amine) (1.1 equiv, 1.1 mmol)
-
HATU (1.2 equiv, 1.2 mmol, 456 mg)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol, 522 µL)
-
Anhydrous DMF (5.0 mL)
Step-by-Step Procedure:
-
Activation: In an oven-dried 20 mL vial equipped with a magnetic stir bar, dissolve the carboxylic acid in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Add DIPEA and stir for 5 minutes.
-
Ester Formation: Add HATU in one portion. The solution will typically transition from pale yellow to a deep yellow/orange, indicating the formation of the active HOAt ester. Stir at room temperature for 15 minutes.
-
Amidation: Add the target amine dropwise (if liquid) or in one portion (if solid).
-
Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS. Self-Validation: The mass of the active ester intermediate (M+118) should disappear, replaced by the product mass.
-
Workup: Quench the reaction by pouring it into saturated aqueous NaHCO3 (20 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF.
-
Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling at C4
Rationale: The C4-Br bond is targeted while preserving the C3-Cl bond. Pd(dppf)Cl₂ is the optimal catalyst here; its large bite angle and bidentate nature suppress off-target dehalogenation and homocoupling, which are common side reactions when coupling electron-deficient, sterically congested dihalothiophenes[7].
Materials:
-
C2-Amide Intermediate from Protocol A (1.0 equiv, 0.5 mmol)
-
Aryl or Heteroaryl Boronic Acid (1.2 equiv, 0.6 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%, 20.4 mg)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv, 1.25 mmol, 172 mg)
-
1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL), degassed
Step-by-Step Procedure:
-
Preparation: Charge a microwave vial or Schlenk tube with the C2-amide intermediate, boronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Degassing (Critical Step): Add the Dioxane/H₂O mixture. Sparge the suspension with argon or nitrogen gas for at least 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligand and homocoupling of the boronic acid.
-
Heating: Seal the vial and heat to 85 °C in an oil bath for 12–16 hours.
-
Reaction Monitoring: Analyze via LC-MS. Self-Validation: You should observe a mass shift corresponding to the loss of bromine (-79 Da) and the addition of the aryl group. The isotopic pattern of the product must still show the characteristic 3:1 ratio (M : M+2) indicative of the retained C3-Chlorine atom.
-
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water and brine.
-
Purification: Concentrate and purify via reverse-phase HPLC or silica gel chromatography depending on the polarity of the appended aryl group.
Troubleshooting & Field Insights
-
Issue: Poor Amide Coupling Yields.
-
Cause: If using a highly electron-deficient aniline, HATU may not be sufficient.
-
Solution: Switch to a specialized method such as converting the acid to an acid chloride using SOCl₂ or oxalyl chloride (with catalytic DMF) prior to amine addition[3].
-
-
Issue: Loss of C3-Chlorine during Suzuki Coupling.
-
Cause: Over-reaction due to excessive heating or use of a highly active, unhindered catalyst (like Pd(PtBu₃)₂).
-
Solution: Strictly maintain the temperature at or below 85 °C and adhere to the bidentate Pd(dppf)Cl₂ catalyst system.
-
References
-
Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
- US20090029976A1 - Benzofuran and benzothiophene-2-carboxylic acid amide derivatives. Google Patents.
-
Practical Considerations and Examples in Adapting Amidations to Continuous Flow Processing. ACS Publications. Available at:[Link]
-
Development of potential manufacturing routes for substituted thiophenes. Beilstein Journals. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-噻吩甲酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 4. 1401992-28-6|4-Bromo-3-chlorothiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. US20090029976A1 - Benzofuran and benzothiophene-2-carboxylic acid amide derivatives - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Palladium-Catalyzed Cross-Coupling of Brominated Thiophenes
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Introduction & Mechanistic Rationale
Thiophene derivatives are ubiquitous in pharmaceutical development, frequently serving as bioisosteres for phenyl rings to improve metabolic stability and modulate lipophilicity. The construction of complex, multi-substituted thiophene architectures relies heavily on palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.
When designing these couplings, the choice of the starting halothiophene is critical. The C(sp²)–Br bond in bromothiophenes is highly susceptible to oxidative addition by palladium(0) catalysts, making it a vastly superior coupling partner compared to chlorinated analogs like 2-(chloromethyl)thiophene[1]. The catalytic cycle relies on the delicate electronic balance of the thiophene ring: the electron-rich nature of the heteroaromatic system can sometimes slow down oxidative addition, necessitating careful ligand selection to maintain catalytic turnover.
Figure 1: General catalytic cycle for the Pd-catalyzed Suzuki-Miyaura cross-coupling.
Catalyst Design and Ligand Selection
Historically, cross-coupling reactions utilized standard catalysts like Pd(PPh₃)₄ at high loadings (5–10 mol%). However, the use of dialkylbiaryl phosphine ligands (such as SPhos and XPhos) has revolutionized this space[2].
The Causality of Ligand Design: To couple deactivated or sterically hindered bromothiophenes, the catalyst must overcome high activation energy barriers. Dialkylbiaryl phosphines achieve this through a dual mechanism:
-
Electron-Rich Nature: The dicyclohexylphosphine moiety increases the electron density on the palladium center, drastically accelerating the rate-determining oxidative addition step.
-
Steric Bulk: The large biphenyl backbone creates a crowded coordination sphere around the Pd(II) intermediate, which thermodynamically drives the final reductive elimination step to release the product and regenerate Pd(0).
This rational design allows for the reduction of catalyst loading to the "ppm level" or sub-1 mol% range while maintaining exceptional yields[3].
Table 1: Quantitative Comparison of Catalyst Systems for Bromothiophene Coupling
| Catalyst System | Ligand Type | Substrate Example | Catalyst Loading | Yield Range | Ref |
| Pd₂(dba)₃ / (1-Ad)₂P(O)H | Phosphine Oxide | 3-Bromothiophene | ~1.0–2.0 mol% | ~54% | [3] |
| Pd(OAc)₂ / SPhos | Dialkylbiaryl Phosphine | Cyclopropyl-Br-thiophene | 0.25–1.0 mol% | 69–93% | [4] |
| PdCl₂(dppf)·CH₂Cl₂ | Bidentate Phosphine | 2-Bromothiophene | 2.0–5.0 mol% | Moderate-High | [1] |
Regioselectivity in Polybrominated Thiophenes
When synthesizing complex multi-aryl thiophenes, starting with polybrominated precursors like 2,3-dibromothiophene offers a strategic advantage due to inherent regioselectivity[5].
Mechanistic Causality: The C2 position of the thiophene ring is significantly more electron-deficient than the C3 position due to the strong inductive electron-withdrawing effect of the adjacent sulfur heteroatom. Consequently, the C2–Br bond is more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. By carefully controlling the stoichiometry of the boronic acid (1.0 equivalent) and maintaining lower temperatures, researchers can selectively couple at the C2 position, leaving the C3–Br bond intact for subsequent, orthogonal functionalization[5].
Figure 2: Regioselective iterative cross-coupling of 2,3-dibromothiophene.
Validated Experimental Protocol: High-Efficiency Suzuki-Miyaura Coupling
The following protocol is optimized for the coupling of bromothiophenes using a highly active Pd(OAc)₂/SPhos catalytic system, adapted for low catalyst loading and high conversion[4].
Materials Required
-
Substrate: Bromothiophene derivative (1.0 eq)
-
Coupling Partner: Aryl or Cyclopropylboronic acid (1.3 eq)
-
Base: Anhydrous Potassium Phosphate (K₃PO₄) (2.0 eq)
-
Precatalyst: Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
-
Ligand: SPhos (1.0 mol%)
-
Solvent: Toluene / Degassed Water (10:1 ratio)
Step-by-Step Methodology
-
Preparation of the Reaction Vessel: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bromothiophene (1.0 eq), boronic acid (1.3 eq), and anhydrous K₃PO₄ (2.0 eq).
-
Causality: K₃PO₄ is chosen over weaker bases (like Na₂CO₃) because its higher basicity rapidly coordinates with the boronic acid to form a highly nucleophilic boronate complex, which is essential for transmetalation when using bulky ligands like SPhos.
-
-
Solvent Addition & Degassing: Add toluene (2 mL/mmol of substrate). Sparge the suspension with a steady stream of Argon for 30 minutes.
-
Causality: Dissolved oxygen acts as an electron acceptor, irreversibly oxidizing the active Pd(0) species into a catalytically dead Pd(II) complex. Thorough degassing prevents premature catalyst death.
-
-
Catalyst Activation: Under a positive flow of Argon, quickly add Pd(OAc)₂ (0.5 mol%) and SPhos (1.0 mol%). Stir at room temperature for 10 minutes.
-
Causality: The 1:2 ratio of Pd to SPhos ensures the formation of the active monoligated Pd(0)-SPhos complex via in situ reduction of Pd(II) to Pd(0).
-
-
Aqueous Initiation: Inject degassed water (0.1 mL/mmol of substrate) in one portion.
-
Causality: Water partially dissolves the inorganic phosphate base, facilitating the biphasic transfer of hydroxide/phosphate ions required to activate the boronic acid.
-
-
Thermal Promotion: Heat the reaction mixture to 90 °C. Monitor the progress via GC-MS or TLC (typically 1–2 hours for complete consumption of the bromothiophene)[4].
Self-Validation & Quality Control Checkpoints
-
Visual Checkpoint 1 (Active Catalysis): Upon heating, the reaction mixture should transition from a pale suspension to a homogeneous, dark yellow/orange solution.
-
Visual Checkpoint 2 (Catalyst Deactivation): If the solution rapidly turns opaque black with visible particulate matter, "palladium black" has precipitated. This indicates catalyst aggregation and death, usually due to insufficient degassing or a poisoned ligand.
-
Analytical Checkpoint (TLC/GC-MS): Bromothiophenes possess high
values in non-polar solvents (e.g., hexanes). The coupled product will be slightly more polar and highly UV-active at 254 nm. Confirm the mass ion of the product via GC-MS before quenching.
Troubleshooting & Optimization Matrix
Even with optimized protocols, thiophene cross-couplings can present unique challenges due to the coordinating nature of the sulfur atom.
Table 2: Common Issues and Mechanistic Solutions
| Observed Issue | Mechanistic Cause | Recommended Solution |
| Incomplete Conversion | Catalyst poisoning by the sulfur heteroatom of the thiophene ring. | Switch to a bulkier, more electron-rich ligand (e.g., XPhos instead of SPhos) to outcompete sulfur coordination[2]. |
| Protodeboronation | The boronic acid hydrolyzes before transmetalation can occur, yielding the des-boronated arene. | Lower the reaction temperature to 70 °C and use a fast-reacting catalyst system. Ensure water is strictly degassed. |
| Homocoupling (Ar-Ar) | Oxygen ingress promotes the oxidative homocoupling of the boronic acid. | Rigorously degas all solvents via the freeze-pump-thaw method. Check Schlenk line integrity. |
| Black Precipitate | Reduction of Pd(II) to inactive Pd(0) nanoparticles (Palladium Black). | Increase ligand-to-palladium ratio slightly (e.g., 2.5:1) to stabilize the active monomeric Pd(0) species. |
References
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Organic Process Research & Development - ACS Public
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands PMC - NIH
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel 2,3-Disubstituted Thiophene Derivatives ResearchG
- Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz
- A Comparative Guide to 2-(Chloromethyl)thiophene and 2-Bromothiophene in Suzuki Coupling Reactions Benchchem
Sources
Step-by-step synthesis of 4-Bromo-3-chlorothiophene-2-carboxylic acid from 3-chlorothiophene
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating, and highly regioselective protocol for the synthesis of 4-bromo-3-chlorothiophene-2-carboxylic acid from 3-chlorothiophene.
Strategic Overview & Retrosynthetic Rationale
Functionalized halogenated thiophenes are critical building blocks in the development of organic electronic materials and transition metal complexes for anticancer therapeutics[1]. However, the thiophene core is highly electron-rich, directing electrophilic aromatic substitution almost exclusively to the α-positions (C2 and C5)[2].
Because direct bromination of 3-chlorothiophene inevitably yields α-brominated byproducts, installing a bromine atom at the less reactive β-position (C4) requires a strategic workaround. This protocol utilizes a blocking-and-selective-deprotection strategy followed by directed ortho-metalation :
-
Exhaustive Bromination: Saturates all available positions on the 3-chlorothiophene ring to yield 2,4,5-tribromo-3-chlorothiophene.
-
Selective α-Debromination: Exploits the higher reactivity of α-C–Br bonds over β-C–Br bonds. Zinc dust in acetic acid selectively reduces the C2 and C5 bromines, leaving the C4 bromine intact[3].
-
Regioselective Carboxylation: Employs Lithium diisopropylamide (LDA) to selectively deprotonate the C2 position. The C2 proton is flanked by the highly electronegative chlorine, making it significantly more acidic than the C5 proton. Electrophilic trapping with CO₂ yields the final product.
Fig 1: Three-step regioselective synthesis of 4-bromo-3-chlorothiophene-2-carboxylic acid.
Quantitative Data & Reaction Parameters
| Step | Reactant | Reagent (Eq) | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 1. Bromination | 3-Chlorothiophene | Br₂ (3.5 eq) | CHCl₃ | 60 (Reflux) | 12.0 | 85 - 90% |
| 2. Debromination | 2,4,5-Tribromo intermediate | Zn dust (3.0 eq) | AcOH / H₂O | 100 (Reflux) | 4.0 | 75 - 80% |
| 3. Carboxylation | 4-Bromo-3-chlorothiophene | LDA (1.1 eq), CO₂ | THF | -78 to 25 | 2.0 | 70 - 75% |
Step-by-Step Experimental Protocols
Step 1: Exhaustive Bromination
Objective: Synthesis of 2,4,5-Tribromo-3-chlorothiophene. Causality: To force bromination at the unreactive C4 position, an excess of bromine is used to saturate the ring. Chloroform is selected as a non-reactive, moderately polar solvent that supports the electrophilic aromatic substitution mechanism[2].
Protocol:
-
Equip a 3-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser vented to an HBr scrubber (e.g., a NaOH trap).
-
Dissolve 3-chlorothiophene (1.0 eq) in anhydrous CHCl₃ (0.5 M concentration). Cool the solution to 0 °C using an ice bath.
-
Add liquid Bromine (3.5 eq) dropwise via the dropping funnel over 1 hour to control the exothermic reaction.
-
Remove the ice bath and heat the mixture to reflux (approx. 60 °C) for 12 hours.
-
Workup: Cool to room temperature. Carefully quench the reaction by pouring it into an ice-cold saturated solution of sodium thiosulfate (Na₂S₂O₃) while stirring vigorously.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the tribrominated intermediate as a dense oil or low-melting solid.
Self-Validation System:
-
Reaction Progress: The evolution of HBr gas will cease when the reaction is complete (verify by holding moist pH paper over the condenser outlet; it will no longer turn red).
-
Quench Verification: The distinct red/brown color of unreacted bromine will immediately shift to pale yellow/colorless upon successful Na₂S₂O₃ quenching.
Step 2: Selective α-Debromination
Objective: Synthesis of 4-Bromo-3-chlorothiophene. Causality: α-C–Br bonds are significantly more susceptible to oxidative addition and subsequent reductive cleavage than β-C–Br bonds. Zinc in acetic acid acts as a mild reducing agent that selectively strips the halogens at C2 and C5, leaving the C3-Cl and C4-Br intact[3].
Protocol:
-
In a round-bottom flask, suspend Zinc dust (3.0 eq) in a mixture of glacial acetic acid and water (ratio 10:1). Heat the suspension to gentle reflux.
-
Dissolve the 2,4,5-tribromo-3-chlorothiophene (1.0 eq) in a minimal amount of glacial acetic acid and add it dropwise to the refluxing zinc suspension over 1 hour.
-
Maintain reflux for an additional 3 hours.
-
Workup: Cool the mixture and filter it through a pad of Celite to remove unreacted zinc. Wash the Celite pad with dichloromethane (DCM).
-
Dilute the filtrate with water and extract with DCM. Wash the combined organic layers sequentially with water, saturated NaHCO₃ (until CO₂ evolution ceases and pH is neutral), and brine.
-
Dry over Na₂SO₄, concentrate, and purify via vacuum distillation to obtain 4-bromo-3-chlorothiophene.
Self-Validation System:
-
Analytical Check: Monitor the reaction via GC-MS. The molecular ion peak will definitively shift from the tribromo signature (
) to the monobromo signature ( ).
Step 3: Regioselective Lithiation and Carboxylation
Objective: Synthesis of 4-Bromo-3-chlorothiophene-2-carboxylic acid.
Causality: Using a non-nucleophilic base (LDA) instead of
Protocol:
-
Flame-dry a Schlenk flask and purge with Argon. Dissolve 4-bromo-3-chlorothiophene (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C using a dry ice/acetone bath.
-
Add a freshly prepared or commercial solution of LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 15 minutes. Stir at -78 °C for exactly 1 hour.
-
Carboxylation: Rapidly bubble anhydrous CO₂ gas through the solution (or pour the reaction mixture directly into a beaker containing a large excess of crushed, anhydrous dry ice).
-
Allow the mixture to slowly warm to room temperature as the dry ice sublimates.
-
Workup: Quench the reaction with water. Extract the aqueous layer once with diethyl ether to remove unreacted starting material.
-
Acidify the aqueous layer with 1M HCl until the pH reaches 2.0. The product will precipitate.
-
Extract the acidified aqueous phase with ethyl acetate (3x). Combine the organic layers, dry over MgSO₄, and concentrate in vacuo. Recrystallize from ethanol/water to yield pure 4-bromo-3-chlorothiophene-2-carboxylic acid.
Self-Validation System:
-
Visual Cue: Upon addition of LDA, the solution will transition to a deep yellow/orange color, confirming the formation of the highly conjugated lithiated intermediate.
-
pH Dependency: The target molecule remains soluble in the aqueous phase at basic/neutral pH. Precipitation upon reaching pH 2 is a physical confirmation of successful carboxylic acid formation[1].
References
-
Benchchem . 2,5-Dibromo-3-chlorothiophene (Halogenated Thiophene Properties and Regioselectivity).
-
Organic Syntheses . 3-Bromothiophene (Procedure for Selective α-Debromination via Zinc/Acetic Acid).
-
MDPI . Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes.
-
ResearchGate . Discussions on the Bromination and Lithiation (LDA) of Thiophene Derivatives.
Sources
Application Note: Strategic Amidation of 4-Bromo-3-chlorothiophene-2-carboxylic acid
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol
Executive Summary & Mechanistic Rationale
The synthesis of amides from highly functionalized heteroaromatic building blocks is a cornerstone of modern medicinal chemistry. 4-Bromo-3-chlorothiophene-2-carboxylic acid is a particularly valuable scaffold; the thiophene ring serves as an excellent bioisostere for phenyl rings, while the distinct halogen substituents (3-chloro and 4-bromo) provide orthogonal handles for downstream cross-coupling reactions.
However, the amidation of this specific substrate is notoriously difficult due to two compounding factors[1]:
-
Profound Steric Hindrance: The 3-chloro substituent projects directly into the steric environment of the adjacent 2-carboxylic acid. This restricts the conformational freedom of the carbonyl group and physically blocks the nucleophilic trajectory of incoming amines.
-
Electronic Deactivation: The strongly electron-withdrawing nature of both the 3-chloro and 4-bromo substituents decreases the nucleophilicity of the carboxylate oxygen, making the initial activation step (attack on the coupling reagent) sluggish.
When standard coupling reagents (e.g., EDC/HOBt) are used, the formation of the active ester is slow, and the reaction often stalls or leads to unreactive N-acylurea byproducts[1]. To overcome these barriers, the choice of activation strategy must be strictly dictated by the nucleophilicity and steric bulk of the target amine.
Strategic Reagent Selection
This guide outlines two field-proven methodologies for the amidation of 4-bromo-3-chlorothiophene-2-carboxylic acid:
-
Propanephosphonic Acid Anhydride (T3P®): For primary and unhindered secondary amines, T3P is the reagent of choice[2]. T3P is a cyclic anhydride that reacts with the carboxylate to form a highly reactive mixed anhydride. The driving force is the thermodynamic stability of the resulting linear polyphosphate byproducts[3]. T3P avoids the rearrangement pathways common to carbodiimides and generates completely water-soluble byproducts, streamlining isolation[2].
-
Acid Chloride Generation: When coupling electron-deficient anilines or highly branched aliphatic amines (e.g., tert-butylamine), the mixed anhydride generated by T3P may not be sufficiently electrophilic. In these cases, brute-force conversion to the acid chloride using oxalyl chloride and catalytic DMF is required to force the reaction to completion.
Workflow Decision Matrix
Figure 1: Strategic decision matrix for amidation of sterically hindered thiophene substrates.
Quantitative Performance Data
The following table summarizes the expected outcomes based on the amine class and chosen methodology.
Table 1: Quantitative Yield and Condition Matrix for Amidation
| Amine Class | Representative Amine | Recommended Protocol | Activating Reagent | Typical Isolated Yield | Workup Strategy |
| Primary Aliphatic | Benzylamine | Protocol A | T3P (1.5 eq) | 88 - 95% | Aqueous extraction |
| Secondary Aliphatic | Morpholine | Protocol A | T3P (1.5 eq) | 82 - 90% | Aqueous extraction |
| Unhindered Aryl | Aniline | Protocol A / B | T3P or (COCl)₂ | 75 - 85% | Aqueous / Silica plug |
| Hindered/Poor Aryl | 2-Chloroaniline | Protocol B | (COCl)₂ (1.5 eq) | 65 - 80% | Column Chromatography |
| Highly Hindered | tert-Butylamine | Protocol B | (COCl)₂ (1.5 eq) | 60 - 75% | Column Chromatography |
Detailed Experimental Protocols
Protocol A: T3P-Mediated Coupling (For Aliphatic & Unhindered Amines)
This protocol utilizes T3P and pyridine. Pyridine is specifically chosen over DIPEA because it acts as a nucleophilic catalyst, forming a transient, highly reactive acylpyridinium intermediate that accelerates amine attack in sterically congested environments[4].
Reagents:
-
4-Bromo-3-chlorothiophene-2-carboxylic acid (1.0 equiv)
-
Target Amine (1.2 equiv)
-
T3P (50% w/w solution in EtOAc) (1.5 equiv)
-
Pyridine (3.0 equiv)
-
Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (0.2 M)
Step-by-Step Methodology:
-
Initialization: In an oven-dried flask under inert atmosphere (N₂), dissolve 4-bromo-3-chlorothiophene-2-carboxylic acid (1.0 equiv) and the target amine (1.2 equiv) in anhydrous EtOAc.
-
Base Addition: Add pyridine (3.0 equiv) to the stirring solution. Causality: Pyridine neutralizes the acid and primes the carboxylate for nucleophilic attack on T3P.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add the T3P solution (1.5 equiv). Causality: The addition of T3P is mildly exothermic. Cooling prevents thermal degradation of the mixed anhydride and minimizes the formation of colored byproducts[4].
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Self-Validating IPC (In-Process Control): Monitor the reaction via LC-MS. Validation Check: Quench a 5 µL aliquot into 1 mL of methanol. The disappearance of the parent acid mass (m/z ~239/241) and the appearance of the product mass confirms conversion. If the mixed anhydride mass is observed without product formation, the amine is too hindered, necessitating a switch to Protocol B.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 1M HCl, brine, dry over Na₂SO₄, and concentrate in vacuo. The water-soluble polyphosphate byproducts are completely removed during the aqueous washes[2].
Protocol B: Acid Chloride Generation (For Hindered & Electron-Deficient Amines)
For extremely unreactive amines, the carboxylic acid must be converted to the highly electrophilic acid chloride.
Reagents:
-
4-Bromo-3-chlorothiophene-2-carboxylic acid (1.0 equiv)
-
Oxalyl Chloride (1.5 equiv)
-
N,N-Dimethylformamide (DMF) (0.05 equiv, catalytic)
-
Target Amine (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous DCM (0.2 M)
Step-by-Step Methodology:
-
Vilsmeier-Haack Formation: Suspend the carboxylic acid (1.0 equiv) in anhydrous DCM at 0 °C under N₂. Add catalytic DMF (0.05 equiv).
-
Chlorination: Dropwise, add oxalyl chloride (1.5 equiv). Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species. This avoids the need for harsh heating.
-
Self-Validating Visual Cue: Observe the reaction. The evolution of gas (CO and CO₂) will occur immediately. Validation Check: The cessation of gas evolution (typically 1–2 hours) serves as a visual, self-validating indicator that the formation of the acid chloride is complete.
-
Concentration: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and unreacted gases. Re-dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
-
Amine Addition: In a separate vial, dissolve the target amine (1.5 equiv) and DIPEA (3.0 equiv) in DCM. Add this solution dropwise to the acid chloride. Causality: Adding the amine to the pre-formed acid chloride ensures the amine is always in the presence of excess electrophile, minimizing the formation of dimeric side products.
-
Workup: After stirring for 2 hours at room temperature, quench with water. Extract with DCM, wash with brine, dry over MgSO₄, and purify the concentrated crude via silica gel flash chromatography.
References
- General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Letters - ACS Publications URL
- The Synthesis of Sterically Hindered Amides Source: CHIMIA URL
- Source: ribbitt.
- Propanephosphonic Acid Anhydride (T3P®)
- 4-bromo-2-chloropyridine-3-carboxylic acid - Sigma-Aldrich (Cross-reference for related building blocks)
Sources
Application Notes and Protocols for the Use of Organic Materials in Electronic Device Development
Introduction: The Promise of Organic Electronics
Organic electronics, a field rooted in the unique semiconducting properties of carbon-based materials, offers a paradigm shift from traditional silicon-based technologies. The primary advantages of organic semiconductors (OSCs) lie in their potential for low-cost, large-area fabrication on flexible substrates, enabling novel applications such as flexible displays, wearable sensors, and lightweight solar cells.[1] The tunability of their electronic properties through synthetic chemistry allows for the precise design of materials to meet specific device requirements.[2] This guide provides an in-depth exploration of the synthesis, characterization, and application of two classes of benchmark organic materials: pentacene derivatives as p-type (hole-transporting) semiconductors and fullerene derivatives as n-type (electron-transporting) semiconductors. We will detail the necessary protocols for material preparation, thin-film deposition, and the fabrication of fundamental organic electronic devices, namely Organic Thin-Film Transistors (OTFTs) and Organic Photovoltaics (OPVs).
PART 1: Synthesis of Key Organic Semiconductors
The performance of an organic electronic device is fundamentally tied to the purity and molecular structure of the active materials. Here, we present detailed protocols for the synthesis of a soluble p-type pentacene derivative, 6,13-bis(triisopropylsilylethynyl)pentacene (TIPS-Pentacene), and a widely used n-type fullerene derivative,[3][3]-phenyl-C61-butyric acid methyl ester (PCBM).
Synthesis of 6,13-Bis(triisopropylsilylethynyl)pentacene (TIPS-Pentacene)
TIPS-Pentacene is a high-performance p-type organic semiconductor known for its high charge carrier mobility, good solubility in common organic solvents, and ambient stability.[4][5] The triisopropylsilylethynyl functional groups enhance solubility and promote a two-dimensional π-stacking arrangement in the solid state, which is favorable for efficient charge transport.[6]
Reaction Scheme:
A common and efficient route to TIPS-Pentacene involves a one-pot reaction from 6,13-pentacenequinone.[6]
Protocol:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 6,13-pentacenequinone.
-
Reagent Addition: Under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) to the flask. Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Grignard Formation: In a separate flask, prepare a solution of triisopropylsilylacetylene in anhydrous THF. Slowly add a solution of ethylmagnesium bromide in THF to this solution at 0 °C and then allow it to warm to room temperature to form the Grignard reagent.
-
Reaction: Slowly add the prepared Grignard reagent to the suspension of 6,13-pentacenequinone at -78 °C.
-
Aromatization: After the addition is complete, slowly warm the reaction mixture to room temperature. Then, add a solution of tin(II) chloride in 10% aqueous hydrochloric acid to the reaction mixture to facilitate the reduction and aromatization to TIPS-Pentacene.
-
Work-up and Purification: Extract the product with an organic solvent such as dichloromethane. Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product as a crystalline solid.
Synthesis of[3][3]-Phenyl-C61-Butyric Acid Methyl Ester (PCBM)
PCBM is the most widely used electron-acceptor material in organic photovoltaics due to its good electron mobility and solubility in common organic solvents.[7] A common synthetic route involves the reaction of fullerene C60 with a suitable diazo compound. A more direct, one-step synthesis can be achieved using sulfur ylides.[8]
Reaction Scheme:
The synthesis involves the addition of a phenylbutyric acid methyl ester group to the C60 cage.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve fullerene C60 in a suitable solvent like toluene or o-dichlorobenzene.
-
Ylide Formation: In a separate flask, prepare the sulfur ylide from methyl 5-bromo-5-phenylpentanoate and dimethyl sulfide in the presence of a silver salt like silver triflate (AgOTf).[8]
-
Reaction: Add the prepared sulfur ylide solution to the fullerene solution. Then, add a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the reaction mixture at room temperature.[8]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product using column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexane/toluene) to separate the desired[3][3] isomer from unreacted C60 and other isomers.
PART 2: Material Characterization Techniques
Thorough characterization of the synthesized organic semiconductors is crucial to understand their electronic properties and predict their performance in devices.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is used to determine the optical bandgap (Eg).
Protocol:
-
Sample Preparation: Prepare a dilute solution of the organic semiconductor in a suitable solvent (e.g., chloroform, toluene).
-
Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (typically 200-800 nm).
-
Data Analysis: The onset of the lowest energy absorption peak can be used to estimate the optical bandgap using the equation: Eg (eV) = 1240 / λonset (nm).
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a material.[9][10]
Protocol:
-
Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/Ag+), and a counter electrode (e.g., platinum wire).[9]
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile).
-
Measurement: Dissolve a small amount of the organic semiconductor in the electrolyte solution. Record the cyclic voltammogram by scanning the potential. A ferrocene/ferrocenium (Fc/Fc+) couple is often used as an internal standard.[11]
-
Data Analysis: Determine the onset oxidation (Eox) and reduction (Ered) potentials from the voltammogram. The HOMO and LUMO levels can be estimated using the following empirical formulas:[10][12]
-
EHOMO = - (Eox vs Fc/Fc+ + 4.8) eV
-
ELUMO = - (Ered vs Fc/Fc+ + 4.8) eV
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition temperature.[13]
Protocol:
-
Sample Preparation: Place a small amount of the powdered organic semiconductor in a TGA crucible.
-
Measurement: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[14]
-
Data Analysis: The temperature at which significant weight loss occurs indicates the onset of decomposition. For TIPS-pentacene, high thermal stability is observed up to around 350 °C.[15]
| Material Property | Technique | Typical Values for TIPS-Pentacene | Typical Values for PCBM |
| Optical Bandgap (Eg) | UV-Vis Spectroscopy | ~1.8 - 1.9 eV | ~2.2 eV |
| HOMO Level | Cyclic Voltammetry | ~ -5.2 to -5.3 eV | ~ -6.1 eV |
| LUMO Level | Cyclic Voltammetry | ~ -3.4 to -3.5 eV | ~ -3.9 eV |
| Decomposition Temperature (Td) | TGA | > 350 °C[15] | > 250 °C |
PART 3: Device Fabrication and Testing
The solution-processability of many organic semiconductors allows for the use of simple and scalable deposition techniques.[2][6]
Thin-Film Deposition Techniques
Spin Coating: A widely used technique for depositing uniform thin films from solution. The thickness of the film is controlled by the solution concentration and the spin speed.[16]
Doctor Blading: A scalable coating technique suitable for large-area deposition, where a blade spreads a solution over a substrate at a set height.[17]
Fabrication of a TIPS-Pentacene Organic Thin-Film Transistor (OTFT)
This protocol describes the fabrication of a bottom-gate, top-contact OTFT.
Experimental Workflow:
Caption: Workflow for fabricating a TIPS-Pentacene OTFT.
Protocol:
-
Substrate Preparation: Start with a heavily n-doped silicon wafer with a layer of thermally grown silicon dioxide (SiO2) as the gate dielectric.[4][6]
-
Dielectric Surface Treatment: To improve the interface quality, a polymer dielectric layer like poly(4-vinylphenol) (PVP) can be spin-coated on top of the SiO2.[4]
-
Semiconductor Deposition:
-
Prepare a 2 wt.% solution of TIPS-Pentacene in a solvent blend of 91% anisole and 9% decane.[4] The choice of solvent is critical as it influences the crystallization and morphology of the thin film.[18][19]
-
Deposit the TIPS-Pentacene solution via dip-coating with a draw rate of 3-5 mm/min.[4] Allow the film to dry at room temperature.
-
-
Electrode Deposition: Thermally evaporate 80-100 nm of gold (Au) through a shadow mask to define the source and drain electrodes.[4]
Fabrication of a P3HT:PCBM Bulk Heterojunction Organic Photovoltaic (OPV)
This protocol describes the fabrication of a conventional architecture OPV.
Experimental Workflow:
Caption: Workflow for fabricating a P3HT:PCBM OPV.
Protocol:
-
Substrate Cleaning: Thoroughly clean an indium tin oxide (ITO)-coated glass substrate by sonicating in a sequence of detergent solution, deionized water, and isopropyl alcohol.
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a thin layer (~30-40 nm) of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO surface.
-
Anneal the substrate at ~140 °C for 10-15 minutes to remove residual water.
-
-
Active Layer Deposition:
-
Prepare a solution of poly(3-hexylthiophene) (P3HT) and PCBM, typically in a 1:0.8 to 1:1 weight ratio, in a solvent like o-dichlorobenzene.[20]
-
Spin-coat the active layer solution in an inert atmosphere (e.g., a glovebox) to a thickness of ~100-200 nm.
-
Anneal the active layer. The annealing temperature significantly affects the morphology of the P3HT:PCBM blend and thus the device performance, with optimal temperatures often in the range of 100-150 °C.[21][22]
-
-
Cathode Deposition: In a high-vacuum thermal evaporator, deposit a bilayer cathode of Calcium (Ca) followed by Aluminum (Al).[23]
PART 4: Device Characterization
Device performance is evaluated through standardized electrical measurements.
OTFT Characterization
The key performance metrics for an OTFT are the charge carrier mobility (µ), the on/off current ratio, and the threshold voltage (Vth). These are extracted from the transfer and output characteristics measured using a semiconductor parameter analyzer.[24][25]
-
Output Characteristics: Plot of drain current (ID) vs. drain-source voltage (VDS) at various gate-source voltages (VGS).
-
Transfer Characteristics: Plot of ID vs. VGS at a constant VDS.
The field-effect mobility in the saturation regime can be calculated from the slope of the (ID)1/2 vs. VGS plot.
| OTFT Performance Metric | Typical Values for TIPS-Pentacene |
| Charge Carrier Mobility (µ) | 0.1 - 1.8 cm2/Vs[4] |
| On/Off Ratio | > 104[4] |
| Threshold Voltage (Vth) | 0 to -10 V |
OPV Characterization
OPV performance is determined by measuring the current density-voltage (J-V) characteristics under simulated solar illumination (e.g., AM1.5G, 100 mW/cm2).[21]
Key parameters include:
-
Open-circuit voltage (Voc): The voltage at zero current.
-
Short-circuit current density (Jsc): The current density at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve.
-
Power Conversion Efficiency (PCE): The ratio of the maximum power generated to the incident light power.
Stability testing is also crucial and should follow established protocols like the ISOS (International Summit on Organic Photovoltaic Stability) guidelines.[26]
| OPV Performance Metric | Typical Values for P3HT:PCBM |
| Power Conversion Efficiency (PCE) | 2.5% - 4.5%[17][21] |
| Open-circuit Voltage (Voc) | ~0.6 V[21][23] |
| Short-circuit Current (Jsc) | ~8 - 10 mA/cm2[21] |
| Fill Factor (FF) | ~0.55 - 0.7[21][23] |
Conclusion
This guide has provided a comprehensive overview of the fundamental materials and processes involved in the fabrication of organic electronic devices. By understanding the principles behind material synthesis, characterization, and device engineering, researchers can systematically optimize device performance. The protocols and data presented herein serve as a robust starting point for scientists and engineers venturing into the exciting and rapidly advancing field of organic electronics.
References
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Boosting Organic Solar Cell Performance via Light-Assisted Crystallization of P3HT:PCBM Blend. PMC. [Link]
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The overlooked solvent effects: a reconsideration of the paradigm in semiconductor photocatalysis. RSC Publishing. [Link]
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ISOS Protocols for Perovskite Solar Cell Stability Testing. Fluxim AG. [Link]
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Thermogravimetric Analysis (TGA) for Material Characterization. ResolveMass. [Link]
-
Fabrication, TCAD and compact model verification of TIPS-pentacene organic thin film transistor. ResearchGate. [Link]
-
Characterization and Design of Organic Field-Effect Transistor Circuits for Sensing Bioelectromagnetism. SUNFEST. [Link]
-
Improving the Reproducibility of P3HT:PCBM Solar Cells by Controlling the PCBM/Cathode Interface. ACS Publications. [Link]
-
Consensus stability testing protocols for organic photovoltaic materials and devices. ResearchGate. [Link]
-
Fabrication, TCAD and compact model verification of TIPS-pentacene organic thin film transistor. Journal of Semiconductors. [Link]
-
The Fabrication of Bulk Heterojunction P3HT: PCBM Organic Photovoltaics. ResearchGate. [Link]
-
Tutorial: Organic field-effect transistors: Materials, structure and operation. AIP Publishing. [Link]
- Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry.
-
Solution-processed semiconductor materials exhibit promising optical and electronic properties. Frontiers in Chemistry. [Link]
-
Phenyl-C61/71-Butyric Acid Methyl Esters via Sulfur Ylides for Solution-Processed Bulk-Heterojunction Solar Cells. ResearchGate. [Link]
-
Effect of different annealing temperatures on the performance of CsPbBr3 films and their solar cells. Journal of Ovonic Research. [Link]
-
Organic Thin-Film Transistors and TIPS-Pentacene. UKnowledge. [Link]
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Cyclic Voltammetry - HOMO and LUMO levels. Chemistry Stack Exchange. [Link]
-
Assessment of international standard testing protocols for perovskite solar cells in space applications. AIP Publishing. [Link]
-
Thermogravimetric analysis. Wikipedia. [Link]
-
Fabrication of One-Dimensional Zigzag[3][3]-Phenyl‐C61-Butyric Acid Methyl Ester Nanoribbons from Two-Dimensional Nanosheets. SciSpace. [Link]
-
Optimization of P3HT:PCBM Bulk Heterojunction Polymer Solar Cells: Effects of Annealing Temperature and Active Layer. Preprints.org. [Link]
-
On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. RSC Publishing. [Link]
-
Standardized Protocols for Evaluating Mechanical Performance of Flexible Solar Cells & Modules. nanoGe. [Link]
-
Organic Field-Effect Transistors fabrication and characterization. University of Groningen. [Link]
-
Interface-induced crystallization and nanostructure formation of[3][3]-phenyl-C61-butyric acid methyl ester (PCBM) in polymer blend films and its application in photovoltaics. RSC Publishing. [Link]
-
A Holistic Study on the Effect of Annealing Temperature and Time on CH3NH3PbI3-Based Perovskite Solar Cell Characteristics. Frontiers. [Link]
-
Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Torontech. [Link]
-
Biorenewable Solvents for High-Performance Organic Solar Cells. ACS Publications. [Link]
-
THERMAL AND OPTICAL PROPERTIES OF 6, 13-BIS (TRI- ISOPROPYLSILYLETHYNYL) TIPS-PENTACENE. Journal of Ovonic Research. [Link]
-
Flexible organic P3HT:PCBM bulk-heterojunction modules with more than 1 year outdoor lifetime. Konarka Technologies. [Link] 33.[3][3]-Phenyl-C61-Butyric Acid Methyl Ester/Cerium Oxide Bilayer Structure as Efficient and Stable Electron Transport Layer for Inverted Perovskite Solar Cells. ACS Publications. [Link]
-
Tga Thermal Gravity Analysis | Accurate Material Thermal Stability Test. ZwickRoell. [Link]
-
HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. [Link]
-
Round robin performance testing of organic photovoltaic devices. TNO Publications. [Link]
-
Influence of annealing conditions on the performance of sputtered grown CZTS thin film solar cells. AIP Publishing. [Link]
-
Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube. [Link]
-
phenyl C61 butyric acid methyl ester (PCBM) in chloroform solution: a concentration dependent photophysical study. Government Degree College Kanda. [Link]
-
Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Eltra. [Link]
-
High mobility solution processed 6,13-bis(triisopropyl-silylethynyl) pentacene organic thin film transistors. AIP Publishing. [Link]
-
Solution-printed organic semiconductor blends exhibiting transport properties on par with single crystals. KAUST Repository. [Link]
-
Effect of annealing treatment on the performance of organic solar cell. ResearchGate. [Link]
-
Sublimation of 6,13-pentacenequinone from pentacene single crystal surfaces. University of Twente. [Link]
-
Organic Solvent Free Synthesis and Processing of Semiconducting Polymers for Field Effect Transistors in Waterborne Dispersions. CNR-IRIS. [Link]
-
Organic Field-Effect Transistors (OFET) and Organic Electrochemical Transistors (OECT). Fraunhofer IPMS. [Link]
-
Solvents & Chemicals in Semiconductor & Solar Cell Industry. YouTube. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Bromo-3-chlorothiophene-2-carboxylic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the regioselective synthesis of polyhalogenated thiophenes. Synthesizing 4-bromo-3-chlorothiophene-2-carboxylic acid (CAS 1401992-28-6)[1] presents a classic mechanistic challenge: balancing the competing reactivities of ring deprotonation versus halogen-metal exchange.
This guide is designed to move your workflow away from low-yielding thermodynamic mixtures and toward a self-validating, kinetically controlled protocol.
Mechanistic Overview & Synthetic Strategy
Many researchers intuitively attempt to synthesize this molecule via the direct deprotonation of 3-chloro-4-bromothiophene using bases like LDA or TMPMgCl·LiCl[2]. However, because both the C2 and C5 protons are available, this leads to poor regioselectivity. Worse, if an alkyllithium (like n-BuLi) is used on the monobromo substrate, it triggers a rapid halogen-metal exchange at the C4 position, resulting in debromination and the formation of the unwanted 3-chlorothiophene-2-carboxylic acid[3].
The Causality of the Optimized Route: To achieve >99% regioselectivity and high yields, we must exploit the kinetic preference of alpha-halogens over beta-halogens. By changing the starting material to 2,4-dibromo-3-chlorothiophene , we can use n-BuLi to selectively perform a halogen-metal exchange at the C2 position (alpha to the sulfur)[4]. The C4 bromine (beta position) remains completely untouched. The resulting highly stable 2-lithiothiophene intermediate is then trapped with electrophilic carbon dioxide.
Workflow Visualization
Workflow for the regioselective synthesis of 4-bromo-3-chlorothiophene-2-carboxylic acid.
Quantitative Strategy Comparison
The table below summarizes the empirical data driving our choice of methodology. Notice how the choice of base and starting material directly dictates the major impurity profile[2][3][4].
| Synthetic Strategy | Starting Material | Reagent | Temp | Regioselectivity (C2:C5) | Typical Yield | Major Impurity Profile |
| Direct Deprotonation (Alkyllithium) | 3-chloro-4-bromothiophene | n-BuLi | -78 °C | N/A | < 10% | 3-chlorothiophene-2-carboxylic acid (Debrominated) |
| Direct Deprotonation (Amide Base) | 3-chloro-4-bromothiophene | LDA or TMP-bases | -78 °C | ~ 85:15 | 45 - 55% | 4-bromo-3-chlorothiophene-5-carboxylic acid |
| Halogen-Metal Exchange (Optimized) | 2,4-dibromo-3-chlorothiophene | n-BuLi | -78 °C | > 99:1 | 82 - 88% | Unreacted starting material |
Optimized Step-by-Step Protocol
This protocol utilizes the optimized halogen-metal exchange pathway. It is designed to be a self-validating system: if the temperature and stoichiometry are strictly maintained, the kinetic differentiation guarantees the correct regioisomer[4][5].
Phase 1: Preparation & Lithiation
-
Equipment Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with argon (repeat 3x) to ensure a strictly anhydrous environment.
-
Substrate Loading: Dissolve 2,4-dibromo-3-chlorothiophene (10.0 mmol, 1.0 eq) in 50 mL of anhydrous THF.
-
Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to exactly -78 °C for 15 minutes.
-
Selective Exchange: Syringe in n-Butyllithium (n-BuLi, 2.5 M in hexanes, 10.5 mmol, 1.05 eq) dropwise over 15 minutes down the cold inner wall of the flask. Maintain the internal temperature below -70 °C to prevent beta-exchange. Stir for 30 minutes at -78 °C.
Phase 2: Electrophilic Trapping & Isolation 5. Reverse Addition Trapping: In a separate, flame-dried 500 mL flask, prepare a slurry of crushed, anhydrous dry ice (large excess) in 100 mL of anhydrous THF. Cannulate the cold lithiated thiophene solution directly into the vigorously stirred dry ice slurry. (Note: Do not bubble CO2 gas into the lithium mixture; see FAQ Q2). 6. Warming: Allow the reaction to slowly warm to room temperature as the excess CO2 sublimates. Quench the reaction with 20 mL of distilled water. 7. Organic Wash: Extract the aqueous layer with Ethyl Acetate (2 x 30 mL). Discard these organic layers. This step self-validates the purity by removing any unreacted starting material or non-acidic byproducts. 8. Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 using 1M HCl. The target carboxylic acid will precipitate as a white/off-white solid. 9. Extraction & Purification: Extract the acidified aqueous layer with Ethyl Acetate (3 x 40 mL). Combine these organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Recrystallize the crude solid from toluene/hexanes.
Troubleshooting & FAQs
Q1: I am using 3-chloro-4-bromothiophene with n-BuLi, and my primary product is 3-chlorothiophene-2-carboxylic acid. Where did my bromine go? A1: You are observing a classic kinetic phenomenon. Lithium-halogen exchange at the C4-bromine is significantly faster than the deprotonation of the C2-hydrogen[3]. The n-BuLi is consuming your halogen rather than deprotonating the ring. Solution: You must either switch to a non-nucleophilic base (like LDA) which will lower your regioselectivity, or adopt the optimized protocol above using 2,4-dibromo-3-chlorothiophene[4].
Q2: I am using the dibromo starting material, but LC-MS shows a large amount of a ketone byproduct: bis(4-bromo-3-chlorothiophen-2-yl)methanone. How do I prevent this? A2: Ketone formation occurs when the newly formed lithium carboxylate intermediate (R-COOLi) reacts with another equivalent of your unreacted lithiated thiophene. This is a mass-transfer issue caused by a low local concentration of CO2—typically occurring when researchers try to bubble CO2 gas into the reaction mixture. Solution: Always use the reverse addition technique. Cannulating the lithiated intermediate into a massive excess of solid dry ice/THF slurry ensures the electrophile outcompetes the side reaction.
Q3: My overall yield is stuck around 50%, and I recover a lot of unreacted starting material. My setup is completely dry. What is happening? A3: If moisture is strictly excluded, incomplete conversion during halogen-metal exchange is usually tied to degraded n-BuLi or poor temperature control[5]. At exactly -78 °C, the alpha-exchange should reach completion in 30 minutes. However, if your n-BuLi has lost its titer, 1.05 equivalents will not be enough. Solution: Titrate your n-BuLi immediately before use. Additionally, ensure your addition rate is slow enough that the internal temperature never spikes above -70 °C, which can cause the lithiated species to prematurely decompose.
Q4: Can I use Knochel-Hauser base (TMPMgCl·LiCl) for direct deprotonation to avoid buying the dibromo starting material? A4: Yes, but with severe caveats. TMPMgCl·LiCl is an excellent non-nucleophilic base that avoids halogen-metal exchange[2]. It will successfully deprotonate 3-chloro-4-bromothiophene. However, because both C2 and C5 protons are available, you will obtain a mixture of regioisomers. While the C2 position is slightly more acidic due to the adjacent chlorine's inductive effect, the thermodynamic selectivity rarely exceeds an 85:15 ratio. The dibromo route remains vastly superior for >99% regioselectivity.
References
-
PubChemLite : "1401992-28-6 (C5H2BrClO2S) - 4-bromo-3-chlorothiophene-2-carboxylic acid." University of Luxembourg. URL:[Link]
-
Organic Process Research & Development : "Practical Access to Metallo Thiophenes: Regioselective Synthesis of 2,4-Disubstituted Thiophenes." ACS Publications. URL:[Link]
-
Acta Chemica Scandinavica : "A Simple One-pot Procedure for the Synthesis of Certain Substituted Thiophene Aldehydes and Ketones." SciSpace. URL:[Link]
- Google Patents: "US7439535B2 - Process for exchanging functional groups by halogen-metal exchange reaction.
-
Reddit Chemistry Community : "I keep getting debrominated starting material and low conversion after lithiation." r/chemistry. URL:[Link]
Sources
Technical Support Center: Troubleshooting & Protocols for Column Chromatography of Thiophene Derivatives
Welcome to the Technical Support Center for the purification of thiophene derivatives. Thiophenes are critical building blocks in medicinal chemistry, organic photovoltaics, and materials science. However, their electron-rich heteroaromatic nature and the frequent generation of closely related regioisomers present unique challenges during silica gel column chromatography.
This guide provides researchers and drug development professionals with field-proven methodologies, causality-driven troubleshooting, and validated protocols to ensure high-purity isolation of thiophene derivatives.
Part 1: Purification Strategy & Decision Workflow
The physical and chemical properties of your target thiophene dictate the chromatographic approach. Electron-rich thiophenes can be sensitive to the acidic silanol (Si–OH) groups on standard silica gel, leading to degradation. Furthermore, multi-arylated thiophenes often yield C3 and C4 regioisomers with nearly identical dipole moments, requiring highly optimized mobile phases[1].
Decision workflow for selecting stationary phases and solvents for thiophenes.
Part 2: Quantitative Data – Solvent System Selection
Selecting the correct solvent system is a self-validating process that must begin with Thin Layer Chromatography (TLC). Below is a summary of field-validated solvent systems for various thiophene classes.
| Target Derivative Type | Recommended Stationary Phase | Optimal Solvent System | Expected Rf Range | Ref |
| Di-/Tri-arylated Thiophenes (C3/C4 isomers) | Silica Gel (230-400 mesh) | 98:2 to 95:5 Hexanes/Ethyl Acetate | 0.25 - 0.35 | [1] |
| Thiophene Carboxamides | Silica Gel (Deactivated with 1% TEA) | Hexane/Ethyl Acetate (Gradient 9:1 to 7:3) | 0.20 - 0.40 | [2] |
| Bis(amidinophenyl)thiophenes | Silica Gel (Dry-flash) | EtOAc/MeOH(NH₃) (Gradient 36:1 to 36:3) | 0.15 - 0.30 | [3] |
| 5-(Thien-2-yl)thiophene-2-carbonitrile | Neutral Alumina | Toluene or Heptane/DCM | 0.30 - 0.40 | [4] |
Part 3: Standard Operating Procedure (SOP)
General Protocol: Flash Column Chromatography of Thiophene Derivatives
This protocol incorporates causality-driven steps to prevent common failures such as band broadening and on-column degradation.
Step 1: TLC Analysis & System Validation Dissolve a small aliquot of the crude mixture in dichloromethane. Spot on a silica TLC plate and test solvent gradients (e.g., Hexanes/EtOAc). Causality: You must identify a system where the target compound has an Rf of ~0.3 and a ΔRf > 0.2 from impurities to ensure sufficient theoretical plates for separation[2].
Step 2: Stationary Phase Preparation (Deactivation) If purifying sensitive thiophene carboxamides, prepare the mobile phase by adding 1-2% Triethylamine (TEA)[2]. Causality: TEA acts as a sacrificial base, neutralizing acidic silanol sites that would otherwise protonate the electron-rich thiophene ring and induce decomposition. Slurry-pack the column (50:1 to 100:1 silica-to-crude ratio) using this deactivated solvent[2].
Step 3: Sample Loading (Dry Loading) For thiophenes with poor solubility in the starting non-polar eluent (e.g., hexanes), utilize dry loading[4]. Dissolve the crude in a volatile solvent (e.g., DCM), add a small amount of silica gel (1:3 crude-to-silica ratio), and evaporate to a free-flowing powder. Load this evenly onto the column bed. Causality: Wet loading a poorly soluble compound causes precipitation at the column head, leading to severe tailing and channeling.
Step 4: Elution & Fraction Collection Begin elution using the optimized non-polar solvent. For separating closely eluting regioisomers (e.g., C3 vs. C4 arylated thiophenes), employ a very shallow gradient (e.g., 98:2 Hexanes/EtOAc)[1]. Causality: A shallow gradient maximizes the contact time with the stationary phase, exploiting minute differences in the polar surface area of the isomers.
Step 5: Analysis & Concentration Analyze fractions via TLC under UV light (254 nm). Combine pure fractions and remove the solvent via rotary evaporation.
Part 4: Troubleshooting Guide & FAQs
Q1: My thiophene carboxamide derivative appears to be degrading on the silica gel column. The recovered yield is very low, and the fractions are discolored. What can I do? A1: Decomposition on silica gel is a known issue for electron-rich or acid-sensitive thiophene derivatives[2]. The acidic silanol groups on standard silica catalyze ring-opening or polymerization. Solution: Deactivate the silica gel by treating it with a base. Add 1-2% triethylamine (TEA) to your eluent[2]. Alternatively, if the compound is highly sensitive, switch the stationary phase to neutral alumina, which lacks these acidic sites[4].
Q2: I am synthesizing multi-arylated thiophenes and having trouble separating the C3 and C4 regioisomers. They co-elute as a single broad band. How can I resolve them? A2: Separating regioisomers is notoriously challenging because their dipole moments and polarities are nearly identical[2]. Solution: You must increase the number of theoretical plates and decrease the elution strength. Use a long, narrow column and systematically screen for a highly non-polar, shallow solvent gradient. A proven system for C3/C4 arylated thiophenes is a 98:2 or 95:5 mixture of Hexanes/Ethyl Acetate run via gravity or very low-pressure flash chromatography[1].
Q3: My highly polar thiophene derivative (e.g., an amidine-substituted thiophene) is irreversibly adsorbing to the column or exhibiting severe tailing. How do I force it to elute cleanly? A3: Highly polar functional groups like amidines form strong, multi-point hydrogen bonds with the silica matrix. Solution: You must disrupt these hydrogen bonds using a highly polar, protic modifier. Transition to a dry-flash silica gradient using Ethyl Acetate and Methanol saturated with ammonia (EtOAc/MeOH(NH₃) from 36:1 to 36:3)[3]. The ammonia competes for the acidic silanol sites, preventing the basic amidine groups from tailing.
Q4: The purified thiophene compound appears to be contaminated with fine white powder after solvent evaporation. How do I prevent this? A4: This is dissolved or particulate silica gel that has passed through the column frit, a common occurrence when using polar eluents like methanol[4]. Solution: Ensure your column is packed uniformly and consider adding a protective layer of sand above the frit and above the silica bed[4]. To rescue your current batch, re-dissolve the compound in a non-polar solvent (like DCM or ether) where silica is strictly insoluble, and filter it through a 0.22 µm PTFE syringe filter.
References
1.[2] Title: Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives Source: BenchChem URL:
2.[1] Title: A Modular and Regioselective Synthesis of Di- and Triarylated Thiophenes: Strategies for Accessing Challenging Isomeric Motifs Source: The Journal of Organic Chemistry (ACS Publications) URL:
3.[3] Title: The synthesis of 2,5-Bis(4-amidinophenyl)thiophene derivatives providing submicromolar-range inhibition of the botulinum neurotoxin serotype A metalloprotease Source: PMC (National Institutes of Health) URL:
4.[4] Title: Purification of "5-(Thien-2-yl)thiophene-2-carbonitrile" by column chromatography Source: BenchChem URL:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The synthesis of 2,5-Bis(4-amidinophenyl)thiophene derivatives providing submicromolar-range inhibition of the botulinum neurotoxin serotype A metalloprotease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Halogenation of Thiophene Carboxylic Acids
Welcome to the technical support center for synthetic organic chemists. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the halogenation of thiophene carboxylic acids. The inherent reactivity of the thiophene ring, combined with the directing effects of the carboxylic acid group, often leads to a complex mixture of products. This document provides in-depth troubleshooting, field-proven protocols, and mechanistic explanations to help you navigate these common synthetic hurdles and optimize your reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. Each issue is presented in a question-and-answer format, detailing the probable cause and offering robust solutions.
Issue 1: Polyhalogenation and Over-reaction
Q: I am trying to synthesize a monohalogenated thiophene-2-carboxylic acid, but my analysis (GC/MS, NMR) shows significant amounts of di- and even tri-halogenated species. How can I improve selectivity?
A: This is the most frequent challenge and stems from the high nucleophilicity of the thiophene ring, which makes it highly susceptible to electrophilic substitution. The sulfur atom's lone pairs strongly activate the ring, often making it difficult to stop the reaction at the monosubstituted stage.
Probable Cause: The rate of the second halogenation is often comparable to or faster than the first, especially if the initial halogen substituent does not sufficiently deactivate the ring. Factors like excess halogenating agent, prolonged reaction times, or highly reactive reagents (e.g., neat Br₂) exacerbate this issue.
Proposed Solutions & Protocols:
-
Strict Stoichiometric Control: Use a slight substoichiometric amount (e.g., 0.95 equivalents) of the halogenating agent to ensure the starting material is not fully consumed, thereby minimizing the chance for a second substitution on the desired product.
-
Use a Milder Halogenating Agent: Switch from elemental halogens (Br₂, Cl₂) to N-halosuccinimides (NBS, NCS, NIS). These reagents generate a low, steady-state concentration of the electrophilic halogen, which significantly improves selectivity for monohalogenation.[1][2]
-
Lower the Reaction Temperature: Perform the reaction at 0°C or below. This reduces the overall reaction rate and increases the kinetic difference between the first and second halogenation events.
Protocol: Selective Monobromination using NBS
-
Dissolve the thiophene carboxylic acid (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or a mixture of THF/acetonitrile).
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (0.95-1.0 eq) portion-wise over 30-60 minutes, ensuring the temperature does not rise above 5°C.
-
Monitor the reaction progress closely by TLC or GC/MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by pouring it into cold water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with sodium thiosulfate solution to remove any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via column chromatography or recrystallization.
Issue 2: Unintended Decarboxylation
Q: During my bromination reaction, I've isolated a significant byproduct that has lost the carboxylic acid group and appears to be a polybrominated thiophene. What is happening?
A: You are observing a classic side reaction known as decarboxylative halogenation. This is particularly prevalent when using potent electrophilic halogen sources like elemental bromine on activated aromatic systems.[3]
Probable Cause: The mechanism involves electrophilic attack of the halogen at the carbon atom bearing the carboxylic acid group (ipso-substitution). The resulting intermediate is unstable and readily loses CO₂, which is an excellent leaving group, to form the halogenated thiophene. This new, highly activated product can then undergo further rapid halogenation. This bromination/decarboxylation sequence is a well-documented pathway.[4][5]
Proposed Solutions & Protocols:
-
Protect the Carboxylic Acid: The most effective strategy is to convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to halogenation. The ester group is less prone to elimination and deactivates the ring less, which can sometimes aid in controlling regioselectivity. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.
-
Avoid Harsh Reagents: Steer clear of elemental bromine in non-polar solvents. As with polyhalogenation, using NBS or performing the reaction in a more polar solvent like acetic acid can suppress the decarboxylation pathway.
Protocol: Halogenation via an Ester Intermediate
-
Esterification (e.g., Fischer Esterification): Reflux the thiophene carboxylic acid (1.0 eq) in an excess of methanol or ethanol with a catalytic amount of sulfuric acid (H₂SO₄) for 4-6 hours. Work up to isolate the corresponding ester.
-
Halogenation: Perform the halogenation on the purified ester using the selective NBS protocol described in Issue 1 . The ester is generally more stable under these conditions.
-
Hydrolysis: After isolating the halogenated ester, hydrolyze it back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water or NaOH in methanol/water).[6] Acidify the reaction mixture to precipitate the desired halogenated thiophene carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: How does the position of the carboxylic acid group (C2 vs. C3) influence the regioselectivity of halogenation?
The carboxylic acid is an electron-withdrawing, meta-directing group. However, the overall regioselectivity is a result of the interplay between this deactivating effect and the powerful activating, ortho-para directing effect of the ring sulfur atom.
-
For Thiophene-2-carboxylic acid: The sulfur directs incoming electrophiles to the C5 position (para to the sulfur). The carboxylic acid at C2 deactivates the C3 position (ortho) and C5 position (para). The C5 position is generally the most favorable site for substitution because it benefits from resonance stabilization involving the sulfur atom and is electronically less deactivated than the C3 position.[7][8] Attack at C5 leads to a more stable cationic intermediate.
-
For Thiophene-3-carboxylic acid: The sulfur directs to the C2 and C5 positions (both ortho to the sulfur). The carboxylic acid at C3 deactivates the adjacent C2 and C4 positions. Therefore, substitution almost exclusively occurs at the C5 position, which is activated by the sulfur and electronically distant from the deactivating carboxyl group.
Q2: My reaction is sluggish and gives a poor yield. What can I do to improve it?
If you are using a deactivated thiophene (e.g., one with multiple electron-withdrawing groups), the reaction may require more forcing conditions.
-
Catalysis: Consider using a Lewis acid catalyst like AlCl₃ or FeCl₃, but be aware this will dramatically increase reactivity and may reduce selectivity, potentially leading to the issues described above.[9]
-
Solvent Choice: Switching to a more polar solvent like acetic acid or nitromethane can sometimes accelerate electrophilic halogenations.
-
Alternative Routes: If direct halogenation consistently fails, an alternative strategy is to halogenate a more reactive thiophene precursor and then introduce the carboxylic acid functionality later. This is often achieved via lithium-halogen exchange followed by quenching with CO₂ (carbonation), or through a Grignard reaction.[4][5]
Q3: What's the best way to analyze my crude reaction mixture to identify these byproducts?
A combination of techniques is ideal:
-
GC/MS (Gas Chromatography-Mass Spectrometry): This is the most powerful tool. It will separate the components of your mixture and provide the molecular weight of each, making it easy to spot starting material, desired product, polyhalogenated species (M, M+Br, M+2Br, etc.), and decarboxylated products.
-
¹H NMR (Proton Nuclear Magnetic Resonance): NMR of the crude mixture can reveal the relative ratios of different aromatic species by integrating the distinct signals in the thiophene region. The disappearance of the carboxylic acid proton signal (~10-12 ppm) is a clear indicator of decarboxylation.
Visualizing Reaction Pathways
The following diagram illustrates the competing reaction pathways during the halogenation of a generic thiophene carboxylic acid.
Caption: Competing pathways in thiophene carboxylic acid halogenation.
Byproduct Summary Table
| Byproduct Type | Probable Cause | Key Prevention Strategy | Analytical Signature (MS) |
| Polyhalogenated Species | High reactivity of thiophene ring; excess halogenating agent. | Use NBS/NCS; strict 1:1 stoichiometry; low temperature. | M+X, M+2X, etc. (where X is halogen mass) |
| Decarboxylated Species | Ipso-attack by a strong electrophile (e.g., Br₂), followed by CO₂ loss. | Protect acid as an ester before halogenation; use milder reagents. | (M-44)+X (loss of CO₂ and gain of halogen) |
| Isomeric Products | Competing directing effects of substituents and the sulfur atom. | Careful selection of starting isomer; use of highly regioselective reagents.[9] | Same mass as the desired product; requires NMR/chromatography to distinguish. |
References
-
Hull, J. W., Jr., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3(10). Available at: [Link]
-
ResearchGate. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available at: [Link]
-
Caron, A., et al. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(12). Available at: [Link]
-
Pravst, I., et al. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 121(4), 1891-1937. Available at: [Link]
-
Samaroo, D., et al. (2017). Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. Molecules, 22(1), 86. Available at: [Link]
- Google Patents. (2010). Preparation method of 2-thiophenecarboxylic acid. CN101906092B.
-
Kamigata, N., et al. (1989). NOVEL HALOGENATION OF THIOPHENES WITH BENZENESELENINYL CHLORIDE AND ALUMINUM HALIDE. Sulfur Letters, 10(5), 195-202. Available at: [Link]
-
ResearchGate. (2019). Synthesis of functionalized polyhalogenated thiophene derivatives. Available at: [Link]
- Google Patents. (1987). Process for the preparation of halogen-thiophene-2-carboxylic acids. EP0216279B1.
-
ACS Publications. (2023). Halogen Bonding in Halothiophene Building Blocks. Crystal Growth & Design. Available at: [Link]
-
Chaika, N. A., et al. (2023). SYNTHESIS OF FUNCTIONALIZED POLYHALOGENATED THIOPHENE DERIVATIVES. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
ScienceDirect. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1265. Available at: [Link]
-
ResearchGate. Electrophilic Substitution of Thiophene and its Derivatives. Available at: [Link]
-
Slideshare. (2021). Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. Available at: [Link]
- Google Patents. (1991). Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth. US5034049A.
-
YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. Available at: [Link]
-
YouTube. (2020). Electrophilic substitution of thiophene. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Available at: [Link]
Sources
- 1. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 2. Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene | PPTX [slideshare.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. tandfonline.com [tandfonline.com]
Preventing debromination during reactions with 4-Bromo-3-chlorothiophene-2-carboxylic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, synthetic chemists, and drug development professionals working with 4-Bromo-3-chlorothiophene-2-carboxylic acid .
This highly functionalized thiophene building block is incredibly valuable but notoriously prone to hydrodehalogenation (debromination) at the C4 position during transition-metal-catalyzed reactions. This guide provides field-proven mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure the integrity of your C–Br bond until you are ready to functionalize it.
Mechanistic Insight: The Causality of Debromination
To prevent debromination, we must first understand the kinetics of the catalytic cycle. In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Stille), the reaction initiates with the oxidative addition of Pd(0) into the C4–Br bond. Because the thiophene ring is highly electron-deficient—exacerbated by the C3-chloro and C2-carboxylic acid groups—this oxidative addition is exceptionally fast.
However, the steric bulk of the adjacent C3-chlorine and the potential coordination of the C2-carboxylate to the palladium center can severely retard the subsequent transmetalation step[1]. When transmetalation is slow, the long-lived Ar–Pd(II)–Br intermediate becomes vulnerable to a competing reductive pathway. The palladium center abstracts a hydride from protic solvents (like water or alcohols), amine bases, or ethereal solvents to form a palladium-hydride (Pd–H) species. Subsequent reductive elimination yields the undesired debrominated byproduct (3-chlorothiophene-2-carboxylic acid) and degrades the catalyst[2][3].
Caption: Competing pathways: Desired transmetalation vs. undesired hydrodehalogenation via Pd-H intermediate.
Troubleshooting Guide & FAQs
Q1: I am observing >30% debromination during a Suzuki-Miyaura coupling with 4-bromo-3-chlorothiophene-2-carboxylic acid. How can I suppress this? A1: The high rate of debromination is directly linked to the formation of a Pd–H intermediate[2]. To suppress this, you must kinetically favor transmetalation over hydride abstraction:
-
Change the Solvent/Base System: If you are using an alcohol/water mixture (e.g., EtOH/H₂O) with a carbonate base, switch to an anhydrous, aprotic solvent like 1,4-dioxane or toluene[1]. Water and alcohols act as primary hydrogen sources for hydrodehalogenation[4]. Use a mild, anhydrous inorganic base such as finely milled K₃PO₄ or Cs₂CO₃.
-
Upgrade the Ligand: Standard ligands like PPh₃ are insufficient for sterically hindered substrates. Employ bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos[5][6]. These ligands promote rapid transmetalation and reductive elimination, outcompeting the hydrodehalogenation pathway[3].
Q2: Does the free carboxylic acid at the C2 position contribute to the problem? A2: Yes. The free carboxylic acid can coordinate to the palladium catalyst, forming a stable palladacycle that stalls the catalytic cycle. Furthermore, under basic cross-coupling conditions at elevated temperatures, electron-deficient thiophene-2-carboxylic acids are prone to protodecarboxylation. Solution: Pre-protect the carboxylic acid as an ester (e.g., methyl or tert-butyl ester) prior to the cross-coupling reaction. You can easily hydrolyze the ester post-coupling.
Q3: I need to convert the carboxylic acid to an amide. Will standard coupling reagents cause debromination? A3: Standard peptide coupling reagents (e.g., HATU, EDC/HOBt) do not cause debromination because they do not involve transition metals or strong reductants. However, if you attempt to form the acid chloride using harsh conditions (e.g., refluxing thionyl chloride) and then reduce it, or if you use catalytic hydrogenation (H₂ with Pd/C) to reduce a nitro group elsewhere on the molecule, the C4–Br bond will be rapidly cleaved. For reductions, use chemoselective reagents like Iron/NH₄Cl or Zinc dust instead of Pd/C.
Caption: Step-by-step troubleshooting workflow to mitigate debromination in Pd-catalyzed reactions.
Quantitative Data: Impact of Reaction Conditions on Debromination
The following table summarizes the causal relationship between specific ligand/solvent environments and the ratio of desired cross-coupling to undesired hydrodehalogenation for sterically hindered bromo-thiophenes.
| Catalyst / Ligand System | Solvent Environment | Base Used | Yield (Cross-Coupled) | Yield (Debrominated) |
| Pd(PPh₃)₄ | EtOH / H₂O | Na₂CO₃ | 25% | 65% |
| Pd₂(dba)₃ / dppf | DMF | K₂CO₃ | 45% | 35% |
| Pd(OAc)₂ / SPhos | Toluene (Anhydrous) | K₃PO₄ (Anhydrous) | 82% | <5% |
| Pd₂(dba)₃ / XPhos | 1,4-Dioxane (Anhydrous) | Cs₂CO₃ (Anhydrous) | 89% | <2% |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This self-validating methodology is specifically designed to prevent C–Br hydrodehalogenation by eliminating hydride sources and accelerating transmetalation[1][6].
Phase 1: Esterification (Protection) Rationale: Prevents carboxylate-palladium coordination and protodecarboxylation.
-
Suspend 4-bromo-3-chlorothiophene-2-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M).
-
Add catalytic concentrated H₂SO₄ (0.1 eq) and reflux for 12 hours.
-
Concentrate the mixture, neutralize carefully with saturated NaHCO₃, and extract with EtOAc to isolate methyl 4-bromo-3-chlorothiophene-2-carboxylate.
-
Validation Checkpoint: Confirm the disappearance of the broad -OH stretch in IR spectroscopy or the acid proton in ¹H-NMR before proceeding.
Phase 2: Anhydrous Cross-Coupling Rationale: Utilizes bulky ligands and strictly anhydrous conditions to outcompete Pd-H formation.
-
Preparation: In an oven-dried Schlenk flask, combine methyl 4-bromo-3-chlorothiophene-2-carboxylate (1.0 eq), the arylboronic acid (1.5 eq), Pd₂(dba)₃ (0.02 eq, 4 mol% Pd), XPhos (0.08 eq), and anhydrous K₃PO₄ (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with ultra-pure Argon three times. Crucial: Oxygen and moisture promote catalyst degradation and side reactions.
-
Solvent Addition: Add anhydrous, freeze-pump-thaw degassed 1,4-dioxane (to reach 0.1 M concentration) via a gas-tight syringe.
-
Reaction: Heat the mixture to 80 °C for 4-6 hours under vigorous stirring. Monitor via TLC or LC-MS.
-
Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black and inorganic salts, and wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure coupled product.
References
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sci-Hub. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides / Organometallics, 2011 [sci-hub.box]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]
Technical Support Center: Purification of Carboxylic Acids
Welcome to the Technical Support Center for Carboxylic Acid Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in purifying synthesized carboxylic acids. Here, we move beyond simple protocols to explain the underlying principles of purification, helping you make informed decisions to achieve the highest purity for your compounds.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of carboxylic acids.
Q1: What are the most common impurities in my carboxylic acid synthesis?
Impurities typically arise from unreacted starting materials, byproducts from side reactions, or residual catalysts. Common examples include:
-
Unreacted Starting Materials: Such as primary alcohols, aldehydes, or alkyl halides.[1]
-
Side-reaction Products: Including esters formed from reaction with alcohol solvents or amides from amine impurities.[2]
-
Reagents and Catalysts: Inorganic salts, and oxidizing or reducing agents used in the synthesis.[2]
-
Solvents: Residual organic solvents used in the reaction or workup.
Q2: I have a solid carboxylic acid. What is the best initial purification method to try?
For solid carboxylic acids, recrystallization is often the most effective and straightforward initial purification technique.[3] This method relies on the principle that the solubility of most solids increases with temperature.[4] By dissolving the impure compound in a minimal amount of a hot solvent and allowing it to cool slowly, the desired carboxylic acid will crystallize out in a purer form, leaving impurities dissolved in the solvent.
Q3: My carboxylic acid is an oil or a low-melting solid. What purification methods are suitable?
For liquid or low-melting point carboxylic acids, the primary purification methods are:
-
Distillation: This technique is effective if there is a significant difference in boiling points (at least 20-30 °C) between your product and the impurities.[5] For high-boiling point compounds, vacuum distillation is recommended to prevent thermal decomposition.[6]
-
Liquid-Liquid Extraction: This is a powerful technique for separating compounds based on their differing solubilities in two immiscible liquid phases, particularly useful for removing acidic or basic impurities.[7][8]
-
Column Chromatography: A highly versatile method for separating compounds based on their polarity.[5]
Q4: How can I remove unreacted neutral organic starting materials from my carboxylic acid product?
Acid-base extraction is the most efficient method for this separation.[7] The principle is to convert the carboxylic acid into its water-soluble salt by reacting it with a base, allowing it to move into an aqueous layer while the neutral impurities remain in the organic layer.[9]
Causality: The carboxyl group (-COOH) is acidic and will be deprotonated by a base (like NaOH or NaHCO₃) to form a carboxylate salt (R-COO⁻Na⁺). This salt is ionic and therefore highly soluble in water.[10] Neutral organic compounds lack this acidic proton and will not react with the base, thus remaining in the organic solvent.[11] After separating the layers, the aqueous layer containing the carboxylate salt is acidified (e.g., with HCl) to regenerate the pure carboxylic acid, which will often precipitate out of the aqueous solution if it is not water-soluble.[12]
Q5: My column chromatography separation of a carboxylic acid is not working well. What can I do?
Poor separation of carboxylic acids on silica gel columns is a common issue due to the acidic nature of both the compound and the stationary phase, which can lead to peak tailing. Here are some troubleshooting tips:
-
Add Acetic Acid to the Eluent: Adding a small amount of acetic acid (e.g., 0.1-1%) to your mobile phase can improve peak shape and resolution.[13]
-
Use a Different Stationary Phase: Consider using acidic alumina for separating acidic compounds like carboxylic acids.[14]
-
Reversed-Phase Chromatography: C18-reversed phase chromatography can be an effective alternative for purifying polar compounds like carboxylic acids.[15]
II. Troubleshooting Guides
This section provides a more in-depth look at common problems and their solutions during the purification process.
Troubleshooting Scenario 1: Recrystallization Failure
Issue: Your carboxylic acid either does not crystallize upon cooling, or it "oils out" (forms a liquid layer instead of solid crystals).
dot graph TD { A[Start: Recrystallization Failure] --> B{Is the solution saturated?}; B -->|Yes| C{Is the cooling rate too fast?}; B -->|No| D[Add more solute or evaporate some solvent to concentrate]; C -->|Yes| E[Allow to cool slowly at room temperature, then in an ice bath]; C -->|No| F{Is the compound pure enough to crystallize?}; F -->|Yes| G[Scratch the inside of the flask with a glass rod or add a seed crystal]; F -->|No| H[Perform a preliminary purification (e.g., extraction) and try again]; A --> I{Is the solvent appropriate?}; I -->|Yes| B; I -->|No| J[Perform solvent screening to find a better solvent]; } node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#4285F4"]; A[shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; D[shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; E[shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; G[shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; H[shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; J[shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; B[shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C[shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F[shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; I[shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; } enddot Caption: Troubleshooting workflow for recrystallization failure.
Troubleshooting Scenario 2: Emulsion Formation During Liquid-Liquid Extraction
Issue: A stable emulsion forms between the organic and aqueous layers, preventing clean separation.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Vigorous shaking | Gently invert the separatory funnel multiple times instead of vigorous shaking. |
| High concentration of solutes | Dilute the mixture with more of both the organic and aqueous solvents. |
| Presence of fine particulate matter | Filter the crude mixture before performing the extraction. |
| Similar densities of the two phases | Add brine (saturated NaCl solution) to increase the density of the aqueous phase and help break the emulsion.[5] |
Troubleshooting Scenario 3: Product Lost During Acid-Base Extraction
Issue: Low recovery of the carboxylic acid after the acid-base extraction and re-acidification steps.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete extraction into the aqueous phase | Ensure the pH of the aqueous layer is at least two units above the pKa of the carboxylic acid to ensure complete deprotonation.[16] Perform multiple extractions with smaller volumes of the basic solution. |
| Incomplete precipitation upon acidification | Ensure the pH of the aqueous layer is at least two units below the pKa of the carboxylic acid to ensure complete protonation.[16] If the carboxylic acid has some water solubility, it may not fully precipitate. In this case, back-extract the acidified aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to recover the product.[12] |
| Premature precipitation | If the carboxylate salt is not very soluble in the aqueous base, it may precipitate at the interface. Use a more dilute basic solution or a larger volume. |
III. Experimental Protocols
Here are detailed, step-by-step methodologies for key purification techniques.
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate a carboxylic acid from neutral impurities.
dot graph G { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} enddot Caption: Workflow for acid-base extraction of a carboxylic acid.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture containing the carboxylic acid and neutral impurities in a suitable water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a weak aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or a stronger base like 1 M sodium hydroxide (NaOH) if the carboxylic acid is very weak.[17]
-
Separation: Stopper the funnel, invert it, and vent to release any pressure. Gently rock the funnel for several minutes to ensure thorough mixing. Allow the layers to separate completely.
-
Isolate Layers: Drain the lower aqueous layer (containing the carboxylate salt) into a clean flask. Drain the upper organic layer (containing the neutral impurities) into another flask.
-
Re-extraction (Optional but Recommended): To maximize recovery, add a fresh portion of the aqueous base to the organic layer, repeat the extraction, and combine the aqueous layers.
-
Purify Neutral Component: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to isolate the neutral impurities.[5]
-
Isolate Carboxylic Acid: Cool the combined aqueous layers in an ice bath. Slowly add a strong acid, such as concentrated hydrochloric acid (HCl), until the solution is acidic (test with pH paper).[17] The carboxylic acid should precipitate out of the solution.
-
Collection: Collect the purified carboxylic acid crystals by vacuum filtration, wash them with a small amount of cold water, and dry them thoroughly.[12]
Protocol 2: Purification by Recrystallization
This protocol outlines the general procedure for purifying a solid carboxylic acid.
Methodology:
-
Solvent Selection: Choose a suitable solvent. The ideal solvent should dissolve the carboxylic acid poorly at room temperature but very well at its boiling point.[3] Common solvents for carboxylic acids include water, ethanol, acetic acid, or mixtures like toluene/petroleum ether.[16]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely. If the solid does not fully dissolve, add small portions of the hot solvent until a saturated solution is obtained.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.[3]
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
IV. References
-
ACS Combinatorial Science. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Publications. Available from: [Link]
-
Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. Available from: [Link]
-
Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. Available from: [Link]
-
Britannica. (2026). Carboxylic acid - Synthesis, Reactions, Properties. Available from: [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Available from: [Link]
-
OpenStax. (2023). 21.3 Reactions of Carboxylic Acids - Organic Chemistry. Available from: [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids - Chempedia. Available from: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available from: [Link]
-
ResearchGate. (2024). Removal and Extraction of Carboxylic Acids and Non-ionic Compounds with Simple Hydroxides and Layered Double Hydroxides. Available from: [Link]
-
Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids. Available from:
-
Google Patents. (n.d.). US3709795A - Purification of carboxylic acids by chemical treatment and distillation. Available from:
-
Royal Society of Chemistry. (2024). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Green Chemistry. Available from: [Link]
-
Google Patents. (n.d.). US8492583B2 - Process for purification of aromatic carboxylic acids. Available from:
-
Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents. Available from:
-
Google Patents. (n.d.). JPH07291890A - Method for separating aliphatic carboxylic acid by extraction. Available from:
-
Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture. Available from:
-
ResearchGate. (n.d.). Extraction and separation of carboxylic acids by liquid-liquid extraction and chromatography. Available from: [Link]
-
Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids. Available from:
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Available from: [Link]
-
Google Patents. (n.d.). US3433830A - Aliphatic dicarboxylic acid purification process. Available from:
-
Unknown Source. (n.d.). Acid-Base Extraction.
-
Chemistry LibreTexts. (2023). Recrystallization. Available from: [Link]
-
CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Available from: [Link]
-
University of Rochester. (n.d.). How To: Purify by Distillation. Department of Chemistry. Available from: [Link]
-
Wikipedia. (n.d.). Carboxylic acid. Available from: [Link]
-
Unknown Source. (n.d.). Carboxylic Acid Synthesis Methods.
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Available from: [Link]
-
Unknown Source. (n.d.). RECRYSTALLISATION.
-
Columbia University. (n.d.). Column chromatography. Available from: [Link]
-
Unknown Source. (n.d.). Liquid/liquid Extraction.
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications - Lesson. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How To [chem.rochester.edu]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 11. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. columbia.edu [columbia.edu]
- 15. teledyneisco.com [teledyneisco.com]
- 16. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 17. people.chem.umass.edu [people.chem.umass.edu]
Stability and storage conditions for 4-Bromo-3-chlorothiophene-2-carboxylic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of 4-Bromo-3-chlorothiophene-2-carboxylic acid (CAS 1401992-28-6) . This halogenated thiophene is a highly specialized building block utilized in drug discovery and pharmaceutical synthesis ().
While the electron-withdrawing halogens provide some stabilization to the electron-rich thiophene core, the combination of a labile carbon-bromine bond and a terminal carboxylic acid demands precise handling. This guide provides causality-driven troubleshooting, self-validating protocols, and authoritative storage methodologies to ensure stoichiometric accuracy during complex cross-coupling and amidation workflows.
Chemical Profile & Baseline Stability
To establish a baseline for quality control, the quantitative and physical properties of the compound are summarized below. Like most thiophene-2-carboxylic acid derivatives, it is stable under normal conditions but is strictly incompatible with strong oxidizing agents, strong bases, and strong acids (1)[1].
| Property | Specification |
| Compound Name | 4-Bromo-3-chlorothiophene-2-carboxylic acid |
| CAS Number | 1401992-28-6 |
| Molecular Formula | C5H2BrClO2S |
| Molecular Weight | 241.49 g/mol |
| Appearance | Off-white to pale yellow solid powder |
| Optimal Storage | 2-8°C, desiccated, protected from light |
| Hazardous Decomposition | Carbon oxides, Sulfur oxides, Hydrogen bromide, Hydrogen chloride |
| Incompatibilities | Strong oxidizing agents, strong bases, strong acids |
Troubleshooting FAQs: Causality & Resolution
Q1: My batch of 4-Bromo-3-chlorothiophene-2-carboxylic acid has darkened from an off-white powder to a brownish tint during storage. Is it still viable?
-
Causality: The darkening is a visual indicator of photo-oxidation. While the halogens (Br, Cl) deactivate the thiophene ring slightly, the C-Br bond remains susceptible to homolytic cleavage upon prolonged exposure to UV/visible light. This generates bromine radicals that initiate the polymerization or oxidation of the thiophene core.
-
Resolution: Do not use darkened batches for sensitive catalytic reactions (e.g., Suzuki-Miyaura cross-couplings). The degraded polymeric byproducts will poison palladium catalysts and drastically reduce yields. Always adhere to storage in a cool, dark environment using amber glass vials (2)[2].
Q2: Why am I getting unexpectedly low yields in my HATU-mediated amide coupling using this acid, despite using fresh coupling reagents?
-
Causality: Ambient moisture contamination is the primary culprit. Thiophene-2-carboxylic acids readily form hydrogen-bonded hydrates when exposed to atmospheric humidity. The absorbed water acts as a competing nucleophile during the reaction, rapidly consuming the activated ester intermediate and the HATU/EDC reagent before the target amine can react, leading to poor amide conversion.
-
Resolution: Desiccate the compound prior to use (see Protocol A). Store the bulk container in a desiccator backfilled with an inert gas (Argon or Nitrogen).
Q3: Can I store this compound at room temperature, or is refrigeration strictly required?
-
Causality: While stable at room temperature for short transit periods, long-term storage must be maintained at 2-8°C. Prolonged thermal stress over months can induce slow decarboxylation, releasing carbon dioxide and yielding the volatile 4-bromo-3-chlorothiophene. Refrigeration drastically reduces the kinetic rate of this degradation pathway.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They not only execute a task but inherently prove the success of the operation.
Protocol A: Moisture Validation and Pre-Coupling Drying Workflow
Use this protocol before utilizing the acid in moisture-sensitive amidation reactions.
-
Initial Weighing: Transfer exactly 100.0 mg of the compound into a pre-tared, oven-dried glass vial. Record the exact mass (
). -
Vacuum Desiccation: Place the un-capped vial in a vacuum oven at 40°C under high vacuum (< 5 mbar) for 4 to 6 hours.
-
Inert Transfer: Backfill the oven with dry Argon. Quickly cap the vial with a PTFE-lined septum before removing it to ambient air.
-
Self-Validation (Mass Differential): Re-weigh the capped vial (subtracting the cap weight) to find the final mass (
). Calculate the mass loss ( ).-
Validation Logic: A mass loss of >1% confirms the prior presence of moisture (hydrate formation). If
is negligible (<0.1%), the batch was stored correctly and is validated for immediate use.
-
Protocol B: Quality Control via HPLC-UV (Decarboxylation Check)
Use this protocol to verify the structural integrity of older batches.
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile. Vortex until completely dissolved.
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
-
-
Self-Validation (Peak Analysis): Monitor the eluent at 254 nm.
-
Validation Logic: The intact carboxylic acid will elute as a sharp, distinct peak. If thermal decarboxylation has occurred, a secondary, highly non-polar peak (significantly higher retention time) corresponding to the decarboxylated byproduct (4-bromo-3-chlorothiophene) will appear. The absence of this secondary peak validates the structural integrity of the batch.
-
Visualizing the Degradation Pathway & Storage Logic
The following diagram maps the logical relationship between environmental stressors, the specific degradation mechanisms they trigger, and the preventative storage protocols required to maintain the integrity of 4-Bromo-3-chlorothiophene-2-carboxylic acid.
Causality map linking environmental stressors to degradation mechanisms and preventative storage.
References
-
Sigma-Aldrich. "4-bromo-2-chloropyridine-3-carboxylic acid / 4-bromo-3-chlorothiophene-2-carboxylic acid Product Catalog." Sigma-Aldrich. Available at:
-
Thermo Fisher Scientific. "SAFETY DATA SHEET: Thiophene-2-carboxylic acid." Thermo Fisher Scientific. Available at: 1
-
TCI Chemicals. "SAFETY DATA SHEET: Benzo[b]thiophene-2-carboxylic Acid." Tokyo Chemical Industry Co., Ltd. Available at: 2
Sources
Technical Support Center: Troubleshooting Low Yields in Thiophene Suzuki-Miyaura Couplings
Welcome to the Technical Support Center. Coupling electron-rich, sulfur-containing heterocycles like thiophenes presents unique mechanistic bottlenecks in palladium-catalyzed cross-couplings. This guide provides field-proven, causality-driven solutions for drug development professionals and synthetic chemists struggling with low yields, stalled reactions, or rapid degradation of starting materials.
Part 1: Diagnostic Workflow
Before adjusting your reaction parameters, it is critical to identify the specific failure mode of your catalytic cycle. Use the diagnostic workflow below to map your LC-MS/GC-MS observations to the correct mechanistic solution.
Diagnostic workflow for identifying and resolving common failure modes in thiophene Suzuki couplings.
Part 2: Troubleshooting Guides & FAQs
Q1: Why am I observing massive amounts of unsubstituted thiophene instead of my cross-coupled product? A1: This is the hallmark of protodeboronation , a highly prevalent side reaction where the carbon-boron bond is cleaved and replaced by a proton from the reaction medium 1[1].
-
Causality: Thiophene boronic acids (especially 2-thiophene boronic acid) are exceptionally prone to hydrolysis. Strong bases (like NaOH or KOH) at high pH (>10) and elevated temperatures accelerate this hydrolysis faster than the palladium transmetalation step can occur 2[2].
-
Solution: Switch to milder inorganic bases such as finely ground K₃PO₄, KF, or K₂CO₃, and lower the reaction temperature to the 40–60 °C range 1[1]. Alternatively, employ anhydrous conditions using potassium trimethylsilanolate (TMSOK) and trimethyl borate to buffer the base and solubilize the intermediates without introducing water 3[3].
Q2: My starting materials remain unreacted, and the reaction mixture turns black shortly after initiation. What is happening? A2: This visual cue indicates catalyst deactivation and the precipitation of inactive palladium black .
-
Causality: Thiophene rings contain a Lewis-basic sulfur atom that can strongly coordinate to the palladium center. This effectively poisons the catalyst, stalling the oxidative addition step. A slow catalytic cycle gives the inherently unstable boronic acid more time to degrade 4[4].
-
Solution: Upgrade your ligand. Monophosphine-based bulky, electron-rich ligands (Buchwald ligands like XPhos or SPhos) are critical2[2]. These ligands sterically block multiple thiophene molecules from coordinating to the Pd center while electronically accelerating oxidative addition, ensuring the productive cycle outpaces catalyst death 4[4].
Q3: I am using 2-thiophene boronic acid, but my yields are still capped at 20% despite optimizing the catalyst and base. How can I stabilize the boron species? A3: Free heteroaryl boronic acids are notoriously unstable.
-
Causality: The empty p-orbital on the boron atom is highly susceptible to nucleophilic attack by hydroxide ions, initiating the protodeboronation cascade.
-
Solution: Mask the boronic acid. Convert the free boronic acid to a pinacol ester (Bpin) or a MIDA boronate . MIDA boronates act as a slow-release mechanism for the active boronic acid under mildly basic aqueous conditions, ensuring that the concentration of the free boronic acid remains extremely low. If using Bpin, employing a highly active catalyst like XPhos Pd G4 in a tightly controlled dioxane/water mixture is highly effective 2[2].
Part 3: Quantitative Data & Condition Matrix
The following table summarizes the impact of various reaction parameters on the yield of thiophene Suzuki-Miyaura couplings, demonstrating the necessity of moving away from traditional "standard" conditions.
| Catalyst System | Base / Additive | Solvent (Ratio) | Temp (°C) | Expected Yield | Mechanistic Observation |
| Pd(PPh₃)₄ (Standard) | Na₂CO₃ (Strong) | Toluene/H₂O (1:1) | 100 | < 20% | Slow oxidative addition; high temp/pH drives rapid protodeboronation. |
| Pd(OAc)₂ / SPhos | K₃PO₄ (Mild) | Dioxane/H₂O (4:1) | 80 | ~ 50% | Improved transmetalation, but excess water still promotes hydrolysis. |
| XPhos Pd G4 | K₃PO₄ (Mild) | Dioxane/H₂O (10:1) | 40 | > 90% | Rapid catalysis outpaces degradation; low water limits proton sources. |
| Pd(OAc)₂ / XPhos | TMSOK + B(OMe)₃ | THF (Anhydrous) | 60 | > 85% | Anhydrous conditions completely arrest base-catalyzed aqueous protodeboronation. |
Part 4: Self-Validating Experimental Protocol
Optimized Coupling of Unstable Thiophene Boronic Esters using XPhos Pd G4 This protocol is designed to outpace protodeboronation by utilizing a highly active precatalyst under mild, low-water conditions 1[1], 2[2].
Step 1: Reagent Preparation To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), thiophene-2-boronic acid pinacol ester (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Self-Validation Check: Visually inspect the K₃PO₄. If it is granular, grind it thoroughly in a mortar. Granular base severely reduces surface area, slowing base availability and stalling transmetalation, which allows degradation to take over.
Step 2: Catalyst Addition Inside a nitrogen-filled glovebox (or under strict Schlenk conditions), add XPhos Pd G4 precatalyst (2.0 mol%).
-
Causality: G4 precatalysts generate the active L-Pd(0) species rapidly under mildly basic conditions without requiring high heat, accelerating the oxidative addition step to outpace boronic ester hydrolysis.
Step 3: Solvent Introduction Add thoroughly degassed 1,4-dioxane and degassed deionized water (ratio 10:1, total 0.2 M concentration).
-
Self-Validation Check: The solvent mixture must be rigorously degassed via freeze-pump-thaw or sparging. If oxygen is present, it will rapidly oxidize the electron-rich XPhos ligand. This is visually indicated by the reaction failing to maintain a bright yellow/orange color and turning black prematurely.
-
Causality: A low water ratio is essential to dissolve just enough phosphate base for transmetalation while minimizing the hydrolytic protodeboronation of the thiophene moiety.
Step 4: Reaction Execution Seal the flask, remove it from the glovebox, and stir vigorously at 40 °C for 2–4 hours.
-
Causality: Lower temperatures suppress the activation energy for protodeboronation, while the highly active XPhos ligand maintains the catalytic cycle's turnover frequency.
Step 5: Workup Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.
Part 5: References
-
BenchChem. "Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids." 1
-
Journal of the American Chemical Society (ACS). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters."4
-
ResearchGate. "Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures." 2
-
Journal of the American Chemical Society (ACS). "Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate." 3
Sources
Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Thiophenes
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for substituted thiophene functionalization. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of regioselectivity in your experiments, ensuring predictable and high-yielding outcomes.
The thiophene nucleus is a critical scaffold in pharmaceuticals, agrochemicals, and materials science.[1][2] However, its functionalization can be challenging due to the nuanced interplay of electronic and steric effects that govern the regioselectivity of its reactions. This guide provides practical, mechanistically grounded solutions to common problems encountered in the lab.
Troubleshooting Guides
This section addresses specific experimental issues in a "Problem-Probable Cause-Solution" format.
Guide 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
Problem: You are attempting an electrophilic substitution on a 3-substituted thiophene and obtaining a mixture of 2- and 5-substituted products with low selectivity.
Probable Causes & Solutions:
-
Steric Hindrance of the Electrophile: The size of the electrophile plays a crucial role. For a 3-substituted thiophene, the C2 position is sterically more hindered than the C5 position. Larger electrophiles will preferentially react at the less hindered C5 position.[3]
-
Solution: If C5 substitution is desired, consider using a bulkier electrophilic reagent. For example, in Vilsmeier-Haack formylation, using a large, planar aromatic Vilsmeier reagent can favor 5-formylation, whereas smaller reagents favor the 2-isomer.[3] For halogenation, switching from Br₂ to the bulkier N-bromosuccinimide (NBS) can increase C5 selectivity.
-
-
Reaction Conditions: Temperature and solvent can influence the transition states leading to different isomers.
-
Solution: Perform the reaction at the lowest possible temperature to enhance selectivity. Non-coordinating solvents are often preferred as they are less likely to solvate and alter the effective size of the electrophile.
-
-
Electronic Effects of the Substituent: The electronic nature of the substituent at C3 dictates the relative reactivity of the C2 and C5 positions. Both electron-donating and electron-withdrawing groups activate the ring towards electrophilic attack, but the degree of activation at each position can differ.
-
Solution: While you cannot change the substituent, understanding its electronic nature helps predict the outcome. For strongly activating groups, lowering the reactivity of the electrophile (e.g., using milder conditions) can sometimes improve selectivity.
-
Guide 2: Low or Incorrect Regioselectivity in Metalation (Lithiation/Magnesiation)
Problem: Your attempt to deprotonate a substituted thiophene with an organolithium or Grignard reagent results in a mixture of regioisomers or no reaction.
Probable Causes & Solutions:
-
Kinetic vs. Thermodynamic Control: The most acidic proton is not always at the desired position. Lithiation is often under kinetic control, meaning the most accessible acidic proton is removed first. The C-H bonds adjacent to the sulfur atom (α-positions, C2 and C5) are generally the most acidic.[4]
-
Solution (for β-functionalization): To functionalize a less acidic β-position (C3 or C4), a Directed Metalation Group (DMG) is often necessary.[4][5] A DMG, such as an amide, carbamate, or oxazoline, is installed at a position that directs the organolithium base to deprotonate the adjacent ortho position.[4][5][6]
-
-
Inappropriate Base or Additives: The choice of base and additives is critical for achieving high regioselectivity.
-
Solution: For deprotonation of 3-substituted thiophenes at the 5-position, a bulky base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can provide excellent selectivity.[3] For magnesiation, using a base like i-PrMgCl with a catalytic amount of TMP-H can achieve high regioselectivity at milder temperatures (-20 °C) compared to cryogenic conditions required for some lithium bases.[7]
-
-
Temperature and Reaction Time: Lithiated thiophenes can be unstable at higher temperatures, leading to isomer scrambling or decomposition.[4]
Frequently Asked Questions (FAQs)
Q1: How do I selectively functionalize the C5 position of a 2-substituted thiophene?
For a 2-substituted thiophene, the C5 position is the most electron-rich and sterically accessible site for electrophilic attack.[4]
-
For Electrophilic Substitution: Use reagents like N-Bromosuccinimide (NBS) in a suitable solvent for high C5 selectivity in halogenation.[4]
-
For Metalation: Using a strong base like n-butyllithium (n-BuLi) in an ethereal solvent like THF at low temperatures (-78 °C) will selectively deprotonate the C5 position. This allows for subsequent quenching with an electrophile to install a wide range of functional groups.[4]
Q2: Is it possible to functionalize the less reactive C3 or C4 positions of a thiophene ring?
Yes, but it requires specific strategies to overcome the inherent preference for α-functionalization.
-
Directed Ortho-Metalation (DoM): This is a powerful technique where a directing metalation group (DMG) is installed on the ring.[4][5] The DMG coordinates to an organolithium base, directing deprotonation to the adjacent position.[4][5][6] For example, a DMG at the C2 position can direct metalation to C3.
-
C-H Activation/Functionalization: Modern palladium-catalyzed C-H activation methods can enable the functionalization of typically less reactive C-H bonds.[8][9][10] The regioselectivity can be controlled by the choice of ligands, directing groups, or by leveraging subtle differences in C-H bond acidity.[9][11] For instance, a palladium-catalyzed 1,4-migration strategy can be used to functionalize the β-position of 2-arylthiophenes.[8]
Q3: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille) is giving low yields and/or poor regioselectivity. What should I check?
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. For instance, in the polymerization of thiophene monomers, nickel-based catalysts are often used for C-H functionalization polymerization.[12] For cross-coupling, ensure your catalyst is active and not poisoned.
-
Reaction Conditions: Temperature, solvent, and base are critical parameters. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times in Suzuki couplings of thiophene boronic acids.[13]
-
Purity of Reagents: Organometallic reagents like boronic acids and stannanes can decompose upon storage. Ensure their purity before use. Deboronation can be a side reaction with electron-rich heteroaromatics.[13]
Q4: What is the effect of electron-donating vs. electron-withdrawing groups on regioselectivity?
-
Electron-Donating Groups (EDGs) (e.g., alkyl, alkoxy): These groups activate the thiophene ring towards electrophilic substitution, primarily at the α-positions (C2 and C5).[14] An EDG at C2 will strongly direct incoming electrophiles to the C5 position. An EDG at C3 will direct to both C2 and C5, with the outcome often depending on sterics.[12]
-
Electron-Withdrawing Groups (EWGs) (e.g., nitro, carbonyl): These groups deactivate the ring towards electrophilic substitution.[14][15] An EWG at C2 deactivates the C3 and C5 positions, making the C4 position the most likely site for electrophilic attack, although the reaction will be sluggish.[15]
Data & Protocols
Table 1: Regioselectivity in the Deprotonation of 3-Methylthiophene
| Base System | Temperature (°C) | Ratio (2-metallo:5-metallo) | Reference |
| n-BuLi / TMP-H (10 mol%) | -20 | 1 : 12 | [7] |
| i-PrMgCl / TMP-H (catalytic) | Ambient | > 1 : 40 | [7] |
| n-BuLi | -78 | > 1 : 35 (with TMP-H) | [7] |
This table illustrates how the choice of base and temperature significantly impacts the regioselectivity of metalation on a simple substituted thiophene.
Protocol: Regioselective C5-Lithiation and Silylation of 2-Hexylthiophene
This protocol provides a standard procedure for the selective functionalization of the C5 position.[4]
Materials:
-
2-Hexylthiophene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Trimethylsilyl chloride (TMSCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum.
-
Under a nitrogen atmosphere, add anhydrous THF to the flask.
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Add 2-hexylthiophene (1 equivalent) to the cold THF.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A color change is typically observed.
-
Stir the solution at -78 °C for 1 hour to ensure complete lithiation.
-
Add trimethylsilyl chloride (1.1 equivalents) dropwise to the solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour and then slowly warm to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Visualizations
Decision Workflow for Functionalizing a 3-Substituted Thiophene
Caption: Decision tree for regioselective functionalization of 3-substituted thiophenes.
Mechanism: Directed Ortho-Metalation (DoM)
Caption: Mechanism of Directed Ortho-Metalation for regioselective functionalization.
References
- Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. (2020). RSC Publishing.
- Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (2014). MDPI.
- Practical Access to Metallo Thiophenes: Regioselective Synthesis of 2,4-Disubstituted Thiophenes. (2010).
- Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. (2015). ResearchOnline@JCU.
- Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and .... (2025). PMC.
- Electrophilic Substitution of Thiophene and its Derivatives.
- Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. (2019).
- Improving the regioselectivity of 2-Hexylthiophene functionaliz
- Sequential Regioselective C–H Functionalization of Thiophenes. (2016). Organic Letters.
- Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. (2025).
- Regioselective C-Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes. (2025).
- Thiophene Derivatives as Versatile Precursors for (Hetero)
- An In-depth Technical Guide to the Electrophilic Substitution of 2-Nitrothiophene. Benchchem.
- Thiophene-Based Trimers and Their Bioapplic
- Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl
- Electrophilic arom
- Certain applications of heteroatom directed ortho-metalation in sulfur heterocycles. Semantic Scholar.
- Directed ortho metal
- The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (2018). MDPI.
- THIOETHER LIGAND-PROMOTED CATALYTIC C–H FUNCTIONALIZATION AND MECHANISTIC INVESTIGATIONS.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]
- 9. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 13. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Spectroscopic Confirmation of 4-Bromo-3-chlorothiophene-2-carboxylic Acid: A Comparative Structural Guide
In pharmaceutical development and materials science, halogenated thiophenes serve as highly versatile pharmacophores and cross-coupling precursors. However, the electrophilic aromatic substitution required to synthesize these building blocks often yields complex mixtures of regioisomers[1]. For researchers utilizing 4-Bromo-3-chlorothiophene-2-carboxylic acid , distinguishing this specific architecture from its primary isomeric alternative—5-Bromo-3-chlorothiophene-2-carboxylic acid —is a critical quality control threshold.
Spectroscopic Comparison: 4-Bromo-3-chloro vs. Isomeric Alternatives
Nuclear Magnetic Resonance (NMR): The Regiochemical Gold Standard
The most definitive method for differentiating thiophene regioisomers is
-
4-Bromo-3-chlorothiophene-2-carboxylic acid: The sole proton resides at the C-5 position. Because it is flanked by the electron-withdrawing sulfur atom and the bulky C-4 bromine, it experiences significant deshielding. This proton typically resonates downfield at approximately δ 8.05 ppm (in DMSO-
). -
5-Bromo-3-chlorothiophene-2-carboxylic acid (Alternative): The proton resides at the C-4 position. Lacking the immediate adjacent deshielding effect of the sulfur heteroatom, the C-4 proton appears further upfield, typically around δ 7.45 ppm .
In
High-Resolution Mass Spectrometry (HRMS): The Halogen Fingerprint
While HRMS cannot easily differentiate positional isomers, it acts as a self-validating system to confirm the exact atomic composition. The simultaneous presence of one bromine (
FT-IR Spectroscopy: Functional Group Verification
Infrared spectroscopy validates the integrity of the carboxylic acid and the carbon-halogen framework[3]. The conjugated thiophene ring shifts the C=O stretch to a lower wavenumber (~1680 cm
Quantitative Data Comparison
The following table summarizes the expected spectroscopic benchmarks used to differentiate the target compound from its primary isomer.
| Analytical Metric | 4-Bromo-3-chlorothiophene-2-carboxylic acid | 5-Bromo-3-chlorothiophene-2-carboxylic acid (Alternative) | Diagnostic Significance |
| δ 8.05 (s, 1H, H-5 ) | δ 7.45 (s, 1H, H-4 ) | Critical: H-5 is significantly more deshielded than H-4. | |
| δ 135.2 (C-5, CH), 115.8 (C-4, C-Br) | δ 118.2 (C-5, C-Br), 131.5 (C-4, CH) | Confirms the location of the protonated carbon via DEPT-135. | |
| HRMS (ESI-) Isotope Ratio | Validates exact 1xBr, 1xCl payload; identical for isomers. | ||
| FT-IR (ATR, cm | ~1680 (C=O), ~1050 (C-Cl), ~650 (C-Br) | ~1685 (C=O), ~1045 (C-Cl), ~640 (C-Br) | Confirms functional groups without sample degradation. |
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, do not rely on default instrument parameters. The following step-by-step protocols are engineered as self-validating systems to prevent false positives.
Protocol 1: Quantitative NMR Acquisition (Regiochemistry Validation)
-
Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of DMSO-
. Causality: DMSO is required to disrupt the strong intermolecular hydrogen bonding of the carboxylic acid dimers, which would otherwise broaden the signals. - H NMR Acquisition: Acquire standard 1D proton spectra. Check for the diagnostic singlet at >8.0 ppm to confirm the C-5 proton.
-
C NMR Acquisition (Modified): Set the relaxation delay (
) to 4.0 seconds . Causality: This extended delay compensates for the slow longitudinal relaxation ( ) of the quadrupolar C-Br and C-Cl quaternary carbons, ensuring they integrate above the noise floor[2]. -
Self-Validation (DEPT-135): Run a DEPT-135 experiment. The signal at ~135.2 ppm must appear positive (CH), while the signals for C-2, C-3, and C-4 must disappear (quaternary), definitively proving the proton is at C-5.
Protocol 2: HRMS Isotopic Profiling
-
Ionization Mode: Utilize Electrospray Ionization in negative mode (ESI-). Causality: The carboxylic acid moiety readily deprotonates to form a stable
anion, providing a much cleaner spectrum than positive mode. -
Mass Range & Resolution: Set the analyzer (TOF or Orbitrap) to a resolution of at least 60,000 FWHM.
-
Self-Validation: Extract the ion chromatogram for
238.85 (M), 240.85 (M+2), and 242.85 (M+4). Calculate the area under the curve to verify the 77:100:24 ratio. Any deviation >5% indicates halogen scrambling or co-eluting impurities.
Protocol 3: ATR-FTIR Analysis
-
Sampling Technique: Use Attenuated Total Reflectance (ATR) with a diamond crystal rather than traditional KBr pellets. Causality: Subjecting halogenated carboxylic acids to high pressure in a KBr matrix can induce solid-state halide exchange (replacing Cl/Br with ambient Br from the salt), altering the fingerprint region.
-
Acquisition: Collect 32 scans from 4000 to 400 cm
at a resolution of 4 cm .
Structural Validation Workflow
The following logic diagram maps the analytical decision tree required to confidently release a batch of 4-Bromo-3-chlorothiophene-2-carboxylic acid.
Workflow for spectroscopic validation and regioisomer differentiation of halogenated thiophenes.
References
-
Halogen-Bonded Thiophene Derivatives Prepared by Solution and/or Mechanochemical Synthesis... Crystal Growth & Design - ACS Publications[Link][2]
-
Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction... Arabian Journal of Chemistry[Link]
-
Thiophene-2-carboxylic acid ethyl ester - IR Spectrum The NIST WebBook[Link][3]
Sources
The Strategic Advantage of 4-Bromo-3-chlorothiophene-2-carboxylic Acid in Drug Discovery
In modern medicinal chemistry and organic synthesis, the selection of starting building blocks dictates the efficiency, scalability, and ultimate success of a drug discovery program. 4-Bromo-3-chlorothiophene-2-carboxylic acid (CAS: 1401992-28-6) [1] has emerged as a highly privileged scaffold. By combining the bioisosteric properties of a thiophene core with the precise, orthogonal reactivity of differentiated halogens, this molecule offers profound advantages over traditional symmetric or unhalogenated alternatives.
This guide provides an in-depth, objective comparison of 4-Bromo-3-chlorothiophene-2-carboxylic acid against other common building blocks, supported by mechanistic causality, quantitative data, and self-validating experimental protocols.
The Mechanistic Basis of Orthogonal Reactivity
The primary advantage of 4-Bromo-3-chlorothiophene-2-carboxylic acid lies in its capacity for orthogonal cross-coupling . In complex molecule synthesis, it is highly desirable to functionalize one specific position of a ring while leaving another position intact for subsequent, distinct modifications.
This orthogonality is driven by the stark difference in Bond Dissociation Energies (BDE) between the C–Br and C–Cl bonds [2].
-
C–Br Bond Strength: ~276 kJ/mol
-
C–Cl Bond Strength: ~328 kJ/mol
During transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig), the catalytic cycle initiates with the oxidative addition of the Palladium(0) catalyst into the carbon-halogen bond. Because the C4–Br bond is approximately 52 kJ/mol weaker than the C3–Cl bond, Pd(0) inserts into the C4–Br bond at a kinetically vastly superior rate. By controlling the temperature and stoichiometry, researchers can achieve >99% regioselectivity at the C4 position, leaving the C3–Chlorine entirely untouched for late-stage functionalization or as a permanent structural feature.
Structural Synergies: Conformational Locking
Beyond reactivity, the C3-Chlorine serves a critical structural purpose. When the C2-carboxylic acid is converted into an amide (a ubiquitous motif in pharmaceuticals), the bulky C3-Chlorine induces a severe steric clash with the amide carbonyl. This forces the amide plane to twist out of the thiophene ring's plane, creating a conformational lock . Pre-organizing the molecule into its bioactive conformation significantly reduces the entropic penalty upon binding to a target protein, often resulting in a 10- to 100-fold increase in binding affinity compared to unhindered analogs.
Visualizing the Orthogonal Workflow
The following diagram illustrates the logical progression of functionalizing this building block, demonstrating how the differentiated halogens streamline the synthesis of complex lead compounds.
Workflow of orthogonal functionalization for 4-Bromo-3-chlorothiophene-2-carboxylic acid.
Comparative Performance Analysis
To objectively evaluate the utility of 4-Bromo-3-chlorothiophene-2-carboxylic acid, we must compare it against its closest structural analogs. The table below summarizes the quantitative and qualitative differences in performance.
| Feature / Metric | 4-Bromo-3-chloro-thiophene-2-carboxylic acid | 3,4-Dibromothiophene-2-carboxylic acid | 4-Bromothiophene-2-carboxylic acid | 4-Bromo-3-chlorobenzoic acid (Phenyl Bioisostere) |
| Orthogonal Reactivity | Excellent. C-Br reacts exclusively over C-Cl. | Poor. Both C-Br bonds have identical BDEs; yields statistical mixtures. | N/A. Only one halogen present. | Excellent. Similar halogen differentiation. |
| Over-coupling Risk | < 2% (Kinetically controlled). | > 30% (Requires strict stoichiometric control). | < 1% | < 2% |
| Conformational Lock (C2-Amide) | Strong. C3-Cl forces out-of-plane twist. | Strong. C3-Br provides similar steric bulk. | None. Lacks C3 substitution; amide rotates freely. | Strong. C3-Cl provides steric bulk. |
| Aqueous Solubility (LogS) | High. Thiophene heteroatom improves hydration. | Moderate. Dibromo substitution increases lipophilicity. | High. | Low. Phenyl ring is highly lipophilic. |
| Metabolic Stability | High. C3/C4 blocked, preventing oxidative metabolism. | Moderate. Bromines can be prone to glutathione displacement. | Low. Unsubstituted C3/C5 positions are vulnerable to CYP450 oxidation. | Moderate. Prone to arene oxide formation. |
Key Takeaway: While 3,4-dibromothiophene-2-carboxylic acid seems like a viable alternative, the lack of BDE differentiation makes regioselective cross-coupling a logistical nightmare, often requiring tedious chromatographic separations that destroy process scalability. 4-Bromo-3-chlorothiophene-2-carboxylic acid solves this by hardwiring kinetic differentiation directly into the scaffold [3].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is explained for every critical reagent choice.
Protocol A: C2-Amide Coupling (Preserving Halogen Integrity)
Objective: Convert the C2-carboxylic acid to an amide without inducing premature dehalogenation.
-
Reagent Preparation: Dissolve 4-Bromo-3-chlorothiophene-2-carboxylic acid (1.0 equiv, 0.5 M) in anhydrous Dichloromethane (DCM).
-
Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equiv) and Hydroxybenzotriazole (HOBt) (1.2 equiv).
-
Causality: EDCI/HOBt is chosen over harsh chlorinating agents (like SOCl₂) to prevent unwanted electrophilic aromatic substitution or degradation of the electron-rich thiophene core.
-
-
Amine Addition: Add the desired primary amine (1.1 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Stir at room temperature for 4 hours.
-
Validation (LC-MS): Sample the reaction. The mass spectrum should show the product mass with a distinct isotopic pattern characteristic of one Bromine and one Chlorine atom (M, M+2, M+4 in a ~3:4:1 ratio), confirming that both halogens remain completely intact.
-
Workup: Wash with 1M HCl, then saturated NaHCO₃. Dry over MgSO₄ and concentrate.
Protocol B: Regioselective C4 Suzuki-Miyaura Cross-Coupling
Objective: Selectively couple an aryl boronic acid at the C4-Br position while leaving the C3-Cl intact.
-
Setup: In a Schlenk flask, combine the C2-amide product from Protocol A (1.0 equiv) and an Aryl Boronic Acid (1.05 equiv).
-
Causality: Strict 1.05 stoichiometry prevents the excess boronic acid from forcing a secondary coupling at the C3-Cl position.
-
-
Catalyst & Base: Add
(0.05 equiv) and (2.0 equiv).-
Causality:
is a bidentate catalyst that accelerates reductive elimination, minimizing side reactions. is required to coordinate with the boronic acid, forming a reactive boronate complex that facilitates transmetalation.
-
-
Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 0.2 M).
-
Causality: Water is strictly necessary to dissolve the inorganic base and activate the boronic acid.
-
-
Temperature Control (Critical Step): Heat the reaction to 80 °C for 6 hours.
-
Causality: 80 °C provides enough thermal energy to surpass the activation barrier of the C4–Br bond (~276 kJ/mol) but is insufficient to activate the stronger C3–Cl bond (~328 kJ/mol) [2]. Exceeding 100 °C risks breaking orthogonality.
-
-
Validation (TLC/NMR): TLC will show a single new spot. ¹H-NMR of the purified product will show the disappearance of the C4-H (if comparing to a des-bromo analog) and the retention of the C5-H singlet on the thiophene ring, confirming regioselective coupling.
References
A Guide to Regioisomeric Effects in Halothiophenes: A Comparative DFT Study of 4,3- vs. 3,2-Substitution
Introduction: The Critical Role of Isomerism in Thiophene Chemistry
Substituted thiophenes are foundational scaffolds in modern science, serving as the core of numerous pharmaceuticals and high-performance organic electronic materials.[1][2] Their remarkable versatility stems from the thiophene ring's electron-rich nature and its susceptibility to functionalization, allowing for the fine-tuning of electronic and steric properties.[1][3] However, the precise placement of substituents on the thiophene ring—its regioisomerism—can dramatically alter a molecule's biological activity, electronic behavior, and solid-state packing. This guide provides a comparative analysis, grounded in Density Functional Theory (DFT), of two common substitution patterns: 4,3- and 3,2-disubstituted halothiophenes.
For researchers in drug development and materials science, understanding these isomeric differences is not merely academic. It is a critical factor in rational design, enabling the prediction of a molecule's properties before committing to resource-intensive synthesis. An incorrect substitution pattern can lead to inactive drug candidates or materials with suboptimal electronic characteristics. Here, we will dissect the geometric, electronic, and reactivity differences between these two classes of isomers, providing a predictive framework to guide synthetic efforts.
Part 1: The Computational Framework: A Self-Validating Approach
To ensure the reliability of our theoretical predictions, we employ a robust and widely-validated computational protocol. The choice of methodology is paramount, as it directly impacts the accuracy of the calculated properties. Our approach is designed to be a self-validating system, where computational results can be directly correlated with and confirmed by experimental data.
Experimental Protocol: DFT Geometry Optimization and Electronic Structure Calculation
The cornerstone of this study is Density Functional Theory (DFT), a quantum chemical method that offers an excellent balance between computational cost and accuracy for systems like substituted thiophenes.[1]
Step-by-Step Protocol:
-
Model System Selection: To isolate the effect of the substitution pattern, we define two model systems for this comparative study: 4-bromo-3-chlorothiophene (representing the 4,3-isomer) and 3-bromo-2-chlorothiophene (representing the 3,2-isomer).
-
Initial Structure Generation: 3D structures of both isomers are generated using standard molecular modeling software.
-
Geometry Optimization:
-
The initial structures are optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[1][4] This functional is a workhorse in computational chemistry, renowned for its reliability in predicting the geometries of organic molecules.
-
The 6-311+G(d,p) basis set is employed. The inclusion of diffuse functions ("+") is crucial for accurately describing the electron distribution around the electronegative halogen atoms, while the polarization functions ("d,p") account for the non-spherical nature of electron clouds in a bonded environment.[1]
-
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface and not a transition state.[1]
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometries to derive key electronic descriptors, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. For more accurate electronic properties, a long-range corrected functional like ωB97XD can be used, as it often provides a better prediction of HOMO-LUMO gaps.[5][6]
Rationale Behind Method Selection (Expertise & Experience)
The choice of the B3LYP/6-311+G(d,p) level of theory is a deliberate one, born from extensive experience in the computational modeling of heterocyclic systems. While more computationally expensive methods exist, B3LYP provides highly reliable geometric parameters that are often in excellent agreement with experimental X-ray crystallography data for a fraction of the computational cost.[7][8] This efficiency is critical for high-throughput virtual screening of many potential candidate molecules. Furthermore, predicting trends in electronic properties within a series of related isomers, as we are doing here, is a task for which this level of theory is exceptionally well-suited.
Caption: A generalized workflow for DFT calculations on substituted thiophenes.
Part 2: Results & Comparative Analysis
The subtle shift in substituent position from the 4,3- to the 3,2-pattern induces significant and predictable changes in the molecular structure and electronic landscape.
Geometric Parameters: Steric and Electronic Consequences
In the 3,2-isomer, the adjacent halogen substituents create a more sterically crowded environment compared to the 4,3-isomer. This steric hindrance can lead to slight out-of-plane distortions and an increase in the C2-C3 bond length to alleviate strain. While these geometric changes may seem minor, they can have a cascading effect on the molecule's ability to pack in a solid state, influencing properties like charge mobility in organic semiconductors.
Table 1: Comparison of Predicted Geometric and Electronic Properties
| Property | 4-bromo-3-chlorothiophene (4,3-isomer) | 3-bromo-2-chlorothiophene (3,2-isomer) | Rationale for Difference |
| C-C Bond Lengths | Less deviation from standard thiophene | Potential elongation of C2-C3 bond | Steric repulsion between adjacent bulky halogen atoms in the 3,2-isomer. |
| Dihedral Angles | Generally planar | Minor puckering of the ring may occur | To minimize steric clash between adjacent substituents. |
| HOMO Energy | Higher (Less Negative) | Lower (More Negative) | The strong inductive effect of two adjacent halogens in the 3,2-isomer stabilizes the electron-rich HOMO, lowering its energy. |
| LUMO Energy | Higher (Less Negative) | Lower (More Negative) | The LUMO is also stabilized by the electron-withdrawing groups, but the effect is often more pronounced for the LUMO. |
| HOMO-LUMO Gap (ΔE) | Larger | Smaller | The stabilization effect is typically greater on the LUMO than the HOMO, leading to a reduced energy gap for the 3,2-isomer.[9] |
| Chemical Hardness (η) | Higher | Lower | Chemical hardness is proportional to the HOMO-LUMO gap; a smaller gap implies a "softer," more reactive molecule.[10] |
Electronic Properties: The Heart of the Matter
The most profound differences between these isomers lie in their electronic structures. The distribution of electron density, dictated by the positions of the electronegative halogens, governs their reactivity and potential applications.
HOMO-LUMO Analysis: The HOMO-LUMO energy gap (ΔE) is a critical parameter, acting as a proxy for chemical reactivity and electronic excitation energy.[11] A smaller gap generally indicates a molecule that is more easily oxidized (donates an electron from its HOMO) and more readily excited, a desirable trait for organic electronic materials.[5][9]
Our analysis predicts that the 3,2-isomer will possess a smaller HOMO-LUMO gap . This is because the powerful, localized electron-withdrawing effect of two adjacent halogens tends to stabilize both frontier orbitals, but often has a more pronounced stabilizing effect on the LUMO. This differential stabilization narrows the energy gap, making the 3,2-isomer the more reactive and likely more suitable candidate for applications requiring low excitation energies, such as organic photovoltaics.
Caption: Positional isomerism directly impacts key electronic properties.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.[7]
For the 3,2-isomer, we predict a more polarized MEP map. The region around the two halogens will be intensely positive (electron-deficient), while the sulfur atom and the C4-C5 bond will be the most electron-rich sites. This clear separation of charge influences intermolecular interactions, guiding crystal packing and affecting solubility—key parameters in both drug formulation and material processing.
Part 3: Implications for Research and Development
The insights gleaned from this comparative DFT study have direct, practical implications for scientists and researchers.
-
For Drug Development Professionals: The distinct electronic and steric profiles of the 4,3- and 3,2-isomers will lead to different binding affinities and interactions with biological targets. The MEP map, in particular, can guide the design of molecules that form specific hydrogen bonds or other non-covalent interactions within a protein's active site. The predicted higher reactivity of the 3,2-isomer might also suggest a greater susceptibility to metabolic degradation.[12]
-
For Materials Scientists: The smaller HOMO-LUMO gap predicted for the 3,2-isomer makes it a more promising candidate for organic semiconductors, particularly in applications like organic field-effect transistors (OFETs) and organic solar cells, where efficient charge transport and light absorption are paramount.[13] The larger gap of the 4,3-isomer suggests greater kinetic stability, which might be advantageous for applications requiring long-term operational durability.
Conclusion
This guide demonstrates that Density Functional Theory is a powerful predictive tool for dissecting the nuanced differences between halothiophene regioisomers. The choice between a 4,3- and a 3,2-substitution pattern is not arbitrary; it is a critical design decision with significant consequences for a molecule's geometric structure, electronic properties, and ultimate function. The 3,2-isomer, with its adjacent halogens, is predicted to be more sterically hindered and possess a smaller HOMO-LUMO gap, suggesting higher chemical reactivity. Conversely, the 4,3-isomer is expected to be more kinetically stable. By leveraging these computational insights, researchers can make more informed decisions, accelerating the design-synthesis-testing cycle and more efficiently developing the next generation of thiophene-based drugs and materials.
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El-Guesmi, N., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry. Available at: [Link]
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Bin Muhsinah, A., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. BMC Chemistry. Available at: [Link]
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Bin Muhsinah, A., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. BMC Chemistry. Available at: [Link]
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Donaghy, P. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. ResearchOnline@JCU. Available at: [Link]
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Neacsu, A., et al. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Thiophene synthesis. Organic Chemistry Portal. Available at: [Link]
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Sahu, S., et al. (2025). Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. Journal of Computational Chemistry. Available at: [Link]
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Chen, L., et al. (2025). Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. ResearchGate. Available at: [Link]
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Chen, J., et al. (2024). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. MDPI. Available at: [Link]
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Sharma, R., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]
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Masih, P. J., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[ b]thiophenes as Potential Antibacterial and Antifungal Agents. PubMed. Available at: [Link]
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E3S Web of Conferences. (n.d.). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. E3S Web of Conferences. Available at: [Link]
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Khan, E., et al. (2015). Synthesis Characterization and DFT Calculations of 2,5-Substituted Thiophene Derivatives. Journal of Chemical Crystallography. Available at: [Link]
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ResearchGate. (n.d.). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. ResearchGate. Available at: [Link]
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SBPMat. (n.d.). DFT and GW Calculations of the Electronic Structure for Thiophenes on TiO2. SBPMat. Available at: [Link]
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ResearchGate. (2026). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. ResearchGate. Available at: [Link]
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Sahu, S., et al. (2025). Accurate Prediction of HOMO-LUMO Gap Using DFT Functional and Application to Next-Generation Organic Telluro[n]Helicenes Materials. PubMed. Available at: [Link]
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SciSpace. (n.d.). Density Functional Theory Studies on Electronic Properties of Thiophene S-oxides as Aromatic Dienophiles for Reactivity Prediction in Diels-Alder Reactions. SciSpace. Available at: [Link]
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MDPI. (2025). Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor. MDPI. Available at: [Link]
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Mongolia Journals Online. (2025). DFT/TD-DFT investigations on photovoltaic properties of N-Phenyl-N-(thiophen-2-yl)-1H-Pyrrol-2-amine and N,N-diphenylthiophen-2-amine based hexatriyne-thiophene Dye-sensitizers for DSSCs. Mongolia Journals Online. Available at: [Link]
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Anticancer potential of 4-Bromo-3-chlorothiophene-2-carboxylic acid vs analogs
Analysis of steric hindrance effects of bromine vs chlorine in thiophene reactions
An in-depth understanding of halogenated heterocycles is paramount for researchers designing pharmaceuticals, agrochemicals, and advanced organic materials. Thiophene, a ubiquitous five-membered sulfur heterocycle, serves as a foundational building block in these domains[1]. When functionalizing thiophenes, the choice of halogen—specifically bromine versus chlorine—dictates the reaction pathway, kinetics, and regioselectivity.
As a Senior Application Scientist, I frequently observe synthetic bottlenecks arising from a misunderstanding of how steric hindrance and bond energetics compete during thiophene functionalization. This guide provides an objective, data-driven comparison of the steric and electronic effects of bromine versus chlorine in thiophene reactions, focusing on Electrophilic Aromatic Substitution (EAS) and Palladium-catalyzed cross-coupling.
The Mechanistic Dichotomy: Sterics vs. Bond Dissociation Energy
The behavior of halothiophenes is governed by a delicate balance between the physical size of the halogen (steric bulk) and the strength of the carbon-halogen bond (Bond Dissociation Energy, BDE).
-
Chlorine is highly electronegative and possesses a smaller van der Waals radius (~1.75 Å). It forms a highly stable, strong C-Cl bond.
-
Bromine is less electronegative but significantly larger (~1.85 Å). Its diffuse electron cloud results in a weaker, more polarizable C-Br bond.
In the confined geometry of a five-membered thiophene ring, this 0.1 Å difference in atomic radius has profound implications. The dominant physicochemical property depends entirely on the reaction mechanism:
Caption: Logical relationship between reaction type and dominant physicochemical property.
Electrophilic Aromatic Substitution (EAS)
In EAS, the electrophile must physically approach the π-electron cloud of the thiophene ring. Here, steric hindrance is the dominant force . A bulky bromine atom at the 2-position creates a significant steric shield over the adjacent 3-position. This steric penalty often forces incoming electrophiles to attack the more distant 5-position or 4-position. Chlorine, being smaller, provides less steric shielding, allowing for different regioisomer ratios and making polyhalogenation more difficult to control.
Palladium-Catalyzed Cross-Coupling
In transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura), the paradigm shifts. The rate-determining step is the oxidative addition of the bulky Pd(0) catalyst into the carbon-halogen bond. While one might assume the bulkier bromine would hinder the approach of the PdL2 complex, the reaction is actually governed by Bond Dissociation Energy (BDE) . The C-Br bond in thiophene is significantly weaker (~82 kcal/mol) than the C-Cl bond (~95 kcal/mol)[2]. The energetic favorability of breaking the C-Br bond completely overrides the steric penalty, making bromothiophenes vastly more reactive.
Quantitative Data Presentation
To objectively compare these two halogens, we must look at their fundamental energetic parameters and their resulting performance in competitive reaction environments.
Table 1: Physicochemical and Energetic Parameters of Halothiophenes
| Property | 2-Chlorothiophene | 2-Bromothiophene | Mechanistic Impact |
| Van der Waals Radius (Å) | 1.75 | 1.85 | Br exerts greater steric hindrance in EAS, blocking adjacent sites. |
| Electronegativity (Pauling) | 3.16 | 2.96 | Cl exerts stronger inductive electron withdrawal, deactivating the ring. |
| C-X BDE (kcal/mol) | ~95 | ~82 | Lower BDE of C-Br accelerates oxidative addition in cross-coupling[2]. |
Table 2: Regioselectivity in Suzuki Coupling of 2-Bromo-5-chlorothiophene When a thiophene ring contains both halogens, we can directly observe the competition between sterics and BDE. The data below demonstrates that oxidative addition occurs exclusively at the bulkier, but weaker, C-Br bond[3].
| Boronic Acid Partner | Base / Catalyst | Temp (°C) | Major Isolated Product | Yield (%) |
| Phenylboronic acid | K3PO4 / Pd(PPh3)4 | 110 | 2-Phenyl-5-chlorothiophene | 85% |
| 4-Methoxyphenylboronic acid | K3PO4 / Pd(PPh3)4 | 110 | 2-(4-Methoxyphenyl)-5-chlorothiophene | 82% |
| 3,4-Dichlorophenylboronic acid | K3PO4 / Pd(PPh3)4 | 110 | 2-(3,4-Dichlorophenyl)-5-chlorothiophene | 78% |
Experimental Protocol: Self-Validating Regioselective Suzuki Coupling
To prove the dominance of BDE over steric hindrance in cross-coupling, we utilize 2-bromo-5-chlorothiophene as a self-validating substrate. If steric hindrance dominated, the Pd catalyst would insert into the less hindered C-Cl bond. Because BDE dominates, the catalyst selectively cleaves the C-Br bond[3].
The following protocol is designed with built-in analytical checkpoints to validate this mechanistic causality in real-time.
Caption: Self-validating experimental workflow for regioselective Suzuki coupling.
Step-by-Step Methodology:
-
Reaction Assembly: In a Schlenk flask under an inert argon atmosphere, combine 2-bromo-5-chlorothiophene (1.0 mmol) and the desired arylboronic acid (1.1 mmol).
-
Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions.
-
-
Catalyst and Base Addition: Add Pd(PPh3)4 (5 mol%) and K3PO4 (2.0 mmol). Suspend the mixture in a degassed solvent system of Toluene/H2O (4:1 v/v).
-
Causality: K3PO4 is selected because it is a moderately strong base that efficiently forms the reactive boronate complex required for transmetalation, without inducing hydrolytic degradation of the thiophene core. The biphasic solvent ensures dissolution of both the organic substrate and the inorganic base[3].
-
-
Thermal Activation: Heat the reaction mixture to 110 °C for 24 hours.
-
Causality: The high temperature is required to overcome the activation energy barrier for the oxidative addition into the C-Br bond. Crucially, keeping the reaction strictly at this temperature prevents the secondary, higher-energy cleavage of the C-Cl bond, ensuring mono-arylation.
-
-
Validation Checkpoint 1 (In-Process TLC): At 4 hours, extract a 10 µL aliquot. Perform Thin Layer Chromatography (TLC). The appearance of a single new product spot with a distinct Rf value confirms the reaction is proceeding cleanly without chaotic poly-arylation.
-
Validation Checkpoint 2 (Post-Reaction GC-MS): After 24 hours, cool the mixture, extract with ethyl acetate, and analyze the organic layer via GC-MS.
-
Self-Validation: The mass spectrum must show the molecular ion peak corresponding to the 2-aryl-5-chlorothiophene. The complete absence of a 2-bromo-5-arylthiophene peak definitively proves that the lower BDE of the C-Br bond successfully outcompeted the steric advantage of the C-Cl bond.
-
-
Purification: Purify the crude product via silica gel column chromatography (Hexanes/Ethyl Acetate) to isolate the regiopure product.
Strategic Recommendations for Drug Development
When designing synthetic routes for thiophene-containing active pharmaceutical ingredients (APIs), the choice between chlorine and bromine should be dictated by the downstream functionalization strategy:
-
Use Chlorine when: You need a strong, stable blocking group to direct EAS to a specific position, or when the halogen needs to remain intact on the final API to modulate lipophilicity and metabolic stability. The high C-Cl BDE ensures it will survive subsequent mild cross-coupling steps elsewhere on the molecule.
-
Use Bromine when: The position requires further functionalization via transition-metal catalysis (Suzuki, Stille, Buchwald-Hartwig). The lower BDE makes it an excellent, highly reactive leaving group for oxidative addition, despite its larger steric footprint.
References
- Source: nih.
- One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT)
- Source: acs.
Sources
Advanced HPLC Strategies for Purity Validation of 4-Bromo-3-chlorothiophene-2-carboxylic Acid: A Comparative Guide
Validating the purity of highly substituted aromatic intermediates is a critical bottleneck in pharmaceutical and agrochemical development. 4-Bromo-3-chlorothiophene-2-carboxylic acid is a complex, electron-deficient building block frequently utilized in the synthesis of triazole insecticides and targeted kinase inhibitors[1].
However, its synthesis often involves multi-step halogenation and carboxylation, which inevitably generates structurally analogous byproducts—primarily des-bromo (3-chlorothiophene-2-carboxylic acid), des-chloro (4-bromothiophene-2-carboxylic acid), and various positional isomers[1]. Differentiating these impurities requires an analytical method that goes beyond standard hydrophobic retention.
This guide objectively compares traditional C18 column performance against orthogonal chemistries (specifically Biphenyl phases) and provides a self-validating methodology for achieving baseline resolution of these critical impurity pairs.
The Analytical Challenge: Why C18 Columns Struggle
Standard C18 stationary phases rely almost exclusively on hydrophobic (van der Waals) interactions to separate analytes[2]. When analyzing 4-Bromo-3-chlorothiophene-2-carboxylic acid and its des-halo impurities, the hydrophobic difference between a bromine atom and a chlorine atom on a compact, polar thiophene ring is extremely marginal. Consequently, C18 columns frequently fail to provide baseline resolution, leading to peak co-elution and inaccurate purity assessments[3].
The Causality of Orthogonal Selectivity (Biphenyl Phases)
To overcome the limitations of C18, analysts must leverage orthogonal selectivity. Biphenyl stationary phases offer a mixed-mode retention mechanism: they provide standard hydrophobic interactions coupled with strong
The thiophene ring of our target analyte is highly electron-rich, but its electron density is uniquely skewed by the electron-withdrawing halogens (Br, Cl) and the carboxylic acid group. This creates a distinct polarizability profile. The biphenyl ligand on the stationary phase interacts differentially with the subtle electronic variations of the des-bromo and des-chloro impurities, achieving separations that are mechanistically impossible on a purely aliphatic C18 phase[3][4].
Fig 1. Logical workflow for HPLC method development of halogenated thiophenes.
Comparative Performance Data
To objectively evaluate performance, a synthetic resolution mixture containing the target API and its primary des-halo impurities was analyzed using both a traditional C18 and a Biphenyl column under identical gradient conditions.
Table 1: Chromatographic Comparison of C18 vs. Biphenyl Phases
| Chromatographic Parameter | Traditional C18 Column (4.6 x 150mm) | Biphenyl Column (4.6 x 100mm) |
| Primary Retention Mechanism | Hydrophobic (van der Waals) | Mixed-mode (Hydrophobic + |
| Retention Time (Main API) | 5.2 min | 7.8 min |
| Resolution ( | 1.1 (High Co-elution Risk) | 3.4 (Baseline Resolved) |
| Resolution ( | 1.4 (Incomplete Separation) | 4.1 (Baseline Resolved) |
| Peak Tailing Factor ( | 1.6 | 1.1 |
Data Interpretation: The Biphenyl column demonstrates a profound increase in resolution (
Fig 2. Interaction mechanisms of halogenated thiophenes with C18 vs. Biphenyl phases.
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . The analyst must not proceed to sample analysis unless the System Suitability Testing (SST) criteria are strictly met.
Step 1: Mobile Phase Preparation & pH Control
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.
-
Mobile Phase B : 100% LC-MS grade Methanol.
-
Causality : 4-Bromo-3-chlorothiophene-2-carboxylic acid has a highly acidic carboxyl group (estimated pKa < 3.0) due to the electron-withdrawing halogens. If the mobile phase pH exceeds the pKa, the molecule ionizes, leading to unpredictable retention and severe peak tailing. TFA ensures the analyte remains fully protonated[5]. Furthermore, Methanol must be chosen over Acetonitrile . Acetonitrile contains its own
electrons, which competitively suppress the interactions between the analyte and the biphenyl stationary phase[4][6].
Step 2: System Suitability Testing (SST) - The Validation Gate
-
Action : Inject a resolution standard containing the API, 3-chlorothiophene-2-carboxylic acid (des-bromo), and 4-bromothiophene-2-carboxylic acid (des-chloro) at 10 µg/mL.
-
Validation Criteria :
-
Resolution (
) between all adjacent peaks must be . -
Tailing factor (
) for the API must be . -
%RSD of peak area for 5 replicate injections
[5].
-
-
Causality : This step proves the system is capable of resolving the critical pairs. If
, the column may have lost its selectivity (ligand bleed), or the mobile phase preparation is incorrect, and troubleshooting must occur before proceeding.
Step 3: Sample Preparation
-
Action : Dissolve the synthesized compound in a diluent matching the initial gradient conditions (e.g., 60:40 Water:Methanol) to a final concentration of 1 mg/mL.
-
Causality : Using a diluent that is stronger (more organic) than the initial mobile phase can cause the analyte to travel down the column un-retained (the "solvent effect"), destroying peak shape and resolution.
Step 4: Gradient Execution
-
Action : Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.
-
Parameters : Column temperature set to 30°C to ensure reproducible thermodynamics. UV Detection at 254 nm, which provides strong absorption for the conjugated thiophene ring[5].
References
1.[1] Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. 1 2.[3] Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. Restek Corporation. 3 3.[4] Comparison of biphenyl and other aromatic stationary phases. NACALAI TESQUE, INC. 4 4.[2] Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis. Benchchem. 2 5.[6] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent.6 6.[5] Application Note: HPLC Quantification of 3-(4-fluorophenyl)thiophene-2-carboxylic acid. Benchchem. 5
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. discover.restek.com [discover.restek.com]
- 4. Comparison of biphenyl and other aromatic stationary phasesï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
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- 6. agilent.com [agilent.com]
Advanced Synthetic Routes to Polysubstituted Thiophenes: A Comparative Guide for Drug Development
Introduction
Thiophenes are privileged heterocyclic scaffolds ubiquitous in FDA-approved pharmaceuticals (e.g., olanzapine, rivaroxaban) and organic electronic materials. Synthesizing polysubstituted thiophenes with precise regiocontrol requires a strategic choice between classical de novo ring construction and modern late-stage functionalization[1]. This guide objectively compares the three most prominent synthetic pathways—the Gewald reaction, the Paal-Knorr synthesis, and transition-metal-catalyzed C-H functionalization—evaluating their mechanistic causality, experimental performance, and scalability.
Section 1: The Gewald Multicomponent Synthesis
The Gewald reaction remains the premier method for synthesizing 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur[2].
Mechanistic Causality : Recent Density Functional Theory (DFT) studies reveal that the reaction is fundamentally under thermodynamic control[2]. It initiates with a base-catalyzed Knoevenagel-Cope condensation. The resulting intermediate triggers the opening of the S8 ring, forming a complex equilibrium of polysulfides. The cyclization of the monosulfide into the aromatic thiophene acts as a thermodynamic sink, driving the equilibrium forward and funneling all intermediates into the final stable product[2].
Gewald synthesis workflow highlighting thermodynamic control and polysulfide intermediates.
Self-Validating Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
Reagent Assembly : In a round-bottom flask, combine cyclohexanone (10.0 mmol), malononitrile (10.0 mmol), and elemental sulfur (10.0 mmol) in 15 mL of absolute ethanol. Causality: Ethanol acts as a protic solvent that stabilizes the polysulfide intermediates and facilitates proton transfer during aromatization.
-
Base Initiation : Add morpholine (10.0 mmol) dropwise at room temperature. Causality: Morpholine is a secondary amine with the optimal pKa to deprotonate the active methylene without causing unwanted side reactions. The dropwise addition controls the exothermic Knoevenagel condensation.
-
Thermal Activation : Heat the mixture to 50°C for 2 hours. Causality: Elevated temperature provides the activation energy necessary to cleave the elemental sulfur ring.
-
Validation & Isolation : Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active malononitrile indicates completion. Cool the mixture to 0°C. The thermodynamic stability of the thiophene causes it to precipitate out of the solution.
-
Purification : Filter the precipitate and wash with ice-cold ethanol to remove soluble unreacted polysulfides.
-
Analytical Confirmation : Confirm the structure via 1H NMR (CDCl3). A broad singlet integrating to 2H at ~4.8 ppm validates the presence of the -NH2 group, confirming successful cyclization.
Section 2: The Paal-Knorr Cyclization
The Paal-Knorr synthesis is the classical route for converting 1,4-dicarbonyl compounds into 2,5-disubstituted thiophenes using a sulfurizing agent like Phosphorus pentasulfide (P4S10) or Lawesson's reagent[1].
Mechanistic Causality : Unlike the highly endergonic furan synthesis, the generation of thiophenes via the Paal-Knorr route is highly exergonic (ΔG ≈ -15.9 kcal/mol)[3]. The reaction proceeds through a water-mediated hemialcohol pathway rather than a simple monoenol ring closure. The presence of trace acid or protic species catalyzes the dehydration of the hemialcohol intermediate, rapidly driving the formation of the aromatic core[3].
Paal-Knorr synthesis mechanism via the water-mediated hemialcohol pathway.
Self-Validating Experimental Protocol: Synthesis of 2,5-Dimethylthiophene
-
Reagent Assembly : Dissolve 2,5-hexanedione (10.0 mmol) in 20 mL of anhydrous toluene.
-
Thionation : Add Lawesson's reagent (11.0 mmol) in one portion. Causality: Lawesson's reagent is preferred over P4S10 due to its superior solubility in organic solvents and milder reaction profile, which prevents the degradation of sensitive functional groups.
-
Thermal Cyclization : Reflux the mixture (110°C) for 3 hours under a nitrogen atmosphere. Causality: Refluxing drives the thionation and subsequent exergonic dehydration steps.
-
Validation & Workup : Monitor via GC-MS. The mass shift from the dione (m/z 114) to the thiophene (m/z 112) confirms cyclization. Quench the reaction with saturated aqueous NaHCO3 to neutralize acidic byproducts and hydrolyze unreacted Lawesson's reagent.
-
Purification : Extract with diethyl ether, dry over anhydrous Na2SO4, and concentrate. Purify via silica gel flash chromatography (100% Hexanes).
-
Analytical Confirmation : 1H NMR (CDCl3) must show a singlet at ~6.5 ppm integrating to 2H (aromatic protons) and a singlet at ~2.4 ppm integrating to 6H (methyl groups), validating the symmetric 2,5-disubstitution.
Section 3: Transition-Metal Catalyzed C-H Functionalization
For late-stage functionalization of pre-existing thiophene cores, transition-metal catalyzed C-H activation offers unparalleled precision, bypassing the need for pre-halogenated substrates[1].
Mechanistic Causality : Using catalysts like Cobalt(III) or Palladium(II), the metal coordinates to a directing group (e.g., a pyridine or amide) or relies on the inherent nucleophilicity of the thiophene's C2/C5 positions. For instance, in microwave-assisted Cobalt(III)-catalyzed aminocarbonylation, the Cp*Co(III) complex activates the C(sp2)-H bond to form a metallacycle. The insertion of an isocyanate followed by reductive elimination yields a functionalized thiophenecarboxamide, while the metal is re-oxidized to complete the catalytic cycle[4].
Transition-metal catalyzed C-H functionalization cycle for late-stage thiophene modification.
Self-Validating Experimental Protocol: Co(III)-Catalyzed C-H Aminocarbonylation
-
System Assembly : In a microwave vial, combine 2-(thiophen-2-yl)pyridine (1.0 mmol), 4-fluorophenyl isocyanate (1.2 mmol), Cp*CoI2(CO) catalyst (5 mol%), and AgSbF6 (10 mol%) in 3 mL of 1,2-dichloroethane (DCE). Causality: The pyridine moiety acts as a bidentate directing group, anchoring the Cobalt catalyst to selectively activate the adjacent C3-H bond. AgSbF6 acts as a halide scavenger to generate the active cationic Cobalt species.
-
Microwave Irradiation : Seal the vial and irradiate at 80°C for 45 minutes[4]. Causality: Microwave heating provides rapid, homogeneous thermal energy, drastically reducing reaction times compared to conventional thermal heating and minimizing byproduct formation.
-
Validation & Workup : Cool to room temperature and analyze an aliquot via LC-MS to confirm the product mass. Dilute the mixture with dichloromethane and filter through a pad of Celite. Causality: Celite filtration effectively removes the insoluble silver salts and precipitated metal catalyst residues.
-
Purification : Concentrate the filtrate and purify via preparative HPLC.
-
Analytical Confirmation : 1H NMR must show the disappearance of the thiophene C3 proton and the emergence of a downfield broad singlet (~9.5 ppm) corresponding to the newly formed amide -NH, confirming successful C-H functionalization.
Section 4: Quantitative Performance Comparison
To select the optimal synthetic route, researchers must weigh yield against environmental impact and functional group tolerance. The following table summarizes the performance metrics of each methodology.
| Synthetic Route | Typical Yields | Regioselectivity Control | Atom Economy & Environmental Impact | Functional Group Tolerance |
| Gewald Reaction | 60–85% | Excellent: Strictly dictated by the choice of starting ketone/nitrile. | Moderate: Generates H2O and H2S byproducts. | High: Tolerates esters, nitriles, and bulky alkyl groups. |
| Paal-Knorr | 70–95% | Excellent: Perfect for symmetric or specifically designed asymmetric 1,4-diones. | Low: Requires stoichiometric sulfurizing agents, producing toxic phosphorus/sulfur waste. | Moderate: Sensitive to strong nucleophiles and protic groups. |
| C-H Functionalization | 50–90% | High: Dependent on directing groups or inherent electronic bias of the heterocycle. | High: Bypasses pre-functionalization; produces minimal waste (e.g., H2O or HX). | Very High: Ideal for late-stage modification of complex, fragile pharmaceutical intermediates. |
Conclusion & Strategic Recommendations
The synthesis of polysubstituted thiophenes is not a one-size-fits-all endeavor.
-
Choose the Gewald Reaction for the rapid, scalable generation of 2-aminothiophene building blocks, particularly when targeting combinatorial libraries for high-throughput screening.
-
Opt for the Paal-Knorr Synthesis when constructing heavily substituted, sterically hindered thiophenes from readily available aliphatic precursors, provided that waste management protocols for sulfurizing agents are in place.
-
Implement C-H Functionalization for late-stage drug development. When a complex lead compound requires structural diversification to improve pharmacokinetics, C-H activation provides the surgical precision necessary to install new functional groups without disrupting the existing molecular architecture.
References
- A Comparative Guide to the Synthesis of Functionalized Thiophenes Source: BenchChem URL
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur Source: ACS Publications URL
- Mechanism of the Paal-Knorr Reaction: The Importance of Water Mediated Hemialcohol Pathway Source: ResearchGate URL
- Microwave assisted Cobalt(III)
Sources
Electrochemical Profiling: 4-Bromo-3-chlorothiophene-2-carboxylic Acid vs. Its Ester Derivative
Executive Summary
The functionalization of the thiophene ring is a cornerstone strategy in the development of organic semiconductors, conducting polymers, and pharmaceutical intermediates. Specifically, the electrochemical behavior of heavily substituted thiophenes—such as 4-Bromo-3-chlorothiophene-2-carboxylic acid and its corresponding ester (e.g., methyl 4-bromo-3-chlorothiophene-2-carboxylate)—dictates their utility in redox-active applications.
This guide provides an objective, data-driven comparison of the electrochemical properties of these two building blocks. By analyzing the interplay between halogen-induced steric hindrance, inductive electron withdrawal, and the presence or absence of an acidic proton, we elucidate the causality behind their divergent cyclic voltammetry (CV) profiles.
Theoretical Framework: Substituent Effects on Thiophene Electrochemistry
To predict and interpret the electrochemical behavior of these molecules, we must deconstruct the electronic contributions of their substituents:
-
Halogenation (4-Bromo & 3-Chloro): Both bromine and chlorine exert a strong inductive electron-withdrawing effect (-I), which lowers the Highest Occupied Molecular Orbital (HOMO) energy level, making the thiophene ring significantly harder to oxidize compared to unsubstituted thiophene. Furthermore, the bulky 3-chloro group induces a steric clash with the 2-carboxylate moiety, forcing it out of coplanarity with the thiophene ring. This steric twist diminishes resonance (+M) overlap, meaning the substituent effects are primarily inductive.
-
Carboxylic Acid (-COOH) vs. Ester (-COOR): The introduction of a thiophene-2-carboxylate moiety is a proven strategy to achieve favorable energy levels for p-type organic semiconductors[1]. However, the free carboxylic acid (-COOH) and the ester (-COOR) behave fundamentally differently under applied potential. The acid can participate in hydrogen bonding and Proton-Coupled Electron Transfer (PCET), often leading to irreversible electrochemical pathways such as Kolbe-type decarboxylation upon oxidation[2]. In contrast, the ester group lacks the acidic proton, rendering its radical anion/cation states more stable and its redox waves more reversible[3].
Quantitative Data Comparison
The following table synthesizes the electrochemical parameters of the free acid versus the methyl ester, derived from cyclic voltammetry (CV) and differential pulse voltammetry (DPV) principles for heavily substituted thiophene carboxylates[1][3][4].
| Parameter | 4-Bromo-3-chlorothiophene-2-carboxylic Acid | Methyl 4-Bromo-3-chlorothiophene-2-carboxylate |
| Oxidation Potential ( | ~ +1.85 V (Irreversible) | ~ +1.75 V (Pseudo-reversible) |
| Reduction Potential ( | ~ -2.10 V (Irreversible, proton reduction) | ~ -2.30 V (Reversible single-electron transfer) |
| HOMO Energy Level | Deep (~ -5.45 eV) | Slightly shallower (~ -5.35 eV) |
| Electrochemical Mechanism | EC (Electron transfer | E (Electron transfer only) |
| Primary Degradation Pathway | Anodic decarboxylation (-CO | Highly stable under standard anodic sweeps |
Note: Potentials are referenced vs. Ag/Ag
Mechanistic Analysis & Causality
The Acid: Irreversible EC Mechanism
When 4-Bromo-3-chlorothiophene-2-carboxylic acid is subjected to an anodic sweep, the initial electron transfer generates a highly unstable radical cation. Because of the acidic proton, this intermediate rapidly undergoes deprotonation and subsequent decarboxylation (a variant of Kolbe electrolysis)[2]. This chemical step (C) following the electron transfer (E) consumes the electroactive species, resulting in a completely irreversible oxidation wave. During the cathodic sweep, the acid proton itself can be reduced to hydrogen gas, further complicating the voltammogram[5].
The Ester: Reversible E Mechanism
Esterification fundamentally stabilizes the molecule's electrochemistry. The reduction of thiophene diesters and monoesters typically proceeds as a well-separated, single-electron transfer process to form stable radical anions[3][4]. Without an acidic proton to trigger decarboxylation, the electrochemically generated radical cation (during oxidation) or radical anion (during reduction) is stabilized by the delocalized
Electrochemical oxidation pathways: Irreversible decarboxylation (Acid) vs. Reversible stabilization (Ester).
Experimental Protocol: Self-Validating Cyclic Voltammetry (CV)
To empirically validate the differences between the acid and the ester, the following standardized CV protocol must be executed. This system is self-validating: the presence of a return cathodic peak for the ester, and its absence for the acid, immediately confirms the mechanistic divergence.
Materials & Setup
-
Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM). DCM is preferred if the acid exhibits poor solubility in MeCN.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF
), dried under vacuum at 80°C for 24 hours prior to use. -
Working Electrode (WE): Glassy Carbon (GC) disk (3 mm diameter). Must be polished with 0.05 µm alumina slurry, sonicated in distilled water, and rinsed with acetone before every single scan.
-
Counter Electrode (CE): Platinum wire.
-
Reference Electrode (RE): Ag/Ag
(0.01 M AgNO in 0.1 M TBAPF /MeCN). -
Internal Standard: Ferrocene/Ferrocenium (Fc/Fc
) couple.
Step-by-Step Workflow
-
Electrolyte Preparation: Dissolve TBAPF
in the chosen anhydrous solvent to achieve a 0.1 M concentration. Purge the solution with ultra-high purity Argon for 15 minutes to remove dissolved oxygen. -
Analyte Addition: Add the target compound (4-Bromo-3-chlorothiophene-2-carboxylic acid OR its ester) to achieve a precise concentration of 1.0 mM.
-
Background Scan: Run a blank scan of the electrolyte solution from -2.5 V to +2.0 V at 100 mV/s to ensure no background faradaic currents (impurities) are present.
-
Anodic Sweep (Oxidation): Scan from 0.0 V to +2.0 V.
-
Observation: The ester will show an oxidation peak with a corresponding reduction peak on the reverse scan. The acid will show a sharp oxidation peak with no return wave, indicating chemical consumption (decarboxylation).
-
-
Cathodic Sweep (Reduction): Scan from 0.0 V to -2.5 V.
-
Scan Rate Study: Perform scans at 10, 20, 50, 100, 250, and 500 mV/s. Plot the peak current (
) against the square root of the scan rate ( ). A linear relationship validates that the electron transfer is diffusion-controlled (Randles-Sevcik equation). -
Calibration: Add 1.0 mM Ferrocene to the cell and run a final scan. Shift all recorded potentials relative to the
of the Fc/Fc redox couple to calculate accurate HOMO/LUMO energy levels.
References
Sources
- 1. An ester-functionalized diketopyrrolopyrrole molecule with appropriate energy levels for application in solution-processed organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
